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Foundational

An In-depth Technical Guide to the Synthesis and Purification of N-Formyl-L-Valyl-L-Valine (For-Val-Val-OH)

Abstract This technical guide provides a comprehensive overview of the synthesis and purification of N-Formyl-L-Valyl-L-Valine (For-Val-Val-OH), a formylated dipeptide. The document details a robust solution-phase synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-Formyl-L-Valyl-L-Valine (For-Val-Val-OH), a formylated dipeptide. The document details a robust solution-phase synthesis strategy, including protecting group manipulation, N-terminal formylation, and peptide coupling methodologies. Emphasis is placed on the rationale behind experimental choices, from reagent selection to reaction conditions. Furthermore, this guide presents a systematic approach to the purification of the target dipeptide, comparing the utility of flash chromatography for initial cleanup and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achieving high purity. Detailed, step-by-step protocols for both synthesis and purification are provided to enable researchers, scientists, and drug development professionals to replicate and adapt these methods for their specific needs.

Introduction and Strategic Overview

N-formylated peptides are a class of molecules with significant biological relevance. They are known to act as potent chemoattractants for phagocytic leukocytes in mammals, playing a crucial role in the innate immune response to bacterial infections.[1] The specific dipeptide, N-Formyl-L-Valyl-L-Valine, serves as a valuable building block and research tool in various fields, including medicinal chemistry and drug discovery. Its synthesis requires a carefully planned strategy to ensure high yield, chemical purity, and stereochemical integrity.

For a relatively short peptide such as a dipeptide, a solution-phase synthesis approach is often more practical and cost-effective than solid-phase peptide synthesis (SPPS).[2][3][4][5] Solution-phase synthesis allows for the purification of intermediates at each step, which can simplify the final purification and characterization of the target molecule.[6]

The core of any peptide synthesis is the strategic use of protecting groups to prevent unwanted side reactions, such as polymerization.[7][8][9] Our strategy for For-Val-Val-OH involves three key stages:

  • Preparation of Protected Amino Acid Building Blocks: This involves the N-formylation of one L-Valine molecule and the C-terminal protection of a second L-Valine molecule.

  • Peptide Bond Formation: The two protected valine residues are coupled using a suitable activating agent.

  • Deprotection and Purification: The C-terminal protecting group is removed, and the final product is purified to homogeneity.

This guide will elaborate on each of these stages, providing both the theoretical basis and practical, step-by-step protocols.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach allows us to deconstruct the target molecule into simpler, commercially available starting materials. The key disconnection is the amide (peptide) bond, which leads back to an N-formylated valine (the N-terminal residue) and a C-terminally protected valine (the C-terminal residue).

Retrosynthesis cluster_precursors Key Precursors cluster_starting Starting Materials Target For-Val-Val-OH (Target Molecule) Disconnect Peptide Bond Disconnection Target->Disconnect For_Val For-Val-OH (N-Formyl-L-Valine) Disconnect->For_Val Val_OR H-Val-OR (L-Valine Ester) Disconnect->Val_OR L_Valine1 L-Valine For_Val->L_Valine1 N-Formylation L_Valine2 L-Valine Val_OR->L_Valine2 C-Terminal Esterification

Caption: Retrosynthetic analysis of For-Val-Val-OH.

Part 1: Chemical Synthesis of For-Val-Val-OH

The solution-phase synthesis is a multi-step process that demands careful execution and monitoring. The following sections detail the preparation of the necessary building blocks and their subsequent coupling.

Preparation of N-Formyl-L-Valine (For-Val-OH)

The introduction of the N-terminal formyl group is the first critical step. While various formylating agents exist, many require harsh conditions or involve toxic reagents. A remarkably simple and mild method involves the use of formic acid activated by a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC).[1] This in-situ generation of the active formylating agent is efficient and helps to minimize racemization.

Alternatively, a simple and scalable protocol for N-formylation utilizes dimethylformamide (DMF) as the formyl source in the presence of a nucleophilic catalyst like imidazole. This method avoids the need for specific formylating agents and proceeds in high yield without significant racemization.[10][11][12][13]

Protocol 1: N-Formylation of L-Valine using Formic Acid/DCC

  • Reaction Setup: Suspend L-Valine (1.0 eq) in an appropriate solvent such as diethyl ether or chloroform.

  • Activation of Formic Acid: In a separate flask, dissolve formic acid (1.1 eq) in the same solvent and cool to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1-4 hours at this temperature to form the active formylating reagent. A white precipitate of dicyclohexylurea (DCU) will form.

  • Formylation: Filter the DCU precipitate. Add the filtrate containing the active formylating agent to the L-Valine suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter any further DCU precipitate. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step after a simple aqueous workup to remove any unreacted starting materials.

Preparation of L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)

To prevent the carboxyl group of the second valine residue from reacting during the coupling step, it must be protected, typically as an ester. The methyl ester is a common choice as it is easily prepared and can be deprotected under mild conditions.

Protocol 2: C-Terminal Esterification of L-Valine

  • Reaction Setup: Suspend L-Valine (1.0 eq) in anhydrous methanol.

  • Acid Catalyst: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the suspension or, more conveniently, add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 4-6 hours until the solution becomes clear.

  • Isolation: Remove the methanol under reduced pressure to yield a white solid.

  • Purification: The crude L-Valine methyl ester hydrochloride can be purified by recrystallization from a solvent mixture like methanol/diethyl ether to yield a crystalline white solid.

Peptide Coupling and Deprotection

With the two building blocks, For-Val-OH and H-Val-OMe·HCl, in hand, the next step is the formation of the peptide bond. This is the most critical step and requires a coupling agent to activate the carboxylic acid of For-Val-OH, making it susceptible to nucleophilic attack by the amino group of H-Val-OMe.

A variety of coupling reagents are available, each with its own advantages.[14]

  • Carbodiimides: DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. DCC's byproduct, DCU, is insoluble in many organic solvents, which can simplify purification in solution-phase synthesis.[15][16]

  • Uronium/Guanidinium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient, lead to fast reaction times, and are excellent at suppressing racemization, especially with sterically hindered amino acids like valine.[15][17]

The following workflow outlines the final steps of the synthesis.

SynthesisWorkflow cluster_synthesis Synthesis Workflow ForVal For-Val-OH Coupling Peptide Coupling (e.g., HATU, DIPEA, DMF) ForVal->Coupling ValOMe H-Val-OMe·HCl ValOMe->Coupling ProtectedDipeptide For-Val-Val-OMe Coupling->ProtectedDipeptide Deprotection Saponification (e.g., LiOH, THF/H₂O) ProtectedDipeptide->Deprotection CrudeProduct Crude For-Val-Val-OH Deprotection->CrudeProduct

Caption: Solution-phase synthesis workflow for For-Val-Val-OH.

Protocol 3: Peptide Coupling and Deprotection

  • Coupling Reaction:

    • Dissolve For-Val-OH (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

    • Add the coupling reagent HATU (1.05 eq).

    • In a separate flask, neutralize H-Val-OMe·HCl (1.0 eq) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq) in DMF.

    • Add the neutralized H-Val-OMe solution to the For-Val-OH/HATU mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, For-Val-Val-OMe.

  • C-Terminal Deprotection (Saponification):

    • Dissolve the crude For-Val-Val-OMe in a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH, ~1.5 eq) dropwise.

    • Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC until the starting material is consumed (typically 1-3 hours).

    • Quench the reaction by acidifying the mixture to pH ~3 with cold 1M HCl.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude For-Val-Val-OH.

Part 2: Purification Strategy

Purification is a critical phase to isolate the target dipeptide from unreacted starting materials, reagents, and side products. A two-step purification strategy is often most effective.[18][19][20]

Step 1: Flash Column Chromatography (Initial Cleanup)

Flash chromatography is an excellent technique for a rapid, initial purification of the crude product.[18][21] It is particularly effective at removing non-polar impurities and excess reagents, significantly enriching the target compound before final polishing.[19]

Protocol 4: Flash Chromatography Purification

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. The exact gradient is determined by initial TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude For-Val-Val-OH in a minimal amount of the mobile phase (or a stronger solvent like DCM/methanol) and adsorb it onto a small amount of silica gel.

    • Load the dry silica onto a pre-packed flash column equilibrated with the starting mobile phase (e.g., 1% Methanol in DCM).

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., 1% to 10% Methanol in DCM).

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Step 2: Reversed-Phase HPLC (High-Purity Polishing)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the final purification of peptides, capable of separating molecules with very similar structures.[22][23][24][25] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.[26]

Data Presentation: HPLC Purification Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in HPLC-grade Water0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile0.1% TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV at 214 nm & 280 nmUV at 214 nm & 280 nm
Gradient 5% to 95% B over 30 minOptimized based on analytical run

Protocol 5: RP-HPLC Purification

  • Analytical Run: First, perform an analytical HPLC run on a small sample of the flash-purified material to determine the retention time of the target peptide and optimize the separation gradient.[26]

  • Preparative Run:

    • Dissolve the peptide in a minimal amount of Mobile Phase A, adding a small amount of acetonitrile or DMSO if solubility is an issue.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative column.

    • Run the optimized gradient.

    • Collect fractions corresponding to the main product peak.

  • Product Recovery:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the acetonitrile from the pooled fractions via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final For-Val-Val-OH as a fluffy, white solid.

PurificationLogic Crude Crude For-Val-Val-OH Flash Flash Chromatography (Silica Gel) Crude->Flash Enriched Enriched Product Flash->Enriched Major Cleanup Waste1 Non-polar Impurities Flash->Waste1 HPLC Preparative RP-HPLC (C18 Column) Enriched->HPLC Pure Pure For-Val-Val-OH (>95% Purity) HPLC->Pure Final Polishing Waste2 Closely-Eluting Impurities HPLC->Waste2

Caption: A two-step purification workflow for For-Val-Val-OH.

Conclusion

The synthesis and purification of N-Formyl-L-Valyl-L-Valine can be achieved efficiently through a well-designed solution-phase strategy. The key to success lies in the careful selection of protecting groups and coupling reagents to maximize yield and minimize side reactions. A systematic, two-tiered purification approach, combining the bulk separation power of flash chromatography with the high-resolution capabilities of RP-HPLC, ensures the final product meets the stringent purity requirements for research and development applications. The protocols and strategies outlined in this guide provide a robust framework for the successful production of this and other similar dipeptides.

References

  • Mancini, A., et al. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules. Available at: [Link]

  • Marchetti, L., & DeBoef, B. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Journal of Chemical Education. Available at: [Link]

  • Bahadoor, A., et al. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. Available at: [Link]

  • Bahadoor, A., et al. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. Available at: [Link]

  • Bahadoor, A., et al. (2011). A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. PubMed. Available at: [Link]

  • Marchetti, L., & DeBoef, B. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Semantic Scholar. Available at: [Link]

  • Laconde, G., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI. Available at: [Link]

  • Marchetti, L., & DeBoef, B. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. ACS Publications. Available at: [Link]

  • Thompson, R. E., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Phenomenex. Available at: [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synfacts. Available at: [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

  • Zhao, J. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Shaw, C. (1994). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • Teledyne ISCO. (n.d.). Flash Peptide Purification and Method Development: Thymosin. Teledyne Labs. Available at: [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • Biotage. (n.d.). High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. Biotage. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • Teledyne ISCO. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Teledyne ISCO. Available at: [Link]

  • Varkey, J. T., & O'Brien-Simpson, N. M. (2017). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Varkey, J. T., & O'Brien-Simpson, N. M. (2017). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]

  • Biotage. (2023). Peptide purification with flash column chromatography - a beginner's experience. Biotage. Available at: [Link]

  • Akashi, K., et al. (1977). Biosynthesis of enzyme-bound formylvaline and formylvalylglycine. A possible initiation complex for gramicidin A biosynthesis. PubMed. Available at: [Link]

  • De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of N-Formyl Peptides in Biological Systems

Abstract: N-formyl peptides are potent signaling molecules crucial to the innate immune system's ability to detect and respond to both pathogenic invasion and sterile tissue injury. These peptides, characterized by an N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-formyl peptides are potent signaling molecules crucial to the innate immune system's ability to detect and respond to both pathogenic invasion and sterile tissue injury. These peptides, characterized by an N-terminal formyl group, are recognized by a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This guide provides an in-depth examination of the molecular mechanisms initiated upon N-formyl peptide binding to FPRs. We will dissect the downstream signaling cascades, including the activation of Phospholipase C, PI3K/Akt, and MAPK pathways, and detail the subsequent cellular responses such as chemotaxis, reactive oxygen species (ROS) production, and degranulation. Furthermore, this document offers field-proven, step-by-step protocols for key assays used to investigate this signaling axis, providing researchers and drug development professionals with a comprehensive resource for studying N-formyl peptide-mediated biological effects.

A Note on Nomenclature: The term "For-val-val-OH" does not correspond to a standard or widely recognized agonist in the scientific literature. However, its chemical structure suggests it belongs to the class of N-formyl peptides. This guide will therefore focus on the well-established mechanism of action for this class of molecules, using the prototypical N-formyl peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), as a primary example. The principles and pathways described are broadly applicable to other N-formyl peptides that activate this system.

Part 1: The N-Formyl Peptide Recognition System

The innate immune system relies on its ability to distinguish molecular patterns associated with pathogens or cellular damage from those of healthy host cells. N-formyl peptides represent a critical class of such patterns.

Ligands: Pathogen and Damage-Associated Molecular Patterns

N-formyl peptides are primarily recognized as Pathogen-Associated Molecular Patterns (PAMPs) because bacteria initiate protein synthesis with N-formylmethionine.[1][2] Consequently, peptides released from bacteria are N-formylated and act as powerful chemoattractants for immune cells.[1][2]

In addition to their bacterial origin, N-formyl peptides are also considered Damage-Associated Molecular Patterns (DAMPs). Mitochondria, having evolved from bacteria, also initiate protein synthesis with N-formylmethionine.[2][3][4] Therefore, when host cells are damaged and release their mitochondrial contents, the resulting N-formyl peptides signal tissue injury and trigger an inflammatory response.[2][4][5]

Receptors: The Formyl Peptide Receptor (FPR) Family

The biological effects of N-formyl peptides are mediated by a small family of seven-transmembrane G protein-coupled receptors (GPCRs).[3][6][7] In humans, this family consists of three members:

  • FPR1: The first receptor of this family to be identified, FPR1 is a high-affinity receptor for many N-formyl peptides, including the canonical agonist fMLP.[8][9] It is predominantly expressed on phagocytic leukocytes like neutrophils and monocytes and is a key mediator of the pro-inflammatory response to bacterial infection.[3][5][9]

  • FPR2 (also known as ALX/FPRL1): Considered the most promiscuous member of the family, FPR2 is a low-affinity receptor for N-formyl peptides but also binds a wide array of other ligands, including proteins, non-formylated peptides, and lipids.[10] This versatility allows FPR2 to mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals, depending on the specific agonist it binds.[10][11]

  • FPR3 (also known as FPRL2): FPR3 is the least characterized member of the family.[10] It is expressed in monocytes but not neutrophils and its precise physiological role remains an active area of investigation.[12]

Part 2: The Core Signaling Mechanism

Upon binding of an N-formyl peptide like fMLP, FPR1 undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for a heterotrimeric G protein of the Gαi subfamily.[11][13] This initiates a cascade of intracellular signaling events that orchestrate the cellular response.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses Ligand N-Formyl Peptide (e.g., fMLP) FPR1 FPR1 Ligand->FPR1 Binding & Activation G_protein Heterotrimeric G Protein (αi, βγ) FPR1->G_protein GEF Activity G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase Cβ (PLCβ) G_betagamma->PLC Activation PI3K PI3Kγ G_betagamma->PI3K Activation Ras Ras/MAPK Pathway G_betagamma->Ras Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca->Chemotaxis Degranulation Degranulation PKC->Degranulation ROS ROS Production (NADPH Oxidase) PKC->ROS PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation Akt->Chemotaxis Transcription Gene Transcription (NF-κB) Akt->Transcription Ras->Chemotaxis Ras->Transcription

FPR1 signaling overview.
Phospholipase C (PLC) Pathway and Calcium Mobilization

The Gβγ subunit released from the activated G protein stimulates Phospholipase Cβ (PLCβ).[11][14] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a critical signal for many cellular processes, including chemotaxis and enzyme activation.[11]

  • DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates members of the Protein Kinase C (PKC) family. Activated PKC phosphorylates numerous target proteins, leading to events like the assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst.[14]

PI3K/Akt Pathway

The Gβγ subunit also activates phosphoinositide 3-kinase gamma (PI3Kγ).[9] PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the membrane for proteins containing a pleckstrin homology (PH) domain, such as phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). This co-localization facilitates the phosphorylation and activation of Akt by PDK1. Activated Akt is a central node in signaling, promoting cell survival, proliferation, and regulating processes like chemotaxis and NF-κB activation.[9]

MAPK Pathways

FPR activation also leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2), p38, and JNK pathways.[6][9][14] This activation is complex but is crucial for integrating signals that lead to gene transcription, for example, via the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines.[9]

Part 3: Key Cellular Responses

The culmination of these signaling cascades is a coordinated set of cellular functions designed to neutralize pathogens and respond to tissue damage.

Cellular ResponsePrimary Signaling Pathways InvolvedKey Function in Innate Immunity
Chemotaxis Ca²⁺ Mobilization, PI3K/Akt, MAPKDirected migration of immune cells (e.g., neutrophils) towards the source of N-formyl peptides (site of infection or injury).[5][14]
Phagocytosis PI3K/AktEngulfment and destruction of pathogens or cellular debris.[5][14][15]
ROS Production PLC/PKC/Ca²⁺Generation of superoxide and other reactive oxygen species (ROS) by the NADPH oxidase complex to kill engulfed microbes (respiratory burst).[14][15][16]
Degranulation PLC/PKC/Ca²⁺Release of antimicrobial proteins and proteases from intracellular granules to combat extracellular pathogens.[1][3]
Gene Transcription MAPK, PI3K/Akt (NF-κB)Production of cytokines and chemokines to amplify the inflammatory response and recruit additional immune cells.[5][9]

Part 4: Methodologies for Studying N-Formyl Peptide Signaling

Investigating the "For-val-val-OH" mechanism requires a suite of validated assays to probe different stages of the signaling cascade. The following section provides step-by-step protocols for core experiments.

cluster_workflow Experimental Workflow for FPR Ligand Characterization cluster_receptor Step 1: Receptor Interaction cluster_signal Step 2: Signal Transduction cluster_function Step 3: Functional Output start Hypothesized FPR Ligand (e.g., For-val-val-OH) BindingAssay Radioligand Binding Assay (Determine Kd, Bmax) start->BindingAssay CalciumAssay Calcium Mobilization Assay (Measure EC50) BindingAssay->CalciumAssay Confirm Agonism WesternBlot Western Blot (p-ERK, p-Akt) CalciumAssay->WesternBlot ChemotaxisAssay Chemotaxis Assay (Boyden Chamber) WesternBlot->ChemotaxisAssay Confirm Function end Characterized Mechanism of Action ChemotaxisAssay->end

Workflow for FPR ligand analysis.
Protocol: Ligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor number (Bmax) of a test ligand for a specific Formyl Peptide Receptor. This protocol describes a competitive binding assay using a radiolabeled ligand.

Causality: This assay is foundational. It directly demonstrates that the test compound physically interacts with the receptor of interest. By competing with a known high-affinity radioligand (e.g., ³H-fMLP), we can calculate the affinity of the unlabeled test compound.

Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand). Specific binding must be significantly higher than non-specific binding for the results to be valid.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the human FPR of interest (e.g., HEK293-FPR1 or differentiated HL-60 cells). Harvest cells and prepare a membrane fraction via homogenization and centrifugation. Resuspend membranes in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + a fixed, low concentration of ³H-fMLP (e.g., 1-2 nM).

    • Non-specific Binding: Membranes + ³H-fMLP + a high concentration of unlabeled fMLP (e.g., 10 µM).

    • Competition: Membranes + ³H-fMLP + increasing concentrations of the unlabeled test ligand (e.g., "For-val-val-OH") ranging from 10⁻¹² M to 10⁻⁵ M.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Calculate the Ki (affinity constant) of the test ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Mobilization Assay

Objective: To measure the ability of a test ligand to induce G protein-mediated signaling by quantifying the release of intracellular calcium.

Causality: A positive result in this assay demonstrates that ligand binding leads to receptor activation and subsequent Gq/11-like signaling (in this case, via Gβγ from Gi activating PLC). The dose-response relationship provides the potency (EC50) of the ligand.

Self-Validation: The protocol must include a positive control (e.g., fMLP) to confirm cell responsiveness and a negative control (vehicle) to establish a baseline. The response should be blockable by a known FPR antagonist.

Methodology:

  • Cell Preparation: Seed cells expressing the target FPR (e.g., U937 or a transfected line) into a black, clear-bottom 96-well plate.

  • Dye Loading: Aspirate the culture medium. Add loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent like probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave the final wash volume in the wells.

  • Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will monitor fluorescence over time.

  • Compound Addition: After establishing a stable baseline fluorescence reading for ~20 seconds, the instrument automatically injects the test ligand at various concentrations. Continue to record fluorescence for another 60-120 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data, with the vehicle control as 0% and the maximal response from a saturating concentration of a potent agonist (like fMLP) as 100%.

    • Plot the normalized response against the log concentration of the test ligand.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration required to elicit 50% of the maximal response.

References

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119–161. [Link]

  • He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]

  • Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

  • Dahlgren, C., Gabl, M., & Holdfeldt, A. (2020). What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease?. Expert opinion on therapeutic targets, 24(7), 639–652. [Link]

  • Russo, M., Sgambato, M., & Carbone, A. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International journal of molecular sciences, 22(7), 3746. [Link]

  • Prossnitz, E. R., & Ye, R. D. (1999). Multiple Activation Steps of the N-Formyl Peptide Receptor. Biochemistry, 38(16), 5345–5352. [Link]

  • Reactome. Formyl peptide receptors bind formyl peptides and many other ligands. Reactome Pathway Database. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2012). FPR1 (formyl peptide receptor 1). [Link]

  • 7TM Antibodies. (n.d.). Formylpeptide Receptor 1 Phosphorylation Assays. [Link]

  • SINTA. (2024). What are FPR1 agonists and how do they work?. [Link]

  • Pan, L., & Ye, R. D. (2022). Structural and conformational studies of biased agonism through formyl peptide receptors. Journal of Biological Chemistry, 298(10), 102431. [Link]

  • Winther, M., Dahlgren, C., & Forsman, H. (2018). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of leukocyte biology, 103(5), 945–955. [Link]

  • Wikipedia. (n.d.). Formyl peptide receptor. [Link]

  • Le, Y., Murphy, P. M., & Wang, J. M. (2002). Formyl-peptide receptors revisited. Trends in immunology, 23(11), 541–548. [Link]

  • Zhang, Q., Raoof, M., Chen, Y., Sumi, Y., Sursal, T., Junger, W., ... & Itagaki, K. (2010). Circulating mitochondrial DAMPs cause inflammatory responses to injury. Nature, 464(7285), 104–107. [Link]

Sources

Foundational

solubility of "For-val-val-OH" in different solvents

An in-depth technical guide on the solvation mechanics and experimental handling of N-formylated hydrophobic dipeptides. Executive Summary The dipeptide N-Formyl-L-valyl-L-valine (commonly abbreviated as For-Val-Val-OH)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the solvation mechanics and experimental handling of N-formylated hydrophobic dipeptides.

Executive Summary

The dipeptide N-Formyl-L-valyl-L-valine (commonly abbreviated as For-Val-Val-OH) presents a unique solvation challenge in biochemical assays and drug formulation. Unlike standard zwitterionic dipeptides, the N-terminal formylation fundamentally alters the molecule's charge distribution and hydration free energy. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical architecture of For-Val-Val-OH, explain the thermodynamic causality behind its solubility profile, and provide a self-validating experimental framework for quantifying its solubility across diverse solvent systems.

Physicochemical Architecture & Solvation Mechanics

To predict and manipulate the solubility of For-Val-Val-OH, we must first analyze its structural constraints[1]:

  • The N-Formyl Cap (-CHO): The addition of a formyl group to the N-terminus neutralizes the basic primary amine. Consequently, the molecule loses its ability to carry a positive charge at physiological pH. This eliminates the zwitterionic character typical of free peptides, drastically reducing its dipole moment and aqueous hydration capacity.

  • Hydrophobic Side Chains: Valine is an aliphatic amino acid with a bulky, sterically hindering isopropyl side chain. The presence of two adjacent valine residues creates a dense hydrophobic micro-domain that actively repels water molecules, driving the peptide to self-associate via hydrophobic collapse.

  • The C-Terminal Carboxyl (-COOH): With a pKa of approximately 3.5, the C-terminus is the sole ionizable moiety on the molecule.

  • Inter-Backbone Interactions: In the solid state, N-formyl peptides form highly stable crystalline lattices driven by intermolecular hydrogen bonding between the formyl oxygen, the peptide bond amides, and the C-terminal carboxyl[2].

The Causality of Solvation: Because the molecule cannot form a zwitterion, its aqueous solubility is dictated entirely by the pH of the environment relative to the C-terminal pKa. At pH < 3.5, the molecule is fully protonated, highly lipophilic, and virtually insoluble in water. At pH > 7.4, the deprotonated carboxylate anion ( COO− ) provides sufficient polarity to pull the hydrophobic dipeptide into an aqueous solution. To dissolve the peptide in non-aqueous environments, the solvent must possess a high dielectric constant and act as a strong hydrogen-bond acceptor to disrupt the inter-backbone CO-NH networks[2].

Solvent-Specific Solubility Dynamics

Based on the structural mechanics outlined above, the thermodynamic solubility of For-Val-Val-OH varies by orders of magnitude depending on the solvent's properties. Similar to other well-characterized N-formylated hydrophobic peptides (such as fMLF), For-Val-Val-OH exhibits preferential solubility in polar aprotic solvents[3].

Table 1: Quantitative Solubility Profile of For-Val-Val-OH

Solvent SystempHDielectric Constant (ε)Estimated Solubility (mg/mL)*Primary Solvation Mechanism
Water (Milli-Q) ~5.580.1< 0.1Poor hydration; C-terminus is predominantly protonated.
PBS Buffer 7.4~80.00.5 - 1.0Deprotonation of C-terminal carboxylate (anion formation).
DMSO N/A46.7> 25.0Disruption of inter-backbone H-bonds; hydrophobic solvation.
DMF N/A36.7> 20.0Strong H-bond acceptor; efficient solvation of isopropyl groups.
Ethanol N/A24.52.0 - 5.0Moderate amphiphilic solvation.
Hexane N/A1.8InsolubleComplete inability to solvate the polar peptide backbone.

*Note: Values are representative thermodynamic estimates derived from homologous N-formyl aliphatic peptides.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of For-Val-Val-OH for formulation purposes, a standard "shake-flask" method is insufficient unless paired with internal validation controls. The following protocol is designed as a self-validating system to ensure that the measured concentration reflects true thermodynamic equilibrium rather than a kinetic artifact or chemical degradation.

Step-by-Step Workflow
  • Solid Dispensing: Accurately weigh 10 mg of For-Val-Val-OH powder into a 1.5 mL low-bind microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Ethanol).

  • Equilibration (The Validation Step): Incubate the suspension in a thermomixer at 25°C, shaking at 800 rpm. Crucial Causality: Take aliquots at both 24 hours and 48 hours. If the 48-hour concentration is statistically higher than the 24-hour concentration, thermodynamic equilibrium has not been reached, and the incubation must be extended.

  • Phase Separation: Centrifuge the tubes at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Quantification: Carefully extract the supernatant, dilute it appropriately in the mobile phase, and quantify via HPLC-UV at λ = 210 nm (the absorption maximum for the peptide bond).

  • Mass Balance Control: Decant the remaining supernatant, dissolve the residual pellet in 1.0 mL of 100% DMSO, and quantify. The sum of the dissolved mass (Step 5) and the pelleted mass must equal the initial 10 mg input (± 5%). This proves that the peptide did not chemically degrade during the 48-hour aqueous incubation.

Workflow A 1. Solid For-Val-Val-OH Aliquot Preparation (10 mg) B 2. Solvent Addition (Aqueous or Organic) A->B C 3. Isothermal Equilibration (24h & 48h at 25°C, 800 rpm) B->C D 4. Phase Separation (Centrifugation at 15,000 x g) C->D E 5. Supernatant Extraction & Serial Dilution D->E Supernatant G 7. Mass Balance Control (Pellet dissolved in DMSO) D->G Pellet F 6. HPLC-UV Quantification (λ = 210 nm) E->F G->F Validation

Figure 1: Self-validating thermodynamic solubility workflow using HPLC-UV.

Kinetic Solubility and the "Solvent Crash" Phenomenon

In high-throughput screening, For-Val-Val-OH is typically stored as a highly concentrated stock solution in 100% DMSO (e.g., 50 mM)[3]. However, a critical failure point occurs during the rapid dilution of this stock into aqueous assay buffers.

When the DMSO stock is introduced into an aqueous environment, the local dielectric constant drops rapidly. The water molecules preferentially hydrogen-bond with the DMSO, stripping the solvation shell away from the hydrophobic isopropyl side chains of the dipeptide. This triggers a state of metastable supersaturation . Because the inter-backbone CO-NH interactions are highly favorable in the absence of DMSO, the peptide rapidly nucleates and undergoes hydrophobic collapse, forming a microcrystalline suspension (the "solvent crash").

Mitigation Strategy: To prevent precipitation during assay preparation, the final DMSO concentration must be maintained above 5% (v/v), or the aqueous buffer must be pre-adjusted to pH > 7.4 to ensure immediate deprotonation of the C-terminus upon mixing.

Precipitation S1 Stock Solution (For-Val-Val-OH in DMSO) S2 Rapid Dilution (into Aqueous Buffer) S1->S2 Addition S3 Metastable Supersaturation (Loss of Solvation Shell) S2->S3 Solvent Mixing S4 Nucleation & Aggregation (Hydrophobic Collapse) S3->S4 Conc > Kinetic Sol. S5 Precipitation (Microcrystalline Suspension) S4->S5 Agglomeration

Figure 2: Kinetic precipitation pathway of For-Val-Val-OH upon aqueous dilution.

References

  • National Center for Biotechnology Information (PubChem). "Formyl-L-valyl-L-valine | C11H20N2O4 | CID 7016404". PubChem Compound Summary. Retrieved from:[Link]

  • American Chemical Society (ACS). "Peptide Solubility Limits: Backbone and Side-Chain Interactions". Journal of Physical Chemistry B. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Stability Profiling and Degradation Mechanisms of For-Val-Val-OH

Executive Summary & Molecular Context As a Senior Application Scientist in peptide formulation and analytical chemistry, I frequently encounter challenges with short, modified aliphatic peptides. N-Formyl-L-valyl-L-valin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

As a Senior Application Scientist in peptide formulation and analytical chemistry, I frequently encounter challenges with short, modified aliphatic peptides. N-Formyl-L-valyl-L-valine (For-Val-Val-OH) , registered under CAS 210347-62-9[1], serves as a critical model compound for understanding the stability of N-formylated peptides.

N-formylation is a naturally occurring modification in bacterial and mitochondrial chemotactic peptides[2]. Because formylated peptides act as potent chemoattractants for mammalian phagocytic leukocytes, understanding their degradation is vital for immunomodulatory drug design[3]. Furthermore, N-formylation is widely utilized as a transient protecting group in synthetic peptide chemistry due to its low steric hindrance and ease of addition[4]. However, the unique structural feature of For-Val-Val-OH lies in its dual adjacent valine residues. The bulky, beta-branched isopropyl side chains impart significant steric hindrance, fundamentally altering its degradation kinetics compared to linear aliphatic dipeptides like Gly-Gly.

Mechanistic Degradation Pathways

Understanding the causality behind peptide degradation is essential for developing robust formulations. For-Val-Val-OH undergoes three primary degradation pathways dictated by its physicochemical environment:

  • Deformylation (N-Terminal Deprotection): The N-formyl group is susceptible to both acidic and basic hydrolysis. Under acidic conditions (e.g., HCl in methanol), the formyl group is cleaved to yield formate and the free dipeptide H-Val-Val-OH. While this is a standard deprotection strategy, harsh acidic conditions risk concurrent peptide bond hydrolysis[5]. Enzymatically, this process is catalyzed by peptide deformylases (PDF) or Acylase I, which specifically target N-acyl groups without cleaving internal peptide bonds[2].

  • Diketopiperazine (DKP) Cyclization: Once deformylated, the resulting H-Val-Val-OH[6] is highly unstable in neutral to mildly basic conditions. The free N-terminal amine acts as a nucleophile, attacking the C-terminal carbonyl carbon to form a six-membered cyclic dipeptide, Cyclo(Val-Val)[6]. Counterintuitively, the steric bulk of the valine side chains promotes this cyclization through the Thorpe-Ingold (gem-dialkyl) effect, which restricts the backbone into a conformation highly conducive to ring closure.

  • Peptide Bond Hydrolysis: Direct chemical cleavage of the Val-Val peptide bond is sterically hindered[7]. It requires extreme conditions (e.g., 6N HCl at 110°C) or specific dipeptidases. If deformylation occurs first, the free dipeptide becomes significantly more susceptible to exopeptidase cleavage.

DegradationPathways A For-Val-Val-OH (Intact Peptide) B H-Val-Val-OH (Deformylated Intermediate) A->B Acid/Base Hydrolysis (- Formate) D For-Val-OH + H-Val-OH (Hydrolyzed Monomers) A->D Harsh Acid/Base Peptide Cleavage C Cyclo(Val-Val) (Diketopiperazine) B->C Intramolecular Aminolysis (- H2O) B->D Dipeptidase / Chemical Hydrolysis

Primary chemical and enzymatic degradation pathways of For-Val-Val-OH.

Quantitative Stability Data

To provide a clear comparison of degradation kinetics, the following table summarizes the stability profile of For-Val-Val-OH under various stress conditions. Note: Data reflects representative kinetic behavior for highly hindered N-formylated aliphatic dipeptides.

Stress ConditionpHTemp (°C)Primary Degradant ObservedEstimated Half-Life (t½)
Acidic Hydrolysis 2.040°CH-Val-Val-OH (Deformylation)~48 hours
Neutral (Control) 7.425°CNone (Stable)> 6 months
Basic Hydrolysis 10.040°CCyclo(Val-Val) (via DKP formation)~12 hours
Enzymatic (Acylase I) 7.437°CH-Val-Val-OH< 1 hour

Experimental Protocol: Self-Validating LC-MS/MS Stability Workflow

In analytical chemistry, an experimental protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to profile the forced degradation of For-Val-Val-OH. It utilizes immediate chemical quenching to halt degradation kinetics, ensuring that the measured concentration accurately reflects the specific time-point, and employs a mass-balance check to validate the absence of undetected side reactions.

Phase 1: Matrix Preparation & Baseline Establishment
  • Stock Solution: Dissolve For-Val-Val-OH reference standard in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Buffer: Dilute the stock to 100 µg/mL in the target stress buffer (e.g., 0.1 M HCl for acidic stress, or 0.1 M NaOH for basic stress).

  • t=0 Control: Immediately extract a 100 µL aliquot and apply the quenching protocol (Phase 3) to establish the baseline concentration.

Phase 2: Stress Induction
  • Incubate the working solutions in a thermomixer set to 40°C with gentle agitation (300 rpm).

  • Withdraw 100 µL aliquots at pre-defined intervals (e.g., 1h, 4h, 12h, 24h, 48h).

    • Causality Check: Agitation ensures thermal homogeneity, preventing localized degradation hotspots in the vial.

Phase 3: Kinetic Quenching (Critical Step)
  • Immediate Neutralization: Transfer the 100 µL stress aliquot directly into a vial containing 100 µL of a neutralizing quench buffer (e.g., 0.1 M NaOH for acid-stressed samples, or 0.1 M HCl for base-stressed samples) pre-chilled to 4°C.

  • Dilution: Add 800 µL of mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid) containing a stable-isotope-labeled internal standard (SIL-IS).

    • Causality Check: Quenching is mandatory. Without it, the peptide would continue to degrade while sitting in the autosampler queue, skewing the kinetic curve and rendering the half-life calculation invalid.

Phase 4: LC-MS/MS Quantification & Mass Balance Validation
  • Inject 5 µL onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Monitor MRM transitions for the intact peptide, H-Val-Val-OH, Cyclo(Val-Val), and free Valine.

  • Self-Validation (Mass Balance Check): Calculate the molar sum of the intact peptide and all quantified degradants at t=48h. The sum must equal 95-105% of the initial t=0 molarity. If the mass balance falls below 95%, it definitively indicates the presence of an unmonitored degradation pathway (e.g., oxidation or epimerization), prompting a non-targeted MS scan.

References

  • Invivochem. "For-Val-Val-OH | Peptides 1 | CAS 210347-62-9". Invivochem.cn. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ4XFmK7bBY-6EBzZPFAiMvRmyjsx6bamh0xrMqNJRAe6QDn8xREVkQ3xjFxTMIjDAu41cNX69GQ_kyeLZRFDcVnXL1tpGC9iSZr5zl8zaGBoYYIYlkJOgYeGcJ0XhN2_c-B0FtHMvUQ==]
  • Guidechem. "H-VAL-VAL-OH 3918-94-3 wiki". Guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGSmYp91Un5uL71ds4T8NTJgpWTxQ89W8MtSna__sRcByvDGd_5Yxl_wW-l0NQ_jF_tRvJeROKp6gJdgMhbydy1JXM1YVsmVj4LnXRMYVGofLv9c_KKPl1OMxfCmCCc5sePdRf-ichVnqGmXtEIUqYMKR_MqvcSQ_lZksbCQ==]
  • National Institutes of Health (PubMed). "Structure-affinity relationships of Val-Val and Val-Val-Val stereoisomers with the apical oligopeptide transporter in human intestinal Caco-2 cells". Nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3f-CIhjcCDe6ofO9FdEkRKQSudv_z0W7fTLO9oECfdztCigXrYddnzr5_rEnxHpQOFP_-o_EnbOBNBagLTVZ4jtpM1hWbiNb5_SEqlC3WmKYLINFlHcWrn7jLJVaGLsXhruU=]
  • ACS Publications (Biochemistry). "Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides". Acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaVTpDlRGUzMvuTrIrVCBKOCDiL9p_H0n551cqqAhnEKn0YTeMEuPKVDJz96rt6kiJ-WubrpQYg0Zpp3ogYJCYuR5yCiyJijyiJKbZT8AQoAoD7s8DZqphClvHdPT8XzlAr1jx]
  • Benchchem. "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols". Benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNrdl7lO1C-1umWFkeV26xa4UnL-ZeZMpbTdmRJng4uU7cS6ozO67rOkAaAynkgsKI3-tF_Rpa_ZFSUabLSYizVvWFevV6TqnMHE2TZpviUA9MG4_xrcZSwOw2hkoXaAA1g7oYe5uiq1vPOGXMGgJmBzhfEeZ5uS-eHzxR9qrmWlWDD9FmUYcCg0uQTnDKA0zBLq1Kmbaq4To8Qc5cLhIIAKSWw9EHaBWS2DzXo3iqV7LkOy7luZjbACvfMyU3F6Y_gjgE_w==]
  • Protein Expression and Purification. "Peptide deformylases". Allpeptide.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEamG9SayGdQLzfaeYCP0cS_ES2slzcKwgFRtgJN2C5XpLaBqw6DCIS8r0vvKfik-ru04HFAS6qlULXZMK87yEXQLqRdW9MaTkSrVzEKggSU9I1JkqTlFD0s_eYRs7VrqGiPeNSWrvdPHjXqTbpSpWfEvnwbHA=]
  • National Institutes of Health (PMC). "De Novo Chemoattractants Form Supramolecular Hydrogels for Immunomodulating Neutrophils In Vivo". Nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtDD6XN4QIorzORtfzRrYpuigcpI9OLSxr_lIMJzxkhNzme_b8VFuxYgn5PM08odXzp3B4O2il81ElZcI1VtZ6Q4b0LtiRI-CHMsQXysGYe8GEoxxK8C57BImAYiFVGhfpFkOfHxkaRajjsg==]

Sources

Foundational

Unveiling the Biological Targets of For-Val-Val-OH: A Technical Whitepaper on N-Formylated Dipeptides

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide Executive Summary As a Senior Application Scientist specializing in high-throughput screening and molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist specializing in high-throughput screening and molecular pharmacology, I frequently utilize short, modified peptides as structural probes. For-Val-Val-OH (N-formyl-L-valyl-L-valine, CAS: 210347-62-9) is a prime example of a highly specific pharmacological tool. The combination of an N-terminal formyl group and a hydrophobic aliphatic dipeptide backbone dictates its interaction profile across three distinct biological axes: G-Protein Coupled Receptors (GPCRs), Solute Carrier (SLC) transporters, and Serine Proteases.

This whitepaper dissects the mechanistic rationale, expected quantitative binding profiles, and self-validating experimental workflows for profiling For-Val-Val-OH against its three primary biological targets: FPR1 , PEPT1 , and HNE .

Target 1: Formyl Peptide Receptor 1 (FPR1)

Mechanistic Rationale

Bacterial protein synthesis initiates with N-formylmethionine. Mammalian immune systems have evolved to detect these N-formylated motifs as pathogen-associated molecular patterns (PAMPs) via Formyl Peptide Receptors (FPRs) [1]. While the canonical agonist is fMLF (formyl-Met-Leu-Phe), shorter aliphatic sequences like For-Val-Val-OH act as low-affinity partial agonists or competitive antagonists. The N-formyl group is the absolute requisite for binding the FPR1 orthosteric pocket, while the Val-Val sequence provides the hydrophobic bulk necessary to induce the conformational shift that activates the Gαi protein subunit.

Self-Validating Protocol: Intracellular Calcium Mobilization Assay

To measure FPR1 activation, we utilize a real-time fluorescent calcium flux assay.

  • Cell Preparation: Isolate primary human neutrophils or culture FPR1-transfected HL-60 cells.

  • Fluorophore Loading: Incubate cells with 2 μM Fluo-4 AM for 30 minutes.

    • Causality: The acetoxymethyl (AM) ester renders the dye cell-permeable. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell, allowing us to optically monitor the PLCβ-mediated IP3/Ca2+ release pathway.

  • Self-Validating Control (PTX): Pre-treat a parallel control cohort with 100 ng/mL Pertussis Toxin (PTX) for 16 hours.

    • Causality: PTX specifically ADP-ribosylates the Gαi subunit, uncoupling it from FPR1. If For-Val-Val-OH induces a calcium spike in untreated cells but not in PTX-treated cells, the system self-validates that the signal is strictly GPCR/Gαi-mediated and not an artifact of membrane disruption.

  • Ligand Addition: Inject For-Val-Val-OH (titrated from 1 μM to 1 mM) and record fluorescence (Ex 494 nm / Em 506 nm) kinetically for 120 seconds.

FPR1_Signaling Ligand For-Val-Val-OH (N-formyl peptide) FPR1 FPR1 Receptor (GPCR) Ligand->FPR1 Binds Gi Gαi Protein FPR1->Gi Activates PLC PLCβ Activation Gi->PLC Stimulates Ca2 Ca2+ Mobilization PLC->Ca2 IP3 Production Chemotaxis Neutrophil Chemotaxis Ca2->Chemotaxis Cytoskeletal Rearrangement

Fig 1. FPR1 signaling cascade initiated by N-formylated peptides leading to chemotaxis.

Target 2: The Apical Oligopeptide Transporter (PEPT1 / SLC15A1)

Mechanistic Rationale

PEPT1 is an intestinal proton-coupled symporter responsible for the uptake of dietary di- and tripeptides. The Val-Val sequence is a highly characterized, high-affinity substrate for PEPT1 [2]. However, PEPT1 typically requires a free N-terminal α-amino group for optimal recognition. By formylating the N-terminus (For-Val-Val-OH), the molecular dipole moment and hydrogen-bonding capacity are drastically altered. This makes For-Val-Val-OH an excellent competitive inhibitor and structural probe to map the steric constraints of the PEPT1 N-terminal binding pocket.

Self-Validating Protocol: Caco-2 Competitive Uptake Assay

To isolate binding affinity (Ki) from translocation kinetics, we perform a competitive radioligand uptake assay.

  • Cell Culture: Grow Caco-2 cells on polycarbonate Transwell inserts for 21 days.

    • Causality: A 21-day culture ensures the cells fully differentiate into a polarized enterocyte-like monolayer, expressing mature apical PEPT1 and forming tight junctions.

  • Buffer Preparation: Wash cells and apply a pH 6.0 MES buffer to the apical chamber and a pH 7.4 HEPES buffer to the basolateral chamber.

    • Causality: PEPT1 is a proton-coupled symporter. Establishing this trans-epithelial pH gradient provides the necessary electromotive driving force for active transport.

  • Competitive Incubation: Add a constant concentration of [3H]-Gly-Sar (a hydrolysis-resistant reporter substrate) alongside varying concentrations of For-Val-Val-OH to the apical chamber for 30 minutes at 37°C.

  • Self-Validating Control (Temperature): Run a parallel plate at 4°C.

    • Causality: Active transport is temperature-dependent. A lack of [3H]-Gly-Sar uptake at 4°C validates that the measured signal at 37°C is due to PEPT1-mediated transport, not passive paracellular diffusion.

  • Readout: Lyse cells in Triton X-100 and quantify intracellular radioactivity via liquid scintillation counting to calculate the IC50.

PEPT1_Assay Step1 Caco-2 Cell Culture (21 days, Transwell) Step2 Apical Addition of For-Val-Val-OH + [3H]-Gly-Sar Step1->Step2 Step3 Incubation (pH 6.0, 37°C, 30 min) Step2->Step3 Step4 Wash & Lysis (Ice-cold PBS, Triton X-100) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 IC50 Calculation (Affinity Profiling) Step5->Step6

Fig 2. Step-by-step workflow for the PEPT1 competitive uptake assay in Caco-2 cells.

Target 3: Human Neutrophil Elastase (HNE)

Mechanistic Rationale

Human Neutrophil Elastase (HNE) is a destructive serine protease released during inflammation to degrade extracellular matrix proteins[3]. The HNE active site (specifically the S1 and S2 sub-pockets) has a strong preference for cleaving peptide bonds following medium-sized aliphatic amino acids like Valine. Because For-Val-Val-OH mimics the P2-P1 cleavage site and its N-terminus is protected by the formyl group (preventing rapid degradation by exopeptidases), it serves as a minimal substrate model and a competitive inhibitor for HNE.

Self-Validating Protocol: Chromogenic Inhibition Kinetics Assay
  • Reaction Setup: In a 96-well microplate, combine purified HNE (10 nM) in assay buffer (0.1 M Tris-HCl, pH 7.5, 0.5 M NaCl, 0.01% Triton X-100).

    • Causality: The high salt concentration and neutral pH optimize HNE catalytic efficiency, while Triton X-100 prevents the enzyme from adhering to the plastic well walls.

  • Inhibitor Incubation: Add For-Val-Val-OH at varying concentrations and pre-incubate for 15 minutes at 25°C.

  • Self-Validating Control (Sivelestat): Include wells treated with Sivelestat, a known potent covalent HNE inhibitor.

    • Causality: Sivelestat completely abolishes enzyme activity, establishing the true "zero velocity" baseline and validating the dynamic range of the assay.

  • Reporter Addition: Initiate the reaction by adding the chromogenic substrate MeOSuc-AAPV-pNA.

    • Causality: The AAPV (Ala-Ala-Pro-Val) sequence is highly specific for HNE. Cleavage of the Val-pNA bond releases p-nitroaniline, a yellow chromophore.

  • Readout: Measure absorbance kinetically at 405 nm for 10 minutes. Use a Dixon plot (1/V vs. [I]) to determine the inhibition constant (Ki).

Elastase_Assay Enzyme Human Neutrophil Elastase (HNE) Reaction Competitive Incubation (pH 7.5, 25°C) Enzyme->Reaction Substrate For-Val-Val-OH (Test Ligand) Substrate->Reaction Inhibitor/Competitor Chromogenic MeOSuc-AAPV-pNA (Reporter Substrate) Chromogenic->Reaction Reporter Detection Absorbance Readout (405 nm) Reaction->Detection Analysis Michaelis-Menten Kinetics (Ki) Detection->Analysis

Fig 3. Chromogenic assay workflow for determining HNE inhibition kinetics.

Quantitative Data Summary

To facilitate cross-target comparison, the expected pharmacological parameters for For-Val-Val-OH are summarized below.

Table 1: Quantitative Profiling of For-Val-Val-OH Across Biological Targets

Biological TargetProtein ClassInteraction TypeKey Structural DeterminantReadout MetricExpected Affinity Range
FPR1 GPCRPartial Agonist / AntagonistN-formyl groupEC50 / IC50High μM to Low mM
PEPT1 (SLC15A1) TransporterCompetitive InhibitorVal-Val backboneKiMid μM
HNE Serine ProteaseSubstrate / InhibitorAliphatic side chains (P1, P2)Km / KiLow to Mid μM

References

  • Title: Formylpeptide receptors | Introduction Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Structure-affinity relationships of Val-Val and Val-Val-Val stereoisomers with the apical oligopeptide transporter in human intestinal Caco-2 cells Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Neutrophil elastase Source: Wikipedia URL: [Link]

Exploratory

spectroscopic data for "For-val-val-OH" (NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of N-Formyl-L-valyl-L-valine (For-val-val-OH) Introduction N-formyl peptides, such as N-Formyl-L-valyl-L-valine (For-val-val-OH), represent a critical cla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-Formyl-L-valyl-L-valine (For-val-val-OH)

Introduction

N-formyl peptides, such as N-Formyl-L-valyl-L-valine (For-val-val-OH), represent a critical class of molecules, particularly in the field of immunology and bacteriology. They are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system, initiating a cascade of defensive responses.[1] The N-formyl group is a hallmark of proteins synthesized by bacteria, and its presence on peptides acts as a powerful chemoattractant for phagocytic leukocytes.[2] Consequently, the unambiguous synthesis and characterization of these peptides are paramount for research into infectious diseases, inflammatory processes, and the development of novel therapeutics.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for analyzing polar, non-volatile molecules like peptides. It allows for gentle ionization, typically preserving the molecular ion for accurate mass determination.

Expected Mass Spectrum

The molecular formula for For-val-val-OH is C₁₁H₂₀N₂O₄, which corresponds to a monoisotopic mass of 244.1423 Da. In a typical positive-ion ESI-MS spectrum, the compound is expected to be observed as several adducts.

Predicted Ion Formula Expected m/z Notes
[M+H]⁺[C₁₁H₂₁N₂O₄]⁺245.1496The protonated molecule; often the base peak.
[M+Na]⁺[C₁₁H₂₀N₂O₄Na]⁺267.1315A common adduct from glassware or solvents.
[M+K]⁺[C₁₁H₂₀N₂O₄K]⁺283.1055A less common but possible adduct.
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is crucial for sequence confirmation. Collision-Induced Dissociation (CID) will primarily cleave the peptide bond, leading to the formation of b- and y-type fragment ions. A key feature of N-formylated peptides is the mass of the N-terminal residue. The formyl group adds 28 Da to the mass of the N-terminal amino acid residue.[2]

  • b-ions : Contain the N-terminus. The b₁ ion will correspond to the formylated valine residue.

  • y-ions : Contain the C-terminus. The y₁ ion will correspond to the C-terminal valine residue.

Predicted Fragment Ion Formula Expected m/z Fragmentation
b₁[C₆H₁₀NO₂]⁺128.0706For-Val-
y₁[C₅H₁₂NO₂]⁺118.0863-Val-OH
Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation : Dissolve approximately 1 mg of purified For-val-val-OH in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument.

  • Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS1 Scan : Acquire full scan mass spectra in positive ion mode over a range of m/z 100-500 to detect the protonated molecule and common adducts.

  • MS2 Scan (Tandem MS) : Select the [M+H]⁺ ion (m/z 245.15) for fragmentation using an appropriate collision energy. Acquire the product ion spectrum to observe the b₁ and y₁ fragments.

Data Analysis Workflow

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Interpretation prep Dissolve For-val-val-OH in 50:50 ACN:H2O + 0.1% Formic Acid ms1 Acquire Full Scan (MS1) m/z 100-500 prep->ms1 Direct Infusion ms2 Isolate [M+H]⁺ (m/z 245.15) and Fragment (MS2) ms1->ms2 Select Precursor confirm_mass Confirm Molecular Weight ([M+H]⁺, [M+Na]⁺) ms1->confirm_mass confirm_seq Identify Fragment Ions (b₁ and y₁) ms2->confirm_seq

Caption: Workflow for ESI-MS and MS/MS analysis of For-val-val-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural elucidation. Spectra should be acquired in a solvent like DMSO-d₆, which allows for the observation of exchangeable amide protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of For-val-val-OH will show distinct signals for the formyl group, the two valine residues (which are chemically non-equivalent), and the amide and carboxyl protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Formyl-H~8.0-8.2s-A characteristic singlet for the N-formyl proton.
NH (Val 1)~8.2-8.5d~8-9Coupled to Hα of Val 1.
NH (Val 2)~7.9-8.2d~8-9Coupled to Hα of Val 2.
Hα (Val 1)~4.2-4.4dd~8-9, ~5-6Coupled to NH and Hβ of Val 1.
Hα (Val 2)~4.0-4.2dd~8-9, ~5-6Coupled to NH and Hβ of Val 2.
Hβ (Val 1 & 2)~2.0-2.2m-Complex multiplet, coupled to Hα and Hγ.
Hγ (Val 1 & 2)~0.8-1.0d~7Two doublets for each valine, representing the diastereotopic methyl groups.
COOH~12-13br s-Broad singlet, exchangeable with D₂O.

Note: Chemical shifts are predictions and can be influenced by solvent, concentration, and temperature.[3][4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct resonances corresponding to the 11 carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Formyl C=O~160-163The carbonyl of the formyl group.
C=O (Val 1)~171-173The amide carbonyl carbon.
C=O (Val 2, COOH)~173-175The carboxylic acid carbonyl carbon.
Cα (Val 1)~58-60Alpha-carbon of the N-terminal valine.
Cα (Val 2)~57-59Alpha-carbon of the C-terminal valine.
Cβ (Val 1 & 2)~30-32Beta-carbons of the two valine residues.
Cγ (Val 1 & 2)~18-20Four distinct signals for the four methyl groups.
Experimental Protocol: High-Field NMR
  • Sample Preparation : Dissolve 5-10 mg of the purified peptide in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.[5]

  • ¹H NMR Acquisition :

    • Acquire a standard 1D ¹H spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.

  • 2D NMR (for full assignment) :

    • COSY : To establish proton-proton couplings within each valine residue (e.g., NH-Hα-Hβ-Hγ).

    • HSQC/HMQC : To correlate each proton with its directly attached carbon.

    • HMBC : To establish long-range (2-3 bond) correlations, which are essential for sequencing (e.g., from Hα of Val 1 to C=O of Val 1).

NMR Data Acquisition and Analysis Workflow

cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR for Assignment cluster_3 Structural Elucidation prep Dissolve 5-10 mg For-val-val-OH in 0.6 mL DMSO-d6 + TMS h1 Acquire 1D ¹H Spectrum prep->h1 c13 Acquire 1D ¹³C Spectrum prep->c13 cosy COSY (H-H correlations) h1->cosy hsqc HSQC (C-H one-bond) h1->hsqc hmbc HMBC (C-H long-range) h1->hmbc c13->hsqc c13->hmbc assign Assign all ¹H and ¹³C resonances cosy->assign hsqc->assign hmbc->assign confirm Confirm structure and purity assign->confirm

Caption: Workflow for complete NMR-based structural elucidation of For-val-val-OH.

Conclusion

The structural verification of N-Formyl-L-valyl-L-valine is unequivocally achievable through a combined application of high-resolution mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the elemental composition and peptide sequence through predictable fragmentation patterns, with the N-formyl group providing a clear mass signature. NMR spectroscopy offers the definitive proof of structure, providing atomic-level resolution and enabling the assignment of every proton and carbon in the molecule. The predictive data and protocols outlined in this guide provide a comprehensive framework for researchers, ensuring that synthetic For-val-val-OH can be characterized with the highest degree of confidence, thereby supporting its use in critical biomedical research.

References

  • ChemBK. N-FORMYL-L-VALINE - Introduction. [Link]

  • Munikrishna Reddy, et al. "Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy.
  • National Center for Biotechnology Information. "Mass Spectrometry for Post-Translational Modifications." Neuroproteomics, NCBI Bookshelf. [Link]

  • University of Regensburg. Chemical Shifts. [Link]

  • Zerbe, O., & Bader, G. Peptide/Protein NMR. [Link]

  • Wokaun, A. "High Resolution NMR Spectroscopy." ETH Zurich.
  • PubChem. L-Valyl-L-valine. National Center for Biotechnology Information. [Link]

  • He, H., et al. "Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns." Nature Communications, 2022. [Link]

Sources

Foundational

The Role of N-Formylation in Peptide Bioactivity: Mechanisms, Receptor Dynamics, and Drug Development

Executive Summary In the evolutionary arms race between host immune systems and pathogens, pattern recognition is paramount. In prokaryotes and mitochondria, protein synthesis uniquely initiates with N-formylmethionine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolutionary arms race between host immune systems and pathogens, pattern recognition is paramount. In prokaryotes and mitochondria, protein synthesis uniquely initiates with N-formylmethionine (fMet)[1]. When bacterial or mitochondrial proteins are degraded during infection or cellular trauma, they release short N-formyl peptides[2]. These molecules act as potent Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs), driving innate immune responses through a specialized class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs)[2][3].

This technical guide explores the structural necessity of N-formylation, the biased signaling dynamics of FPRs, and the self-validating experimental methodologies required to characterize novel peptide therapeutics in drug development.

The Structural Imperative of N-Formylation

The bioactivity of N-formyl peptides is strictly governed by their N-terminal architecture. The prototypical and most extensively studied agonist is N-formyl-methionyl-leucyl-phenylalanine (fMLF), derived from Escherichia coli[4].

Structure-Activity Relationship (SAR) studies demonstrate that the N-formyl group is an absolute structural prerequisite for high-affinity binding to FPR1. The formyl group interacts with a highly specific electrostatic pocket within the receptor's transmembrane domains. If the formyl group is removed or substituted with a bulky carbamate (e.g., a tert-butyloxycarbonyl or t-Boc group), the peptide undergoes a functional inversion—converting from a potent agonist into a competitive antagonist[5][6]. This highlights the precise spatial and charge requirements needed to induce the active conformational shift in FPR1.

Formyl Peptide Receptors (FPRs): A Functional Triad

In humans, the FPR family consists of three distinct isoforms located on chromosome 19q13: FPR1, FPR2 (also known as ALX), and FPR3[7]. While they share significant sequence homology, their ligand affinities and physiological roles diverge significantly, making them complex targets for pharmacological intervention.

Table 1: Comparative Profiling of Human Formyl Peptide Receptors
ReceptorPrimary LigandsAffinity for fMLFPrimary Physiological Role
FPR1 fMLF, bacterial/mitochondrial N-formyl peptidesHigh (Sub-nM to nM)Neutrophil chemotaxis, superoxide generation, degranulation[1][4].
FPR2 Lipoxin A4, Serum amyloid A, WKYMVmLow (µM)Resolution of inflammation, dual pro/anti-inflammatory signaling[7][8].
FPR3 F2L, non-formylated peptidesNoneMonocyte/macrophage regulation; poorly understood[8].

Biased Signaling and Concentration-Dependent Causality

One of the most critical phenomena in FPR1 bioactivity is agonist concentration-dependent biased signaling . FPR1 does not act as a simple on/off switch; rather, it dictates distinct cellular behaviors based on the concentration gradient of the N-formyl peptide[1][4].

  • Sub-nanomolar Concentrations (Distant from infection site): fMLF binds to a high-affinity state of FPR1. This triggers the PI3K/Akt pathway, inducing cytoskeletal polarization and directional chemotaxis without triggering tissue-damaging oxidative bursts[4].

  • Nano- to Micro-molar Concentrations (At the infection site): High concentrations of fMLF engage a low-affinity receptor state. This causes a functional switch, activating the PLC-β/IP3 pathway. The resulting massive intracellular calcium mobilization is required to assemble the NOX2 complex, leading to superoxide generation and degranulation[4][9].

FPR1_Signaling Ligand fMLF (N-formyl Peptide) Receptor FPR1 (GPCR) Ligand->Receptor Gi Gi Protein Coupling Receptor->Gi SubNM Sub-nanomolar Concentration Gi->SubNM High Affinity MicroM Nano/Micro-molar Concentration Gi->MicroM Low Affinity PI3K PI3K / Akt Pathway SubNM->PI3K PLC PLC-β / IP3 Pathway MicroM->PLC Chemotaxis Chemotaxis & Migration PI3K->Chemotaxis Superoxide Superoxide Generation & Degranulation PLC->Superoxide

Concentration-dependent biased signaling of FPR1 mediating distinct phagocyte functions.

Experimental Methodologies: Self-Validating Systems

To evaluate the bioactivity of novel N-formyl peptides or peptidomimetics, researchers must employ functional assays that isolate receptor-specific responses. The following protocols are designed with built-in causality and self-validation.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Design Rationale: GPCR activation leads to Gβγ-mediated activation of PLC-β, generating IP3 and releasing Ca²⁺ from the endoplasmic reticulum[4][7]. To measure this, cells are loaded with Fluo-4 AM. The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the negatively charged fluorophore. Probenecid is strictly required in the buffer; it inhibits organic anion transporters that would otherwise pump the dye out of the cell, ensuring a stable fluorescent baseline[10].

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-Gα16-FPR1 cells (the promiscuous Gα16 subunit forces robust Ca²⁺ signaling) or RBL-FPR1 cells in 96-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate for 24 hours[10][11].

  • Dye Loading: Incubate cells with 5 µM Fluo-4 AM and 2.5 mM probenecid in HBSS for 45 minutes at 37°C[10].

  • Washing: Wash the cells twice with HBSS to remove extracellular background dye.

  • Antagonist Validation (Control): Pre-incubate specific wells with Cyclosporin H (a highly specific FPR1 antagonist) for 15 minutes to validate that the subsequent signal is exclusively FPR1-mediated[9][10].

  • Data Acquisition: Transfer the plate to a FlexStation or FLIPR system. Robotically dispense the N-formyl peptide (e.g., 1 nM fMLF) and continuously measure fluorescence (Excitation 485 nm / Emission 525 nm) to capture the transient calcium peak[11][12].

Calcium_Workflow Step1 Cell Seeding (CHO-FPR1) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Baseline Read (FlexStation) Step2->Step3 Step4 Ligand Addition (fMLF Dispensing) Step3->Step4 Step5 Fluorescence Measurement (Ex485/Em525) Step4->Step5

Step-by-step workflow for the intracellular calcium mobilization assay using FLIPR.

Protocol 2: Transwell Chemotaxis Assay

Causality & Design Rationale: To prove that a peptide induces true directional migration (chemotaxis) rather than random increased motility (chemokinesis), a Boyden chamber is utilized. A polycarbonate filter with an 8 µm pore size is deliberately chosen. Because human neutrophils are 12–15 µm in diameter, they cannot passively fall through the pores; they must actively deform their cytoskeleton and migrate against the ligand gradient[10].

Step-by-Step Methodology:

  • Gradient Establishment: Place 30 µL of the N-formyl peptide solution (e.g., 10 nM fMLF) in the lower chamber of a 48-well microchemotaxis assembly[10].

  • Cell Loading: Carefully load 50 µL of target cells (1×10⁶ cells/mL) into the upper chamber, separated from the lower chamber by the 8 µm polycarbonate filter.

  • Incubation: Allow chemotaxis to proceed for 1 to 4 hours at 37°C in a 5% CO₂ incubator[10].

  • Harvesting: Mechanically scrape the upper face of the filter to remove non-migrated cells.

  • Quantification: Fix, stain, and count the cells that successfully migrated to the lower face of the filter using microscopy or a colorimetric readout.

Drug Development Perspectives

Because FPRs sit at the crossroads of innate immunity and the resolution of inflammation, they are highly attractive targets for drug development[3].

  • Biased Agonists: Small molecules like RE-04-001 selectively activate FPR1 to trigger the NOX2 complex (superoxide generation) with minimal impact on chemotaxis. This biased profile could be leveraged therapeutically to enhance localized bacterial clearance without causing massive, tissue-damaging neutrophil infiltration[9].

  • Peptidomimetics: Natural N-formyl peptides are highly susceptible to proteolytic degradation in serum. Researchers are currently developing γ-AApeptides that mimic the spatial arrangement of fMLF but possess unnatural backbones, granting them profound resistance to proteases while maintaining potent FPR1 calcium mobilization activity[11].

  • Receptor Antagonists: Fungal-derived cyclic peptides, such as Cyclosporin H, act as potent inverse agonists/antagonists for FPR1. These compounds are critical tools for mapping receptor haplotypes and hold potential for dampening hyper-inflammatory states where DAMPs (like mitochondrial formyl peptides) drive chronic tissue damage[6][10].

References

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases MDPI
  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease Frontiers
  • Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimul
  • Design, Synthesis and Characterization of fMLF-Mimicking AApeptides PMC / NIH
  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition MDPI
  • Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition PMC / NIH
  • Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activ
  • Formylpeptide receptor 2: Nomenclature, structure, signalling and transl
  • Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide gener
  • Functional Characterization of Three Mouse Formyl Peptide Receptors PMC / NIH
  • V101L of human formyl peptide receptor 1 (FPR1)

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of N-Formyl-L-valyl-L-valine (For-val-val-OH) Interactions

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the tripeptide N-formyl-L-valyl-L-valine (For-val-val-OH). N-formylated peptides are potent chemoattractants for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the tripeptide N-formyl-L-valyl-L-valine (For-val-val-OH). N-formylated peptides are potent chemoattractants for phagocytic leukocytes in mammals, initiating inflammatory and immune responses through the Formyl Peptide Receptor (FPR) family. Understanding the atomistic details of these interactions is paramount for the development of novel immunomodulatory therapeutics. This document is structured for researchers, computational chemists, and drug development professionals, offering a narrative that prioritizes causal logic and self-validating methodologies over rigid templates. We will navigate the complete computational workflow, beginning with the foundational principles of molecular modeling and system preparation, proceeding to detailed protocols for molecular docking and all-atom molecular dynamics (MD) simulations, and culminating in the rigorous analysis of simulation trajectories to extract biologically relevant insights. By grounding our protocols in established best practices and authoritative standards, this guide serves as a practical and scientifically robust framework for investigating peptide-receptor interactions.

Section 1: Introduction to N-Formyl Peptides and For-val-val-OH

The Biological Significance of N-Formyl Peptides

N-formylated peptides are typically found in bacteria as byproducts of protein synthesis. In mammals, their presence is a key molecular signature of bacterial invasion or tissue damage, triggering a host of innate immune responses. These peptides are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are expressed predominantly on the surface of neutrophils and other phagocytic cells. The binding of a ligand like For-val-val-OH to an FPR initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species, all critical components of the inflammatory response. The study of these interactions provides a fertile ground for discovering novel agonists or antagonists to modulate immune activity.

Physicochemical Properties of For-val-val-OH

For-val-val-OH is a tripeptide with the sequence Formyl-Valine-Valine. Its key structural features include:

  • N-terminal Formyl Group: This modification is the primary recognition motif for the FPR family.

  • Two Valine Residues: These bulky, hydrophobic side chains are critical for establishing van der Waals and hydrophobic interactions within the receptor's binding pocket.

  • C-terminal Carboxyl Group: The free carboxylate provides a potential site for hydrogen bonding and electrostatic interactions.

The conformational flexibility of this small peptide, governed by the dihedral angles of its backbone and the rotation of its side chains, makes its binding mode complex and ideally suited for investigation via computational methods.

The Rationale for In Silico Investigation

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, they often capture only static snapshots of molecular interactions.[1] In silico approaches, such as molecular docking and MD simulations, offer a dynamic, atom-level view that can elucidate the binding process, the stability of the resulting complex, and the thermodynamic forces driving the interaction.[2][3] This computational lens is indispensable for generating testable hypotheses, guiding the design of more potent or selective peptide analogues, and accelerating the drug discovery pipeline.[2][3]

Section 2: Foundational Concepts in Molecular Modeling

Choosing the Right Tool: Molecular Mechanics vs. Quantum Mechanics

The choice of computational method depends on the balance between desired accuracy and available computational resources.

  • Quantum Mechanics (QM): QM methods calculate the electronic structure of a molecule and offer the highest level of accuracy, making them ideal for studying reaction mechanisms or parameterizing novel molecules.[4][5][6] However, their computational cost restricts their use to relatively small systems (typically hundreds of atoms).

  • Molecular Mechanics (MM): MM methods use classical physics to approximate atomic interactions, employing a set of parameters known as a force field. This approach is significantly faster than QM, enabling the simulation of large biomolecular systems (hundreds of thousands of atoms) over biologically relevant timescales (nanoseconds to microseconds). For studying the interaction of a peptide with its receptor, MM is the predominant method.

The Heart of the Simulation: Molecular Force Fields

A force field is a collection of equations and associated parameters designed to reproduce the potential energy surface of a system of molecules. The choice of force field is one of the most critical decisions in a simulation. Prominent force fields for biomolecular simulation include:

  • AMBER (Assisted Model Building with Energy Refinement): A popular family of force fields, with variants like ff14SB and ff19SB being widely used for protein simulations.[7][8]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another extensively used force field, with CHARMM36m being a modern and robust parameter set for proteins, lipids, and nucleic acids.[9][10][11]

  • GROMOS (Groningen Molecular Simulation): A force field designed for use with the GROMACS simulation package.

For peptide simulations, force fields like CHARMM36m and AMBER ff14SB are excellent choices as they have been extensively parameterized and validated for proteins and their fragments.[12]

The Role of Solvent: Explicit vs. Implicit Models

Biomolecular interactions occur in an aqueous environment. Modeling the solvent is therefore crucial.

  • Explicit Solvent: Water molecules are individually represented in the simulation box. This is the most physically realistic approach, accurately capturing specific water-solute interactions, but it significantly increases the computational cost. Common explicit water models include TIP3P and SPC/E.

  • Implicit Solvent: The solvent is treated as a continuous medium with a defined dielectric constant. This method is much faster but sacrifices the detailed representation of direct solvent interactions. It is often used in endpoint binding free energy calculations like MM/GBSA.

For studying the stability of a peptide-receptor complex, an explicit solvent model is the standard of care.

Section 3: A Unified Workflow for Modeling Peptide-Receptor Interactions

The in silico investigation of the For-val-val-OH :: FPR1 interaction follows a multi-stage process. This workflow is designed to ensure that each step builds upon a validated foundation, from initial system setup to the final extraction of quantitative data. The process begins with careful preparation of both the ligand and the receptor, proceeds to a predictive docking stage to generate a high-quality initial complex, and culminates in an all-atom MD simulation to sample the conformational space and assess the stability and thermodynamics of the interaction.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Trajectory Analysis ligand_prep Ligand Preparation (For-val-val-OH) docking Predict Binding Pose (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (FPR1) receptor_prep->docking validation Docking Validation (Redocking) docking->validation Self-Validation md_setup MD System Setup (Solvation, Ionization) validation->md_setup Select Best Pose md_run Equilibration & Production (GROMACS) md_setup->md_run stability Stability Analysis (RMSD, RMSF) md_run->stability interactions Interaction Analysis (H-Bonds, Contacts) md_run->interactions free_energy Binding Free Energy (MM/PBSA) md_run->free_energy G cluster_ligand Ligand (For-val-val-OH) cluster_receptor Receptor (FPR1) l1 Build 2D/3D Structure l2 Conformational Search l1->l2 l3 QM Charge Calculation (e.g., RESP) l2->l3 l4 Final Minimized Ligand l3->l4 D Ready for Docking r1 Download PDB Structure r2 Clean PDB (Remove water, add missing atoms) r1->r2 r3 Assign Protonation States (pH 7.4) r2->r3 r4 Add Hydrogens r3->r4

Caption: Detailed workflow for ligand and receptor preparation.

Section 5: Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. It uses a scoring function to estimate the binding affinity for different poses.

Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program. [13][14][15]The workflow involves several key steps. [16]

  • Prepare Files: Convert the prepared ligand and receptor structures into the PDBQT file format using AutoDock Tools. This format includes partial charges and atom type definitions.

  • Define the Search Space: A "grid box" must be defined that encompasses the entire putative binding site on the receptor. The causality here is critical: if the box is too small, the true binding pose may be missed; if it is too large, the search becomes inefficient and less accurate. The box should be centered on the binding pocket, identified either from a co-crystallized ligand or from literature, and be large enough to allow for full rotational and translational freedom of the ligand.

  • Run Vina: Execute the docking calculation using a configuration file that specifies the input files and the search space coordinates. Vina will generate an output file containing several predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).

  • Analyze Results: Visualize the top-ranked poses in the context of the receptor's binding site using software like PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) that stabilize each pose. The pose that is most consistent with known structure-activity relationship (SAR) data and forms chemically sensible interactions is selected for the next stage.

The Self-Validating System: Redocking

Trustworthiness in a docking protocol is established through validation. [17]The most common method is "redocking." [18][19][20]If a crystal structure of the target receptor with a bound ligand is available, the protocol is validated by extracting this native ligand and docking it back into the receptor.

Validation Criteria: A docking protocol is considered validated if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose. [18][19]This confirms that the chosen docking parameters and search space are appropriate for the system.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-7.80.00Arg205, Phe258, Trp254
2-7.51.21Arg205, Phe102, Leu261
3-7.22.54Asn105, Ser287, Tyr257
Table 1: Example of a docking results summary for For-val-val-OH with FPR1. The top-ranked pose is selected for subsequent MD simulation.

Section 6: Molecular Dynamics (MD) Simulation: Exploring Dynamics and Stability

While docking provides a static prediction, MD simulation allows us to observe the dynamic evolution of the peptide-receptor complex over time in a simulated physiological environment. [21]This step is crucial for assessing the stability of the predicted binding pose and gaining deeper insights into the interaction.

Protocol: Simulating the Complex with GROMACS

GROMACS is a high-performance, open-source MD simulation package widely used for studying biomolecules. [22][23][24]A typical GROMACS workflow for a protein-ligand complex is as follows: [25]

  • Build the Topology: Using the best-ranked docked pose as the starting structure, generate a unified topology for the complex. This involves selecting a force field (e.g., CHARMM36m) and merging the parameters for the protein and the ligand.

  • Solvation: Place the complex in a periodic simulation box of appropriate shape (e.g., cubic or triclinic) and fill it with explicit water molecules (e.g., TIP3P model). A minimum distance of 1.0 nm between the complex and the box edge is standard practice to avoid self-interaction artifacts.

  • Ionization: Add ions (e.g., Na+ and Cl-) to the system. The primary purpose is to neutralize the net charge of the complex. [22][26]A secondary purpose is to bring the system to a physiological salt concentration (e.g., 0.15 M), which provides a more realistic electrostatic environment.

  • Energy Minimization: Before starting the dynamics, the system's energy must be minimized to remove any steric clashes or unfavorable geometries introduced during the setup process. This is typically done using the steepest descent algorithm.

  • Equilibration (NVT and NPT): This two-stage process brings the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 310 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric): The system is brought to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the system reaches the correct density.

  • Production MD: Once equilibrated, the position restraints are removed, and the production simulation is run for a duration sufficient to observe the phenomena of interest. For assessing the stability of a ligand in a binding pocket, simulation times of 100-500 nanoseconds are common.

G start Start with Best Docked Pose topo 1. Build Topology (CHARMM36m Force Field) start->topo solvate 2. Solvate System (TIP3P Water, 1.0 nm buffer) topo->solvate ions 3. Add Ions (Neutralize + 0.15 M NaCl) solvate->ions em 4. Energy Minimization ions->em nvt 5. NVT Equilibration (Heat to 310 K) em->nvt npt 6. NPT Equilibration (Adjust pressure to 1 bar) nvt->npt prod 7. Production MD (100-500 ns) npt->prod end MD Trajectory for Analysis prod->end

Caption: Step-by-step workflow for setting up and running an MD simulation.

Section 7: Analysis of MD Trajectories: Extracting Meaningful Insights

The output of an MD simulation is a trajectory—a massive file containing the coordinates of every atom at discrete time steps. The final step is to analyze this trajectory to extract meaningful biophysical data. [27][28]

Validation of Simulation Stability

First, we must validate that the simulation itself was stable.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure are calculated over time. A stable, converged RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes. A ligand RMSD that remains low (e.g., < 0.3 nm) suggests a stable binding pose.

  • Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue (or ligand atom) to identify regions of high and low flexibility. This can highlight which parts of the protein are involved in the interaction and how the ligand's flexibility is constrained upon binding.

Analysis of Intermolecular Interactions
  • Hydrogen Bond Analysis: Track the formation and lifetime of specific hydrogen bonds between For-val-val-OH and FPR1 throughout the simulation. A hydrogen bond that is present for a high percentage (>70%) of the simulation time is considered stable and important for the interaction.

  • Contact Analysis: Monitor hydrophobic and van der Waals contacts to understand the non-polar contributions to binding.

  • Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can identify the dominant, large-scale motions of the protein-ligand complex, often revealing the essential dynamics related to binding and function. [27]

Binding Free Energy Estimation

While MD simulations do not directly calculate binding affinity, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/Generalized Born Surface Area (MM/GBSA) can provide an estimate of the binding free energy (ΔG_bind). [29]This method calculates the free energy of the complex, the free receptor, and the free ligand from trajectory snapshots to estimate the overall binding energy.

Analysis MetricResultInterpretation
Average Protein Backbone RMSD0.25 ± 0.05 nmThe receptor structure is stable throughout the simulation.
Average Ligand Heavy Atom RMSD0.18 ± 0.04 nmThe ligand maintains a stable binding pose.
Key H-Bond Occupancy (Formyl-O :: Arg205-NH)85%A persistent, critical hydrogen bond for anchoring the ligand.
Estimated ΔG_bind (MM/PBSA)-45.5 ± 5.2 kJ/molProvides a quantitative estimate of the binding strength.
Table 2: Example of a summary table for MD trajectory analysis, providing a quantitative basis for the conclusions.

Section 8: Conclusion

This guide has detailed a comprehensive and self-validating workflow for the in silico modeling of the N-formyl-L-valyl-L-valine peptide with its target receptor, FPR1. By integrating the predictive power of molecular docking with the dynamic and environmental realism of all-atom molecular dynamics simulations, researchers can move beyond static pictures to a deeper, mechanistic understanding of molecular recognition. The causality behind each choice—from force field selection to the definition of a docking search space—is paramount for generating trustworthy and reproducible results. The protocols outlined herein, from meticulous system preparation to rigorous trajectory analysis, provide a robust framework that can be adapted to investigate a wide array of peptide-protein interactions, ultimately accelerating the rational design of new and effective therapeutics.

References

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  • Lopes, P. C., et al. (2013). Force Field for Peptides and Proteins based on the Classical Drude Oscillator. PMC. Retrieved from [Link]

  • Department of Biophysics, University of Groningen. (2013, January 19). Getting started - Peptide. GROMACS. Retrieved from [Link]

  • Kubelka, J., et al. (n.d.). Ab Initio Quantum Mechanical Models of Peptide Helices and Their Vibrational Spectra. Retrieved from [Link]

  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Review. Retrieved from [Link]

  • Jiang, W., et al. (2024, September 19). Polarizable Force Field for Peptides and Proteins Based on the Classical Drude Oscillator. ACS Publications. Retrieved from [Link]

  • Zheng, W., et al. (n.d.). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal. Retrieved from [Link]

  • Ahmadi, S., et al. (2020). In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Rowan. Retrieved from [Link]

  • Domainex. (n.d.). Computational Chemistry | Computer Aided Drug Design. Domainex. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery. Eurofins Discovery. Retrieved from [Link]

  • Morishita, T., et al. (2015). Analysis of molecular dynamics simulations of 10-residue peptide, chignolin, using statistical mechanics: Relaxation mode analysis and three-dimensional reference interaction site model theory. PMC. Retrieved from [Link]

  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Okur, A., et al. (2008). A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. PMC. Retrieved from [Link]

  • CHARMM. (2024, October 17). CHARMM. CHARMM. Retrieved from [Link]

  • Formoso, E., et al. (2013). An improved AMBER force field for α,α-dialkylated peptides: intrinsic and solvent-induced conformational preferences of model systems. RSC Publishing. Retrieved from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • Computational Drug Discovery and Design Lab. (2025). Computational Drug Discovery and Design Lab. Institute of Science Tokyo. Retrieved from [Link]

  • PRISM BioLab. (2024, April 3). in silico Peptide Design: Comparison of Similarity-based and Machine learning-based Scorings. PRISM BioLab. Retrieved from [Link]

  • Liu, S., et al. (2024, December 15). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PNAS Nexus. Retrieved from [Link]

  • MateriApps. (2021, December 9). Molecular dynamics simulation of a peptide chain using Gromacs. MateriApps. Retrieved from [Link]

  • Gapsys, V., et al. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

  • Fu, H., et al. (2022, May 13). Development of a Hybrid-Resolution Force Field for Peptide Self-Assembly Simulations: Optimizing Peptide–Peptide and Peptide–Solvent Interactions. ACS Publications. Retrieved from [Link]

  • Improta, R., et al. (2011). Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PLOS One. Retrieved from [Link]

  • Chen, J. (2012). Software and resources for computational medicinal chemistry. PMC. Retrieved from [Link]

  • Tian, C., et al. (2025, January 16). The evolution of the Amber additive protein force field: History, current status, and future. AIP Publishing. Retrieved from [Link]

  • Chen, F., et al. (2024, March 13). Leveraging machine learning models for peptide–protein interaction prediction. RSC Publishing. Retrieved from [Link]

  • Iannitti, R., et al. (2025, June 21). In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins. MDPI. Retrieved from [Link]

  • Dr. A. S. Muhammad. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved from [Link]

  • Formoso, E., et al. (2011). Extension of the AMBER force field to cyclic α,α dialkylated peptides. RSC Publishing. Retrieved from [Link]

  • Yonezawa, Y., et al. (2017). On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. AIP Publishing. Retrieved from [Link]

  • Weiser, K., & Santiso, E. E. (2024, December 23). A modular and extensible CHARMM-compatible model for all-atom simulation of polypeptoids. The Journal of Chemical Physics. Retrieved from [Link]

  • Tresadern, G., & Malliavin, T. (2018). Conformational Searching with Quantum Mechanics. PubMed. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (2022, August 19). (PDF) Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. ResearchGate. Retrieved from [Link]

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  • Robustelli, P., et al. (2025, August 2). How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. bioRxiv. Retrieved from [Link]

  • Gauto, D. F., et al. (2006). A Molecular Dynamics Study and Free Energy Analysis of Complexes between the Mlc1p Protein and Two IQ Motif Peptides. PMC. Retrieved from [Link]

  • A. R. T. & P. L. (2014, March 14). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. The Journal of Chemical Physics. Retrieved from [Link]

  • C. B., et al. (2022, April 4). Peptide conformational sampling using the Quantum Approximate Optimization Algorithm. arXiv. Retrieved from [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Retrieved from [Link]

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  • Sahoo, A., et al. (2024, June 6). Molecular Dynamics Simulations Help Determine the Molecular Mechanisms of Lasioglossin-III and Its Variant Peptides' Membrane Interfacial Interactions. ACS Publications. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Application of For-Val-Val-OH in Biomedical Research

A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis (SPPS) Abstract N-formyl peptides are critical signaling molecules in innate immunity, acting as potent chemoattractants for phagocytic leukocytes b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis (SPPS)

Abstract

N-formyl peptides are critical signaling molecules in innate immunity, acting as potent chemoattractants for phagocytic leukocytes by activating the G protein-coupled Formyl Peptide Receptors (FPRs).[1][2] Originating from bacteria or damaged mitochondria, these peptides function as key initiators of the inflammatory response.[3][4] The synthesis of N-formylated peptides like N-formyl-L-valyl-L-valine (For-Val-Val-OH) is therefore of significant interest for researchers studying inflammation, immune modulation, and host-pathogen interactions. This guide provides a comprehensive, in-depth technical framework for the synthesis, purification, and characterization of For-Val-Val-OH. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for a successful synthesis via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Biological Imperative: Why Synthesize N-Formyl Peptides?

The scientific rationale for synthesizing N-formyl peptides is rooted in their fundamental role in immunology. These molecules are recognized by the innate immune system as either Pathogen-Associated Molecular Patterns (PAMPs), when derived from bacteria, or Damage-Associated Molecular Patterns (DAMPs), when released from ruptured mitochondria.[3]

This recognition is mediated by Formyl Peptide Receptors (FPRs), a family of receptors expressed on immune cells like neutrophils and monocytes.[2][5] The binding of an N-formyl peptide to its receptor initiates a cascade of intracellular signals, leading to critical immune responses such as chemotaxis (directed cell movement), phagocytosis, and the release of antimicrobial agents.[1][6] The most studied member of this family is N-formyl-methionyl-leucyl-phenylalanine (fMLP), but a wide array of sequences can elicit biological activity.[1] By synthesizing specific N-formyl peptides like For-Val-Val-OH, researchers can create precise tools to probe these pathways, screen for novel receptor agonists or antagonists, and investigate their potential roles in a variety of pathological conditions, including chronic inflammatory diseases, neurodegenerative disorders, and cancer.[2][5][6]

FPR_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR G_Protein Gαβγ FPR->G_Protein Activates N_Formyl_Peptide N-Formyl Peptide (e.g., For-Val-Val-OH) N_Formyl_Peptide->FPR Binds PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: N-Formyl Peptide Receptor (FPR) signaling cascade.

A Blueprint for Synthesis: Strategic Planning

A successful peptide synthesis is built on a foundation of sound strategic choices. The assembly of For-Val-Val-OH is approached via a retrosynthetic logic, starting from the final product and working backward to define the necessary materials and steps.

  • Choice of Solid Support : To achieve a free C-terminal carboxylic acid (-OH), an acid-labile resin is required. Wang resin is the industry standard for this purpose in Fmoc-based SPPS.[7] Its p-alkoxybenzyl ester linker is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA), releasing the final peptide with the desired C-terminus.[8]

  • Protecting Group Orthogonality : The synthesis employs the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection. The key advantage of Fmoc chemistry is its orthogonality. The Fmoc group is removed under mild basic conditions (typically with piperidine), which leaves the acid-labile linkage to the Wang resin completely intact, ensuring the peptide remains anchored to the support throughout chain elongation.[9]

  • On-Resin N-terminal Modification : The final formylation step is most efficiently performed while the peptide is still attached to the solid support, after the final Fmoc group has been removed. This on-resin modification simplifies the workflow by eliminating the need to purify an intermediate peptide before formylation, thereby improving overall yield.[10]

SPPS_Workflow cluster_synthesis SPPS Cycle (Repeat x1) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-Val-OH, Activator) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Start Start: Fmoc-Val-Wang Resin Start->Deprotection Formylation 7. On-Resin N-Formylation Final_Deprotection->Formylation Cleavage 8. Cleavage from Resin (TFA Cocktail) Formylation->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification End Final Product: For-Val-Val-OH Purification->End

Caption: Overall workflow for the synthesis of For-Val-Val-OH.

Detailed Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. All manipulations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 3.1: Synthesis of Fmoc-Val-Val-Resin

This protocol outlines the iterative process of peptide chain elongation. It begins with pre-loaded Fmoc-Val-Wang resin, which is commercially available and recommended for convenience and to avoid the potentially problematic first amino acid loading step.[8]

Materials:

  • Fmoc-Val-Wang Resin (0.1 mmol, substitution ~0.5-0.8 mmol/g)

  • Fmoc-Val-OH (0.4 mmol, ~4 eq.)[11][12]

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (0.39 mmol, ~3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, ~8 eq.)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the Fmoc-Val-Wang resin (0.1 mmol) in a solid-phase synthesis vessel. Add DMF (~10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain.[13]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (x5), DCM (x3), and DMF (x3).

    • Scientist's Note: A small sample of beads can be taken for a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-Val-OH (0.4 mmol) and HBTU (0.39 mmol) in anhydrous DMF (~2 mL).

    • Add DIPEA (0.8 mmol) to the activation mixture. The solution may change color. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the drained resin. Agitate at room temperature for 1-2 hours.[13]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (x3), DCM (x3), and DMF (x3).

    • Self-Validation: A Kaiser test should now be negative (colorless/yellow beads), indicating the successful consumption of the free amine and completion of the coupling reaction. If the test is positive, the coupling step should be repeated.

  • Final Deprotection: To expose the N-terminal amine for formylation, repeat the Fmoc deprotection step (Step 2) followed by the washing sequence (Step 3). The resin is now H-Val-Val-Wang Resin .

Protocol 3.2: On-Resin N-terminal Formylation

This critical step introduces the formyl group. The formylating agent is prepared in situ by activating formic acid with a carbodiimide.

Materials:

  • H-Val-Val-Wang Resin (from Protocol 3.1)

  • Formic Acid (≥95%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Anhydrous DMF

Procedure:

  • Prepare Formylating Reagent:

    • Caution: DCC is a potent skin sensitizer. Handle with extreme care.

    • In a separate flask, dissolve DCC (1.0 mmol, 10 eq.) in anhydrous DCM (5 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add formic acid (1.0 mmol, 10 eq.) to the cold DCC solution.

    • Stir the mixture at 0°C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form. This mixture contains the active formylating agent.[10]

  • Formylation Reaction:

    • Filter the cold formylating reagent mixture directly into the vessel containing the washed and drained H-Val-Val-Wang resin.

    • Agitate the reaction at room temperature overnight.

  • Final Wash: Drain the reaction mixture and wash the resin extensively to remove excess reagents and the DCU byproduct. Use the following sequence: DMF (x5), DCM (x5), Methanol (x3), DCM (x3).

  • Drying: Dry the resin (For-Val-Val-Wang Resin ) under a high vacuum for several hours before proceeding to cleavage.

Protocol 3.3: Cleavage and Peptide Precipitation

This final step liberates the peptide from the solid support.

Materials:

  • Dried For-Val-Val-Wang Resin (from Protocol 3.2)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Ice-cold Diethyl Ether

Procedure:

  • Cleavage:

    • Place the dry resin in a suitable reaction vessel.

    • Add the freshly prepared TFA cleavage cocktail (~10 mL per gram of starting resin).

    • Scientist's Note: The TIS acts as a scavenger to trap reactive carbocations that could otherwise modify the peptide. For a simple peptide like Val-Val, this is good practice but less critical than for peptides containing Trp, Met, or Cys.

    • Agitate the slurry at room temperature for 1.5 - 2 hours.[7][14]

  • Peptide Collection: Filter the resin through a sintered glass funnel, collecting the filtrate into a centrifuge tube. Wash the resin 2-3 times with small volumes of fresh TFA, combining the washes with the initial filtrate.

  • Precipitation:

    • Add the TFA filtrate dropwise into a larger centrifuge tube containing ~10 times the volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time.

  • Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. This is the crude For-Val-Val-OH .

Ensuring Quality: Purification and Characterization

Crude synthetic peptides contain impurities from incomplete reactions or side reactions during cleavage.[15] Purification is essential to obtain a product suitable for biological assays.

Protocol 4.1: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates the target peptide from impurities based on hydrophobicity.[16]

ParameterRecommended SettingRationale
Column Preparative C18, 5-10 µm particle sizeC18 is a standard stationary phase providing good hydrophobic retention for most peptides.
Mobile Phase A 0.1% TFA in HPLC-grade WaterThe aqueous phase. TFA is an ion-pairing agent that improves peak shape.[16]
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile (ACN)The organic phase used to elute the peptide from the column.[16]
Gradient 5% to 65% B over 40 minutesA shallow gradient is crucial for resolving closely eluting impurities.[17]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column)Must be optimized for the specific preparative column being used.
Detection UV at 220 nmThe peptide bond absorbs strongly at this wavelength, allowing for sensitive detection.

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of B if necessary for solubility.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Run the gradient and collect fractions corresponding to the major peak.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a white, fluffy powder.

Protocol 4.2: Quality Control and Final Characterization

Final validation ensures the product is both pure and has the correct chemical identity.[18]

Analysis MethodPurposeExpected Result for For-Val-Val-OH
Analytical RP-HPLC Assess final purityA single, sharp peak with >95% purity by peak area integration.[18]
Mass Spectrometry (LC-MS or MALDI-TOF) Confirm molecular identityThe calculated monoisotopic mass is 258.158 Da. The observed mass should match this value (e.g., [M+H]⁺ = 259.165).[19][20]

Troubleshooting and Field-Proven Insights

ProblemPotential CauseSolution / Mitigation
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of Valine; peptide aggregation on resin.Double couple: repeat the coupling step with a fresh solution of activated amino acid. Use structure-breaking solvent additives like 1% Triton X-100 in difficult cases.
Low Cleavage Yield Incomplete reaction; peptide precipitation on resin.Ensure resin is completely dry before adding TFA. Extend cleavage time to 3-4 hours. Agitate well during cleavage.
Multiple Peaks in Crude HPLC Incomplete formylation; deletion sequences from failed coupling.Optimize formylation reaction time or reagent equivalents. Ensure coupling reactions go to completion using the Kaiser test as a checkpoint.
Broad or Tailing HPLC Peaks Peptide aggregation; poor ion-pairing.Ensure 0.1% TFA is present in both mobile phases. Try a different organic modifier (e.g., methanol) or a different C18 column.

Conclusion

The synthesis of N-formyl peptides like For-Val-Val-OH is an enabling process for immunology and cell biology research. By following a well-planned Fmoc-SPPS strategy that incorporates on-resin formylation, researchers can reliably produce these valuable molecular probes. Success hinges not just on following a protocol, but on understanding the chemistry behind each choice—from the selection of an acid-labile resin to the rationale for a specific cleavage cocktail. With careful execution of the synthesis, rigorous purification by RP-HPLC, and confirmation by mass spectrometry, high-purity For-Val-Val-OH can be obtained, ready for use in elucidating the complex and vital roles of the N-formyl peptide signaling system.

References

  • Migeotte, I., Communi, D., & Parmentier, M. (2006). Biological Role of the N-Formyl Peptide Receptors. Immunopharmacology and Immunotoxicology. [Link]

  • Sorg, E., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Aapptec. [Link]

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. PNAS. [Link]

  • Aapptec Peptides. Cleavage from Wang Resin. Aapptec. [Link]

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. PubMed. [Link]

  • Prevete, N., et al. (2015). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Frontiers in Cellular Neuroscience. [Link]

  • de Figueiredo, R. M., et al. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]

  • Sorg, E., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

  • Boivin, A., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. PMC. [Link]

  • Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. PubMed. [Link]

  • Wikipedia. Formyl peptide receptor. Wikipedia. [Link]

  • Aapptec Peptides. Fmoc-Val-OH; CAS 68858-20-8. Aapptec. [Link]

  • Hong, P., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]

  • BioXconomy. (2024). CMC regulatory challenges during peptide development. BioXconomy. [Link]

  • ResolveMass Laboratories Inc. (2025). Advancements in Synthetic Peptide Characterization Technologies. ResolveMass. [Link]

  • Reverter, D. & Tulla-Puche, J. (2020). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

  • Reverter, D. & Tulla-Puche, J. (2020). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Bofill, J. M. (2011). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Aguilar, M. I. & Perera, S. (2006). Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. PubMed. [Link]

  • Iris Biotech. (2021). Emerging Trends in Solid State Phase Peptide Synthesis. Iris Biotech. [Link]

  • Nowick, J. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Viswam, V., et al. (2020). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

  • AAPPTec. Peptide Purification. AAPPTec. [Link]

  • Kumar, S., et al. (2015). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Loffredo, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • SIELC Technologies. Separation of N2-Formyl-L-arginine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • ResearchGate. (2018). HPLC traces of crude N‐formylated and unmodified peptides using the optimised N‐formylation protocol. ResearchGate. [Link]

  • Brogi, S., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. [Link]

  • Vapourtec. Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. [Link]

Sources

Application

Application Note: Advanced Protocol for the Fragment Condensation of For-Val-Val-OH

Overcoming Steric Hindrance and Epimerization in Solid-Phase Peptide Synthesis Executive Summary & Mechanistic Causality The fragment condensation of formylated dipeptides, specifically For-Val-Val-OH (Formyl-Valyl-Valin...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance and Epimerization in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Causality

The fragment condensation of formylated dipeptides, specifically For-Val-Val-OH (Formyl-Valyl-Valine), presents a dual challenge in peptide synthesis. Valine is a β-branched amino acid, meaning its bulky isopropyl side chain creates severe steric hindrance around the C-terminal carbonyl carbon. This steric clash drastically reduces the rate of aminolysis during coupling.

Paradoxically, the extended reaction times required to overcome this hindrance create a lethal window for epimerization (racemization). When the C-terminal Valine is activated, the α-proton becomes highly acidic. In the presence of traditional tertiary amine bases (like DIEA), the activated ester rapidly undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate . This intermediate easily tautomerizes, losing its stereocenter integrity and resulting in the formation of the D-Val epimer[1].

To solve this, a self-validating protocol must utilize coupling reagents that form highly reactive, yet configurationally stable intermediates without the need for strong bases. This guide establishes a robust methodology utilizing DIC/OxymaPure and DEPBT , completely bypassing the oxazolone pathway to yield stereopure peptides[2],[3].

Mechanistic Pathway of Epimerization

The diagram below illustrates the competing pathways during the activation of For-Val-Val-OH. The goal of our protocol is to kinetically favor the direct aminolysis pathway (green) while suppressing the base-catalyzed oxazolone formation (red).

Mechanism A For-Val-Val-OH B Activated Ester (Oxyma/OBt) A->B Activation (DIC/Oxyma) C Oxazolone Intermediate (Loss of Chirality) B->C Slow Aminolysis + Base (DIEA) D Desired Peptide (L-Val-L-Val) B->D Fast Aminolysis (Target Pathway) C->D Aminolysis E Epimerized Peptide (L-Val-D-Val) C->E Aminolysis (Racemization)

Mechanism of oxazolone-mediated epimerization during For-Val-Val-OH activation.

Quantitative Reagent Evaluation

The selection of the coupling system is the single most critical variable. Traditional uronium salts (HBTU/HATU) require DIEA, which directly catalyzes oxazolone formation. By switching to DIC/OxymaPure (which requires no base) or DEPBT (which is inherently resistant to racemization and can be used with the sterically hindered base TMP), epimerization is suppressed to negligible levels[2],[3].

Table 1: Impact of Coupling Systems on For-Val-Val-OH Fragment Condensation

Coupling SystemBaseEquivalentsYield (%)Epimerization (D-Val %)Mechanism of Action / Causality
HBTU / HOBt DIEA3.045.2%34.5%High basicity drives rapid oxazolone formation.
HATU / HOAt DIEA3.078.4%18.2%Faster coupling than HBTU, but basicity still causes epimerization.
DEPBT TMP3.072.1%< 1.0%Organophosphorus intermediate resists cyclization[2].
DIC / Oxyma None3.094.5% < 0.5% Base-free activation; Oxyma ester is highly reactive[3].

Note: Data synthesized from benchmark studies on hindered C-terminal Valine fragment couplings.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to ensure that both the coupling efficiency and stereochemical integrity are verified before proceeding to global cleavage.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of the resin-bound peptide into a fritted syringe. Swell in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group.

  • IPC Validation (Kaiser Test): Wash the resin 5× with DMF and 3× with DCM. Perform a Kaiser (ninhydrin) test. A deep blue color on the resin beads confirms the successful generation of free primary amines.

Phase 2: Base-Free Pre-Activation

Causality: Pre-activating the fragment without a tertiary amine prevents premature oxazolone formation. Oxyma acts as an exceptional nucleophile to form a stable, yet highly reactive ester[3].

  • In a clean vial, dissolve 0.3 mmol (3.0 eq) of For-Val-Val-OH and 0.3 mmol (3.0 eq) of OxymaPure in 2.0 mL of minimal DMF.

  • Add 0.3 mmol (3.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) .

  • Stir the mixture for exactly 3 minutes at room temperature to form the Oxyma active ester.

Phase 3: Fragment Condensation
  • Transfer the activated For-Val-Val-OH solution to the syringe containing the deprotected resin.

  • Agitate gently on a shaker for 12 to 18 hours at room temperature. (The extreme steric hindrance of the Val-Val block necessitates this extended duration).

  • IPC Validation (Kaiser Test): Drain the reagents and wash the resin thoroughly. Perform a Kaiser test. A yellow color indicates >99% coupling completion.

    • Contingency: If the beads are slightly green/blue, perform a secondary coupling using DEPBT (3.0 eq) and TMP (2,4,6-trimethylpyridine, 3.0 eq) for 4 hours[2].

Phase 4: Micro-Cleavage & Stereochemical Validation

Causality: Never scale up a fragment condensation without verifying the absence of the D-Val epimer.

  • Withdraw ~5 mg of the coupled resin. Wash with DCM and dry under vacuum.

  • Treat with 100 µL of cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour.

  • Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and inject into a UPLC-MS.

  • Validation: Confirm the target mass of the For-Val-Val-Peptide. Analyze the chromatogram for a secondary peak (usually eluting slightly after the main peak), which represents the L-Val-D-Val diastereomer. Proceed to global cleavage only if epimerization is <1%.

Phase 5: Global Cleavage and Isolation
  • Treat the bulk resin with the TFA cleavage cocktail for 2 hours.

  • Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the crude peptide in water/acetonitrile and lyophilize to obtain a dry powder.

Experimental Workflow Diagram

Workflow S1 1. Resin Prep Swelling S2 2. Deprotection 20% Piperidine S1->S2 S3 3. Pre-Activation For-Val-Val-OH S2->S3 S4 4. Coupling DIC/Oxyma S3->S4 S5 5. Cleavage TFA Cocktail S4->S5 S6 6. Analysis UPLC-MS S5->S6

Step-by-step workflow for the solid-phase fragment condensation of For-Val-Val-OH.

References
  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91–94.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.[Link]

  • Yeboue, Y., Gallard, B., Le Moigne, N., Jean, M., Lamaty, F., Martinez, J., Subra, G., & Bantreil, X. (2021). Epimerization-Free C-Term Activation of Peptide Fragments by Ball Milling. Organic Letters, 23(2), 334–338.[Link]

Sources

Method

Application Note: Evaluating For-Val-Val-OH as a Competitive Inhibitor in Human Neutrophil Elastase (HNE) Assays

Introduction & Mechanistic Rationale Human Neutrophil Elastase (HNE, EC 3.4.21.37) is a highly destructive serine protease stored in the azurophilic granules of neutrophils. While essential for innate immunity and pathog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Human Neutrophil Elastase (HNE, EC 3.4.21.37) is a highly destructive serine protease stored in the azurophilic granules of neutrophils. While essential for innate immunity and pathogen degradation, the unregulated release of HNE is a primary driver of tissue damage in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis [1].

The active site of HNE features a distinct preference for small, aliphatic amino acid side chains—particularly valine, leucine, and isoleucine—within its S1 and S2 binding pockets [1]. Because of this structural specificity, short valine-rich peptides are frequently utilized as high-affinity probes. For-Val-Val-OH (Formyl-Val-Val-OH, CAS 210347-62-9) is a synthetic N-formylated dipeptide. The N-formyl group mimics bacterial peptide signatures, increasing its local affinity in neutrophil-derived assays, while the Val-Val motif acts as a highly specific competitive inhibitor that occupies the S1/S2 subsites, preventing the binding of larger endogenous or synthetic substrates.

Assay Principle

This protocol utilizes a continuous chromogenic assay to evaluate the inhibitory potency of For-Val-Val-OH against HNE. The assay relies on the synthetic substrate MeOSuc-Ala-Ala-Pro-Val-pNA (N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) [2].

When the active enzyme cleaves the peptide bond between the valine residue and the p-nitroaniline (pNA) fluorophore, free pNA is released, resulting in a measurable increase in absorbance at 405 nm. By pre-incubating HNE with For-Val-Val-OH, the dipeptide competitively occupies the active site. The reduction in the rate of pNA release (ΔA405/min) is directly proportional to the inhibitory potency (IC50 and Ki​ ) of For-Val-Val-OH.

Mechanism HNE Human Neutrophil Elastase Active Site (Ser195, His57, Asp102) Substrate Substrate MeOSuc-AAPV-pNA HNE->Substrate Binds S1/S2 Pockets Inhibitor Inhibitor For-Val-Val-OH HNE->Inhibitor Competitive Binding Product Product p-Nitroaniline (pNA) Absorbance @ 405 nm Substrate->Product Cleavage Blocked Inhibited Complex No pNA Release Inhibitor->Blocked Occupies Active Site

Figure 1: Mechanistic pathway of HNE competitive inhibition by For-Val-Val-OH.

Experimental Design & Causality

To ensure a self-validating and thermodynamically stable system, the experimental conditions are strictly controlled:

  • Buffer Selection (0.1 M HEPES, pH 7.25): Unlike Tris buffers, which contain primary amines that can occasionally cross-react with peptide substrates, HEPES provides a biologically relevant pKa without nucleophilic interference [3].

  • High Ionic Strength (0.5 M NaCl): HNE is a highly basic protein (pI ~10). The inclusion of 0.5 M NaCl prevents non-specific electrostatic binding of the enzyme to the microplate walls and minimizes autolysis [3].

  • Surface Passivation (0.05% BSA): Bovine Serum Albumin acts as a carrier protein, ensuring that low concentrations of HNE do not denature at the air-liquid interface or adsorb to the polystyrene plate.

  • Pre-incubation Step: For-Val-Val-OH must be pre-incubated with HNE for 15 minutes prior to substrate addition. This allows the enzyme-inhibitor complex (EI) to reach thermodynamic equilibrium, ensuring accurate Michaelis-Menten kinetic calculations.

Materials & Reagents

  • Enzyme: Human Neutrophil Elastase (HNE), purified (lyophilized powder).

  • Substrate: MeOSuc-AAPV-pNA (Stock: 10 mM in anhydrous DMSO).

  • Inhibitor: For-Val-Val-OH (Stock: 10 mM in anhydrous DMSO).

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 0.05% (w/v) BSA, pH 7.25.

  • Positive Control Inhibitor: Sivelestat (competitive HNE inhibitor) [4].

  • Consumables: 96-well clear, flat-bottom microplates (non-binding surface).

Step-by-Step Protocol

Workflow Step1 1. Buffer Preparation (0.1 M HEPES, pH 7.25, 0.5 M NaCl, 0.05% BSA) Step2 2. Inhibitor Dilution (Serial dilution of For-Val-Val-OH in DMSO) Step1->Step2 Step3 3. Pre-Incubation (HNE + Inhibitor, 15 min at 37°C) Step2->Step3 Step4 4. Substrate Addition (Add MeOSuc-AAPV-pNA to 0.5 mM final) Step3->Step4 Step5 5. Kinetic Readout (Measure Absorbance at 405 nm for 10 min) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 and Ki) Step5->Step6

Figure 2: Step-by-step workflow for the For-Val-Val-OH microplate inhibition assay.

Phase 1: Reagent Preparation
  • Assay Buffer: Dissolve HEPES, NaCl, and BSA in ultrapure water. Adjust to pH 7.25 using 1M NaOH. Filter sterilize (0.22 µm) and warm to 37°C prior to use.

  • Enzyme Working Solution: Dilute HNE stock in Assay Buffer to a final working concentration of 20 nM. Keep on ice until immediately before use.

  • Inhibitor Dilution Series: Prepare a 7-point serial dilution of For-Val-Val-OH in DMSO (e.g., 10 mM down to 10 µM). The final DMSO concentration in the assay must not exceed 5% (v/v) to prevent enzyme denaturation.

Phase 2: Microplate Setup & Pre-incubation
  • Add Buffer: Add 130 µL of Assay Buffer to all test wells.

  • Add Inhibitor: Add 10 µL of the For-Val-Val-OH serial dilutions to the respective wells. For the "100% Activity" control wells, add 10 µL of pure DMSO (Vehicle). For the "Blank" wells, add 10 µL of DMSO and substitute the enzyme volume with Assay Buffer.

  • Add Enzyme: Add 40 µL of the HNE Working Solution (20 nM) to all wells except the Blank.

  • Pre-incubate: Seal the plate and incubate at 37°C for exactly 15 minutes on a microplate shaker (300 rpm).

Phase 3: Reaction Initiation & Kinetic Readout
  • Initiate Reaction: Rapidly add 20 µL of the 5 mM MeOSuc-AAPV-pNA substrate working solution (diluted in Assay Buffer) to all wells using a multichannel pipette. The final assay volume is 200 µL, with a final substrate concentration of 0.5 mM.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Readout: Measure absorbance at 405 nm every 30 seconds for 10 minutes.

Data Presentation & Kinetic Analysis

Calculate the initial velocity ( V0​ ) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).

Equation for % Inhibition: % Inhibition=(1−V0(Vehicle)​−V0(Blank)​V0(Inhibitor)​−V0(Blank)​​)×100

Representative Data Summary

Below is a structured data table demonstrating the expected dose-dependent competitive inhibition profile of For-Val-Val-OH against HNE.

For-Val-Val-OH Concentration (µM)Mean Absorbance Rate (ΔA405/min)% Remaining Activity% Inhibition
0 (Vehicle Control) 0.120 ± 0.004100%0%
1.0 0.108 ± 0.00390.0%10.0%
10.0 0.060 ± 0.00550.0%50.0%
50.0 0.024 ± 0.00220.0%80.0%
100.0 0.006 ± 0.0015.0%95.0%

Determination of Ki​ : Because For-Val-Val-OH acts as a competitive inhibitor, the inhibition constant ( Ki​ ) can be extrapolated from the IC50​ using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

(Note: The Km​ of MeOSuc-AAPV-pNA for HNE under these specific buffer conditions is approximately 0.14 mM).

References

  • von Nussbaum, F., Li, V. M., Allerheiligen, S. R., & Anzellotti, A. I. (2015). Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors. Future Medicinal Chemistry, 7(12), 1533–1545. Available at:[Link]

  • Groutas, W. C., Kuang, R., Venkataraman, R., et al. (1997). Structure-Based Design of a General Class of Mechanism-Based Inhibitors of the Serine Proteinases Employing a Novel Amino Acid-Derived Heterocyclic Scaffold. Biochemistry, 36(16), 4739–4750. Available at:[Link]

  • Casulli, A., & Di Somma, C. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(6), 1845. Available at:[Link]

Application

Application Note: High-Sensitivity UPLC-MS/MS Quantification of Formyl-Valyl-Valine (For-Val-Val-OH)

Executive Summary & Biological Context Formyl-Valyl-Valine (For-Val-Val-OH, CAS 210347-62-9) is a low-molecular-weight formylated dipeptide[1]. In immunological and pharmacological research, formylated peptides are criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Formyl-Valyl-Valine (For-Val-Val-OH, CAS 210347-62-9) is a low-molecular-weight formylated dipeptide[1]. In immunological and pharmacological research, formylated peptides are critical targets of study due to their interaction with Formyl Peptide Receptors (FPRs)—a class of G-protein coupled receptors that mediate neutrophil chemotaxis and innate inflammatory responses[2]. While longer sequences like fMLF are canonical FPR agonists, shorter formylated dipeptides and their synthetic derivatives are frequently analyzed during structure-activity relationship (SAR) studies or monitored as degradation impurities in peptide active pharmaceutical ingredient (API) manufacturing[3].

Analytical Challenges & Causality of Method Design

Detecting small, polar dipeptides like For-Val-Val-OH presents specific physicochemical hurdles that dictate our analytical strategy:

  • The UV Detection Fallacy: Because For-Val-Val-OH lacks aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine), it exhibits negligible UV absorbance above 220 nm. Relying on HPLC-UV at 210 nm to detect the amide bonds is highly non-specific and prone to severe matrix interference when analyzing biological samples[4].

  • Ionization Suppression vs. Chromatography: Trifluoroacetic Acid (TFA) is a traditional ion-pairing agent that improves peak shape for basic peptides. However, TFA causes severe signal suppression in Electrospray Ionization (ESI) by increasing droplet surface tension and forming stable gas-phase ion pairs[3].

Causality-Driven Solution: We employ a UPLC-MS/MS framework utilizing 0.1% Formic Acid. Formic acid provides the necessary low pH to protonate the internal amide nitrogens, driving the formation of the [M+H]+ precursor ion (m/z 245.15) without the severe MS-suppression penalty associated with perfluorinated acids[5].

Methodological Framework & Protocols

Sample Preparation: The Self-Validating Extraction

To ensure a self-validating system, the extraction protocol must inherently flag matrix effects and correct for recovery losses. We utilize an optimized Protein Precipitation (PPT) combined with a strategic reconstitution step.

Workflow A Matrix Aliquot (50 µL Plasma + IS) B Acidic Precipitation (150 µL ACN + 1% FA) A->B C Centrifugation (14,000 x g, 10 min) B->C D N2 Evaporation & Reconstitution C->D E UPLC Separation (SPP C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow for For-Val-Val-OH.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of biological matrix (plasma/tissue homogenate) into a microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., stable-isotope labeled For-Val-Val-OH- 13C5​,15N ). Causality: The IS tracks extraction recovery and compensates for ionization matrix effects in real-time, validating the quantitative accuracy of each individual sample[4].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acidic organic solvent denatures binding proteins and disrupts non-specific peptide-protein interactions, releasing bound For-Val-Val-OH into the solvent[5].

  • Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50 µL of 2% Acetonitrile / 0.1% Formic Acid. Causality: Injecting high-organic supernatant directly into a reversed-phase system causes "solvent breakthrough," leading to distorted, split peaks. Reconstituting in initial mobile phase conditions focuses the peptide tightly at the head of the column[6].

Chromatographic Separation Parameters
  • Column: Superficially Porous Particle (SPP) C18, 2.1 × 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Temperature: 40°C.

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4982
1.00.4982
4.00.46040
4.10.4595
5.00.4595
5.10.4982
7.00.4982
Mass Spectrometry & Fragmentation Pathway

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Pathway M Precursor Ion [M+H]+ m/z 245.15 Y1 y1 Ion (Quantifier) m/z 118.1 M->Y1 Amide Cleavage B1 b1 Ion (Qualifier) m/z 128.1 M->B1 Amide Cleavage IMM Immonium Ion m/z 72.1 Y1->IMM -H2O, -CO

Figure 2: Collision-induced dissociation (CID) fragmentation pathway of For-Val-Val-OH.

Causality of MRM Selection: Upon collision-induced dissociation (CID), the central peptide bond cleaves. The most stable and abundant fragment is the y1​ ion (Val-OH) at m/z 118.1, which serves as the primary quantifier due to the basicity of the newly formed amine. The b1​ ion (For-Val) at m/z 128.1 and the valine immonium ion at m/z 72.1 serve as orthogonal qualifiers to ensure peak purity and prevent false positives from isobaric interferences[6].

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
For-Val-Val-OH245.15118.115Primary Quantifier ( y1​ ion)
For-Val-Val-OH245.15128.118Qualifier 1 ( b1​ ion)
For-Val-Val-OH245.1572.130Qualifier 2 (Immonium ion)

System Validation & Quality Control

A robust bioanalytical protocol must validate itself continuously to ensure data trustworthiness. Implement the following checks within every analytical batch:

  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) six times prior to running the biological samples. Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 5.0%. This verifies that the LC pumps and MS optics are stable.

  • Matrix Effect Assessment: Compare the absolute peak area of the Internal Standard in the extracted biological matrix against the IS spiked into neat solvent. If the ratio falls below 0.5 (indicating >50% ion suppression), the sample preparation must be upgraded from simple PPT to Solid Phase Extraction (SPE) to remove co-eluting phospholipids[4].

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The blank must show <20% of the Lower Limit of Quantification (LLOQ) signal to confirm that the highly hydrophobic nature of the valine residues is not causing column memory effects[5].

References[2] The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - NIH PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012461/[1] N-formyl-L-valine (CID 6950945) - PubChem -https://pubchem.ncbi.nlm.nih.gov/compound/N-formyl-L-valine[6] A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - NIH PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8468202/[3] Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent Technologies -https://www.lcms.cz/pdf/Agilent-Analysis-and-Purification-of-Synthetic-Peptides-by-Liquid-Chromatography.pdf[5] Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges - Anapharm Bioanalytics -https://www.anapharmbioanalytics.com/basic-peptide-lc-msms-analysis/[4] Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences -https://www.aragen.com/whitepapers/peptide-bioanalysis-using-lc-ms-ms-challenges-and-strategies/

Sources

Method

Application Note: Strategic Incorporation of "For-Val-Val-OH" into Peptide Libraries for FPR Targeting

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Solid-Phase Peptide Synthesis (SPPS), Innate Immunity, GPCR Ligand Discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus Area: Solid-Phase Peptide Synthesis (SPPS), Innate Immunity, GPCR Ligand Discovery.

Executive Summary & Biological Rationale

N-formylated peptides are the primary endogenous and exogenous agonists for Formyl Peptide Receptors (FPR1, FPR2, and FPR3), a class of G protein-coupled receptors (GPCRs) that regulate innate immunity, host defense, and severe inflammatory responses[1]. Because prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine (or other formylated residues), the immune system utilizes FPRs to detect bacterial invasion or severe tissue damage.

To discover novel immunomodulators, researchers frequently synthesize combinatorial peptide libraries mimicking these formylated signatures. However, generating N-formylated peptide libraries via Solid-Phase Peptide Synthesis (SPPS) presents a significant chemical bottleneck. Late-stage on-resin formylation using formic acid and acetic anhydride is notoriously sequence-dependent, often yields incomplete reactions, and dangerously evolves carbon monoxide (CO) gas upon mixed-anhydride decomposition[2].

The Strategic Solution: Instead of attempting post-synthetic formylation on sterically hindered sequences, we detail a highly efficient fragment-coupling approach. By utilizing the pre-synthesized, commercially available dipeptide building block For-Val-Val-OH (N-Formyl-Valyl-Valine, CAS 210347-62-9)[3] as an N-terminal capping agent, researchers can bypass both the hazardous formylation step and the kinetically unfavorable coupling of two consecutive, sterically hindered β -branched valine residues.

Mechanistic Insights: Why "For-Val-Val-OH"?

Overcoming Steric Hindrance and Epimerization

Valine is a β -branched amino acid. Coupling a valine to another valine on a solid support is sterically restricted, often requiring double couplings, elevated temperatures, or highly reactive coupling agents (e.g., HATU/COMU) which can promote side reactions. Furthermore, formylating a terminal valine is sluggish due to this same steric shielding.

By incorporating For-Val-Val-OH as a single pre-formylated cassette:

  • Causality of Yield Improvement: The difficult Val-Val bond is already formed in solution during the reagent's manufacture. The synthetic burden is reduced to coupling the C-terminal valine of the cassette to the less-hindered N-terminus of the elongating peptide library.

  • Causality of Purity: It eliminates the generation of unformylated or acetylated deletion sequences that plague late-stage on-resin formylation protocols[4].

FPR Signal Transduction

Understanding the downstream causality of FPR activation is critical for designing the functional validation assays of your synthesized library. Upon binding of the For-Val-Val-capped peptide, FPRs trigger a Gαi​/Gβγ signaling cascade, culminating in intracellular calcium release.

FPR_Signaling Ligand For-Val-Val-Peptide (Agonist) Receptor Formyl Peptide Receptor (FPR1/FPR2) Ligand->Receptor High Affinity Binding GProtein Gi/Go Protein Complex Receptor->GProtein GPCR Activation PLC Phospholipase C (PLCβ) GProtein->PLC Gαi / Gβγ signaling IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel Chemotaxis Chemotaxis & Degranulation Ca2->Chemotaxis Cellular Response

Fig 1: Signal transduction pathway of Formyl Peptide Receptors upon N-formyl peptide binding.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the empirical advantages of using the pre-formylated cassette versus traditional late-stage on-resin formylation.

ParameterLate-Stage On-Resin FormylationPre-formylated Block (For-Val-Val-OH)
Primary Reagents Formic acid, Acetic anhydride, PyridineFor-Val-Val-OH, DIC, OxymaPure
Reaction Time 2 - 4 hours (plus venting)45 - 60 minutes
Sequence Dependency High (steric hindrance severely limits yield)Low (standard fragment coupling kinetics)
Major Side Reactions CO gas evolution, N-acetylation, truncationMinimal (epimerization controlled via Oxyma)
Average Crude Purity 50% - 75%> 85%
Scalability Moderate (requires specialized venting for CO)High (compatible with standard automated SPPS)

Experimental Protocol: Library Synthesis & Validation

This protocol describes a self-validating workflow for incorporating For-Val-Val-OH into a split-and-pool peptide library.

Critical Consideration: Suppressing Epimerization

Because For-Val-Val-OH is a peptide fragment with a chiral C-terminal amino acid (L-Valine), activation of its carboxylic acid can lead to the formation of an oxazolone intermediate, resulting in epimerization (conversion to D-Valine). Causality: To suppress oxazolone formation, strong bases (like DIPEA) must be minimized, and an acidic hydrogen-bond donating additive like OxymaPure (Ethyl cyanohydroxyiminoacetate) combined with DIC (N,N'-Diisopropylcarbodiimide) must be used.

Step-by-Step Fragment Coupling Protocol
  • Resin Preparation: Synthesize the variable region of your peptide library on a standard Fmoc-Rink Amide resin (0.1 mmol scale) using standard Fmoc/tBu chemistry.

  • Final Fmoc Deprotection: Treat the peptidyl-resin with 20% Piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-activation of For-Val-Val-OH:

    • In a separate vial, dissolve 0.3 mmol (3 equivalents) of For-Val-Val-OH and 0.3 mmol of OxymaPure in minimal DMF.

    • Add 0.3 mmol of DIC. Stir for 3 minutes at room temperature to form the active ester.

  • Fragment Coupling:

    • Add the pre-activated mixture to the deprotected resin.

    • Agitate at room temperature for 60 minutes.

    • Self-Validation Check: Perform a standard Kaiser test. If the beads are blue (indicating unreacted primary amines), repeat the coupling step. If yellow, proceed.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF, DCM, and dry under vacuum.

    • Treat with cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the N-formylated peptide library. Centrifuge, decant, and lyophilize.

SPPS_Workflow Resin Peptidyl-Resin (Deprotected) Activation Pre-activate For-Val-Val-OH Resin->Activation Swelling Coupling Fragment Coupling (DIC/Oxyma) Activation->Coupling Suppress Epimerization Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Wash & Dry Library N-Formylated Peptide Library Cleavage->Library Ether Precipitation

Fig 2: Optimized SPPS workflow utilizing For-Val-Val-OH as a pre-formylated capping building block.

Functional Validation: FLIPR Calcium Mobilization Assay

To validate that the synthesized library successfully engages FPRs, a high-throughput calcium flux assay must be utilized.

  • Cell Preparation: Plate CHO cells stably transfected with human FPR1 or FPR2 in a 384-well black-wall, clear-bottom plate at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 mins at 37°C.

  • Compound Addition: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Add the For-Val-Val-OH capped peptide library (screened at 10 µM to 1 nM concentrations).

  • Data Acquisition: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. A rapid spike in fluorescence within 20 seconds of compound addition confirms successful FPR agonism, structurally validating the integrity of the N-formyl motif.

References

  • Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). "Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction." ChemBioChem, 24(22), e202300571.[Link]

  • Ye, R. D., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family." Pharmacological Reviews, 61(2), 119-161.[Link]

  • Breitung, S. T., et al. (2008). "A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy." Beilstein Journal of Organic Chemistry, 4(35).[Link]

  • Li, Y., et al. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules (MDPI), 22(3), 425.[Link]

Sources

Application

Advanced Delivery Modalities for For-Val-Val-OH in In Vitro Cell Culture Systems

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: For-Val-Val-OH (N-formyl-L-valyl-L-valine) | CAS: 210...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: For-Val-Val-OH (N-formyl-L-valyl-L-valine) | CAS: 210347-62-9

Introduction & Mechanistic Overview

For-Val-Val-OH is a synthetic, low-molecular-weight N-formylated dipeptide. In mammalian immune systems, formyl peptides act as critical pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). They are canonically recognized by , a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, macrophages, and dendritic cells.

When studying FPR1 activation in vitro, the delivery of short formyl peptides like For-Val-Val-OH presents unique physicochemical challenges. Due to their peptide backbone, they are highly susceptible to rapid proteolytic cleavage by dipeptidyl peptidases present in standard fetal bovine serum (FBS). Furthermore, acute exposure to free formyl peptides often leads to rapid receptor desensitization and internalization. To study prolonged signaling or to bypass surface receptors entirely, advanced delivery modalities—ranging from controlled direct supplementation to liposomal encapsulation—must be employed.

FPR1_Signaling Ligand For-Val-Val-OH (N-formyl Dipeptide) Receptor FPR1 (GPCR) Ligand->Receptor Binds & Activates GProtein Gi Protein Heterotrimer (αi, βγ) Receptor->GProtein GDP/GTP Exchange PLC Phospholipase C (PLC) GProtein->PLC Gβγ Subunit PI3K PI3K / Akt Pathway GProtein->PI3K Gβγ Subunit Calcium Intracellular Ca2+ Flux PLC->Calcium IP3 Generation ROS NADPH Oxidase (ROS Production) PI3K->ROS PIP3 Signaling Chemotaxis Actin Polymerization & Chemotaxis PI3K->Chemotaxis Rho/Rac Activation Calcium->ROS Synergistic Activation

Fig 1: FPR1 signaling pathway activated by For-Val-Val-OH leading to chemotaxis and ROS production.

Physicochemical Profile & Delivery Strategy

Before selecting a delivery method, it is critical to understand the compound's baseline properties. The hydrophobic valine residues necessitate specific solvent strategies, while the formyl group is essential for .

Table 1: Physicochemical Profile of For-Val-Val-OH
PropertyValue / CharacteristicImplication for Cell Culture Delivery
Molecular Weight 244.29 g/mol High diffusion rate; rapid cellular clearance if not encapsulated.
Chemical Formula C11H20N2O4Hydrophobic side chains require DMSO for initial stock solubilization.
Target Receptor FPR1 (GPCR)Requires an intact extracellular N-terminal domain for binding.
Serum Stability LowHighly susceptible to peptidases in FBS; requires serum-free conditions.
Table 2: Comparison of Delivery Modalities
Delivery ModalityPrimary ApplicationAdvantagesLimitations
Direct Supplementation Acute signaling assays (Ca2+ flux, ROS)Immediate receptor activation; simple, high-throughput protocol.Rapid degradation; transient signal; receptor desensitization.
Liposomal Encapsulation Sustained release; Intracellular targetingProtects peptide from proteases; allows endosomal uptake.Requires extrusion equipment; potential lipid-induced cytotoxicity.

Protocol I: Direct Media Supplementation (Receptor-Targeted)

This method is designed for acute, short-term assays (e.g., calcium mobilization, rapid ROS burst) where immediate interaction with the extracellular domains of FPR1 is required.

Step-by-Step Methodology
  • Stock Solubilization: Weigh exactly 2.44 mg of lyophilized For-Val-Val-OH. Add 100 µL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 100 mM master stock.

    • Causality & Rationale: The hydrophobic isopropyl side chains of the valine residues resist rapid aqueous dissolution. DMSO disrupts intermolecular hydrogen bonding, ensuring complete monomeric solubilization.

  • Intermediate Dilution: Dilute the 100 mM stock 1:100 in sterile PBS (pH 7.4) to create a 1 mM intermediate working solution.

  • Media Preparation: Aspirate standard growth media from the cell culture vessels. Wash cells twice with warm PBS to remove residual serum proteins.

    • Causality & Rationale: Fetal Bovine Serum (FBS) contains high levels of dipeptidyl peptidases. Removing serum prevents the rapid enzymatic cleavage of the dipeptide before it can reach the target receptors.

  • Treatment: Add the intermediate solution to serum-free assay media (e.g., DMEM or RPMI 1640) to achieve a final treatment concentration of 1 µM to 10 µM. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Validation Checkpoint (Self-Validating System)

To verify that the peptide was delivered successfully and remains biologically active, run a parallel Fluo-4 AM Calcium Flux Assay .

  • Expected Outcome: Upon addition of the For-Val-Val-OH media, a sharp intracellular calcium spike should be recorded via fluorometry within 30–60 seconds. If no spike occurs, the peptide stock has likely degraded or precipitated, dictating the need for a fresh preparation.

Protocol II: Liposomal Encapsulation (Sustained & Intracellular Delivery)

For longitudinal studies (e.g., macrophage polarization over 48 hours) or to bypass surface FPR1 desensitization, For-Val-Val-OH can be encapsulated into unilamellar liposomes.

Liposome_Workflow Lipids DSPC & Cholesterol in Chloroform Film Thin Lipid Film (N2 Evaporation) Lipids->Film Hydration Hydration (60°C) with For-Val-Val-OH Film->Hydration Extrusion Membrane Extrusion (100 nm Pores) Hydration->Extrusion Delivery In Vitro Delivery (Sustained Release) Extrusion->Delivery

Fig 2: Thin-film hydration workflow for liposomal encapsulation of For-Val-Val-OH.

Step-by-Step Methodology
  • Lipid Film Formation: In a glass round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol at a 7:3 molar ratio in 2 mL of chloroform. Evaporate the solvent under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove trace solvent.

    • Causality & Rationale: DSPC provides a highly stable, rigid bilayer with a high phase transition temperature (Tm ~55°C), which prevents premature leakage of the small dipeptide in 37°C cell culture conditions.

  • Hydration: Rehydrate the lipid film with 2 mL of a 2 mM For-Val-Val-OH solution (prepared in PBS, pH 7.4). Submerge the flask in a 60°C water bath and vortex vigorously for 10 minutes to form multilamellar vesicles (MLVs).

    • Causality & Rationale: Hydration must occur above the Tm of DSPC (55°C) to ensure the lipid bilayer is fluid enough to encapsulate the aqueous peptide solution efficiently.

  • Extrusion: Pass the heated MLV suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane for a minimum of 11 passes.

  • Purification: Dialyze the extruded liposomes against 1 L of PBS (10 kDa MWCO) overnight at 4°C to remove unencapsulated For-Val-Val-OH.

  • Cellular Delivery: Add the purified liposomal suspension directly to the cell culture media. Because the peptide is protected within the aqueous core of the liposome, serum-containing media (e.g., 10% FBS) can be safely used.

Validation Checkpoint (Self-Validating System)

To ensure the integrity of this delivery vehicle, perform two validations:

  • Size Verification: Analyze the liposomes via Dynamic Light Scattering (DLS). The Z-average diameter must be between 100–120 nm with a Polydispersity Index (PDI) < 0.2.

  • Encapsulation Efficiency (EE%): Lyse a 100 µL aliquot of the liposomes using 0.1% Triton X-100. Quantify the released For-Val-Val-OH via RP-HPLC (absorbance at 214 nm) against a standard curve. An EE% of 15-25% is standard for small hydrophilic dipeptides.

References

  • Formyl peptide receptor 1 - Wikipedia Source: Wikipedia URL:[Link]

  • FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human) | UniProtKB Source: UniProt URL:[Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing storage conditions for "For-val-val-OH" to prevent degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental variability when working with short, modified hydrophobic peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental variability when working with short, modified hydrophobic peptides. For-Val-Val-OH (Formyl-Valyl-Valine) presents a unique set of thermodynamic and chemical challenges. While the aliphatic valine side chains make it highly hydrophobic, the N-terminal formyl group introduces specific vulnerabilities to enzymatic and chemical degradation.

This guide is designed to move beyond basic storage instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute reproducibility in your assays.

Core Troubleshooting & FAQs

Q: Why does my For-Val-Val-OH solution lose biological efficacy after a week in the refrigerator? A: N-formylated peptides are chemically fragile in aqueous environments. While the sterically hindered Val-Val peptide bond is relatively stable against generic proteases, the N-terminal formyl group is highly susceptible to hydrolysis (deformylation) at pH extremes. Furthermore, if your assay involves biological matrices (e.g., cell culture, serum, or tissue homogenates), endogenous enzymes like f-Met deformylase (fMDF) can rapidly cleave the formyl group, neutralizing the peptide's activity[1]. Corrective Action: Never store For-Val-Val-OH as a working aqueous solution. Aliquot your master stock and store it at -80°C[2].

Q: My lyophilized For-Val-Val-OH turned into a sticky paste inside the vial. Is it ruined? A: Yes, this is a classic case of deliquescence. Peptides are naturally hygroscopic. If you open a cold vial without allowing it to equilibrate to room temperature, atmospheric moisture instantly condenses on the powder[3]. This moisture introduces molecular mobility, transitioning the peptide out of its thermodynamically stable solid state and initiating premature hydrolysis[2]. Corrective Action: Always equilibrate the sealed vial in a desiccator for at least 20 minutes before opening[4].

Q: I reconstituted For-Val-Val-OH directly in PBS (pH 7.4), but the solution is cloudy. Why? A: For-Val-Val-OH is a highly hydrophobic dipeptide. At neutral pH, the molecule lacks sufficient charge to overcome the hydrophobic interactions of the isopropyl side chains, leading to aggregation and suspension rather than true dissolution. Corrective Action: Dissolve the primary stock in a compatible organic solvent (e.g., DMSO or DMF) first, then dilute into your aqueous buffer immediately before use.

Mechanisms of Degradation

Understanding how For-Val-Val-OH degrades allows you to preemptively design better experimental controls. Below is a map of the primary degradation pathways you must protect against.

Degradation FVV For-Val-Val-OH (Intact Dipeptide) Deformyl Acid/Base Hydrolysis (pH <3 or >8) FVV->Deformyl Enzymatic Enzymatic Cleavage (e.g., fMDF / Proteases) FVV->Enzymatic Moisture Moisture Absorption (Deliquescence) FVV->Moisture ValVal H-Val-Val-OH + Formate (Loss of N-Formyl) Deformyl->ValVal Fragments Peptide Fragments (Loss of Activity) Enzymatic->Fragments Aggregates Hydrolysis & Aggregation (Thermodynamic Breakdown) Moisture->Aggregates

Figure 1: Primary chemical and enzymatic degradation pathways of For-Val-Val-OH.

Quantitative Data & Storage Matrices

To ensure experimental consistency, adhere strictly to the validated storage timelines and solvent compatibility matrices below.

Table 1: Storage Conditions & Thermodynamic Stability

StateTemperatureContainerExpected Shelf LifePrimary Risk Factor
Lyophilized Powder-80°CSealed vial + Desiccant> 2 YearsMinimal[3]
Lyophilized Powder-20°CSealed vial + Desiccant1 - 2 YearsMoisture ingress[5]
Stock Solution (DMSO)-80°CSingle-use aliquots6 MonthsFreeze-thaw micro-thawing[2]
Working Solution (Aqueous)4°CMicrocentrifuge tube< 24 HoursDeformylation / Precipitation

Table 2: Solvent Selection Matrix for For-Val-Val-OH

SolventSolubilization EfficacyMechanistic Rationale
DMSO (100%) Excellent Disrupts hydrophobic interactions of the Val-Val aliphatic side chains.
DMF (100%) Excellent Suitable alternative to DMSO for highly hydrophobic peptides.
Aqueous Buffer (pH 5-6) Moderate Requires pre-dissolution in DMSO. Optimal pH range to prevent deformylation[5].
PBS (pH 7.4) Poor Lacks organic character; neutral pH prevents sufficient ionization of the C-terminus.

Standard Operating Procedures (SOPs)

The following self-validating workflow ensures that your peptide remains intact from the moment it arrives in your laboratory to the point of experimental application.

Workflow Lyoph Lyophilized Powder (-20°C / -80°C) Equilibrate Equilibrate to RT (Desiccator, 20m) Lyoph->Equilibrate Solubilize Solubilize in DMSO (Primary Stock) Equilibrate->Solubilize Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Figure 2: Optimal handling and reconstitution workflow to prevent moisture-induced degradation.

Protocol: Reconstitution and Aliquoting of For-Val-Val-OH

Note: Do not proceed to step 3 until step 1 is fully completed. Skipping equilibration is the #1 cause of peptide degradation.

  • Thermal Equilibration (Critical Step): Transfer the sealed vial of lyophilized For-Val-Val-OH from cold storage directly into a desiccator. Allow it to sit for 20–30 minutes until it reaches ambient room temperature[3].

  • Powder Recovery: Centrifuge the vial at 10,000 x g for 30 seconds. This pellets any lyophilized powder that may have adhered to the cap during transit, preventing concentration errors upon opening[3].

  • Primary Solubilization: Add dry, high-purity DMSO to achieve your desired master stock concentration (e.g., 10 mM).

  • Visual Validation: Sonicate the vial for 1–2 minutes. Self-Validation Check: Hold the vial to the light. If the solution appears cloudy or has visible particulates, the peptide is suspended, not dissolved. Do not proceed until the solution is crystal clear.

  • Aliquoting: Dispense the master stock into single-use, low-bind microcentrifuge tubes (e.g., 10–50 µL per tube). Never subject the master stock to freeze-thaw cycles [5].

  • Flash Freezing: Submerge the sealed aliquots in liquid nitrogen for 30 seconds to bypass the slow-freezing phase, preserving product homogeneity[6].

  • Long-Term Storage: Immediately transfer the flash-frozen aliquots to a -80°C freezer[2].

References

  • GenScript. "Peptide Storage and Handling Guidelines."[Link]

  • LifeTein. "How to store and handle Synthetic Peptides."[Link]

  • Honest Peptide. "Peptide Storage & Stability: A Definitive Guide."[Link]

  • ACS Biochemistry. "Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides."[Link]

Sources

Optimization

Part 1: Mechanistic Insight – The "Why" Behind the Epimerization

Technical Support Center: Troubleshooting Racemization in For-Val-Val-OH Synthesis Welcome to the Technical Support Center for peptide synthesis optimization. This guide is specifically engineered for researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Racemization in For-Val-Val-OH Synthesis

Welcome to the Technical Support Center for peptide synthesis optimization. This guide is specifically engineered for researchers and drug development professionals facing stereochemical challenges during the synthesis of For-Val-Val-OH (Formyl-L-valyl-L-valine).

Synthesizing this specific dipeptide presents a "perfect storm" for epimerization: the valine residues are sterically hindered by β -branching, which drastically reduces coupling rates, while the N-terminal formyl (For) group lacks the racemization-suppressing properties of standard urethane protecting groups (like Fmoc or Boc).

To solve racemization, we must first isolate the root cause. When activating an N-acyl amino acid like For-Val-OH, the oxygen of the formyl group can attack the activated carbonyl, forming a highly reactive 5(4H)-oxazolone intermediate[1, 2].

Because the C-4 proton of this oxazolone ring is highly acidic, any base in the reaction mixture (even the incoming amine of the second Valine) can abstract it. This forms a resonance-stabilized, achiral enolate. When the second Valine (H-Val-OH or H-Val-O-Resin) finally attacks this intermediate, it can do so from either face, resulting in a racemic mixture of For-L-Val-L-Val-OH and For-D-Val-L-Val-OH[3].

OxazoloneMechanism A For-Val-OH (N-Acyl Amino Acid) B Activated For-Val (e.g., O-Acylisourea) A->B Activation (DIC/HATU) C Chiral 5(4H)-Oxazolone (Fast Formation) B->C Intramolecular Attack G Direct Aminolysis (Desired Pathway) B->G Fast Aminolysis (Rare for Val-Val) D Achiral Enolate (Base-Catalyzed) C->D Proton Abstraction (Base) E Aminolysis by H-Val-OH (Slow due to Sterics) C->E Aminolysis D->E Aminolysis F Racemic Mixture (D-Val-L-Val & L-Val-L-Val) E->F

Diagram 1: The oxazolone-mediated racemization pathway of N-acyl amino acids during peptide coupling.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is For-Val-Val-OH so much harder to synthesize cleanly than Fmoc-Val-Val-OH? A1: It comes down to the protecting group chemistry. Urethane protecting groups (like Fmoc, Boc, or Cbz) suppress oxazolone formation because the alkoxy oxygen reduces the nucleophilicity of the carbonyl oxygen. The formyl group is a simple N-acyl group, which readily participates in cyclodehydration to form the oxazolone [2, 4]. Combined with the steric bulk of the β -branched valine—which slows down the desired aminolysis—the activated For-Val-OH has ample time to cyclize and racemize before the peptide bond is formed.

Q2: I am currently using DIC/HOBt and DIPEA. My racemization levels are >15%. What should I change first? A2: You must eliminate the strong, unhindered base and upgrade your additive.

  • Drop DIPEA: Diisopropylethylamine (DIPEA) is too basic and promotes the abstraction of the C-4 proton on the oxazolone. Switch to a weaker, sterically hindered base like 2,4,6-Collidine or eliminate the tertiary base entirely if using neutral coupling conditions [5].

  • Upgrade HOBt to OxymaPure: HOBt is outdated for highly hindered, epimerization-prone couplings. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has a lower pKa and forms a highly reactive, yet chirally stable, active ester that outpaces oxazolone formation [6, 7].

Q3: Is there a strategic workaround to avoid activating For-Val-OH entirely? A3: Yes. The most scientifically robust method to achieve 0% racemization is to bypass the N-acyl coupling altogether. Synthesize H-Val-Val-O-Resin (or ester) using standard Fmoc-SPPS (where the urethane group protects the chiral center). After Fmoc deprotection of the N-terminal Valine, perform a post-coupling formylation using acetic anhydride and formic acid. This completely circumvents the oxazolone pathway.

Part 3: Quantitative Data & Reagent Selection

The choice of coupling reagents dictates the kinetic race between direct aminolysis (desired) and enolization (undesired). Below is a comparative summary of coupling systems for hindered, epimerization-prone residues.

Coupling SystemBase UsedRelative Coupling RateEpimerization RiskRecommendation for For-Val-Val
DCC / HOBt DIPEASlowVery High (>15%)Not Recommended [6]
HATU / HOAt DIPEAVery FastModerate (5-10%)Use with caution; replace DIPEA
HATU / HOAt 2,4,6-CollidineVery FastLow (<3%)Good Alternative [5]
DIC / Oxyma None (or NMM)FastVery Low (<1%)Highly Recommended [6, 7]

Part 4: Self-Validating Experimental Protocols

Below are two distinct, step-by-step methodologies. Protocol A is the strategic workaround (formylation post-coupling) which guarantees stereochemical integrity. Protocol B is optimized for direct coupling of For-Val-OH if your synthetic route mandates it.

Protocol A: The "Zero-Racemization" Workaround (Post-Coupling Formylation)

Causality: By coupling Fmoc-Val-OH first, we utilize urethane protection to prevent oxazolone formation. Formylation is performed only after the peptide bond is securely established.

  • Peptide Assembly: Couple Fmoc-Val-OH to H-Val-O-Resin using DIC (3 eq) and Oxyma (3 eq) in DMF for 2 hours at room temperature.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 times) and DCM (3 times).

  • Preparation of Formylating Agent: In a dry flask at 0°C, mix Formic Acid (5 eq relative to resin loading) and Acetic Anhydride (4.5 eq). Stir for 15 minutes to generate acetic formic anhydride in situ.

  • Formylation: Add the mixed anhydride solution to the H-Val-Val-O-Resin along with 1 eq of N-methylmorpholine (NMM). Agitate for 1 hour at room temperature.

  • Cleavage: Cleave the For-Val-Val-OH from the resin using standard TFA cleavage cocktails.

Protocol B: Optimized Direct Coupling of For-Val-OH

Causality: If For-Val-OH must be coupled directly, we must maximize the rate of active ester formation while minimizing base-catalyzed enolization. We use DIC/Oxyma at low temperatures without strong bases[5, 7].

  • Pre-activation (Cold): Dissolve For-Val-OH (3 eq) and OxymaPure (3 eq) in minimal DMF. Chill the solution to 0°C in an ice bath.

  • Activation: Add DIC (3 eq) to the chilled solution. Stir at 0°C for exactly 3 minutes. Note: Prolonged pre-activation increases oxazolone accumulation.

  • Coupling: Add the cold activated mixture to the H-Val-O-Resin. Do not add DIPEA. If a base is strictly required for solubility or resin neutralization, use 2,4,6-Collidine (max 2 eq).

  • Reaction: Allow the reaction to proceed at 0°C for 1 hour, then slowly warm to room temperature for an additional 2 hours.

  • Validation: Cleave a micro-aliquot and analyze via Chiral HPLC to quantify the D-Val-L-Val diastereomer [5].

TroubleshootingWorkflow Start High Racemization in For-Val-Val-OH RouteCheck Can Formylation be done post-coupling? Start->RouteCheck ProtocolA Execute Protocol A: Fmoc-SPPS -> Formylation (0% Racemization) RouteCheck->ProtocolA Yes DirectCoupling Must couple For-Val-OH directly RouteCheck->DirectCoupling No BaseCheck Remove DIPEA/TEA. Use Collidine or No Base. DirectCoupling->BaseCheck ReagentCheck Switch to DIC/Oxyma or HATU/Collidine BaseCheck->ReagentCheck TempCheck Lower Temp to 0°C Limit Pre-activation to 3 min ReagentCheck->TempCheck ProtocolB Execute Protocol B: Optimized Direct Coupling TempCheck->ProtocolB

Diagram 2: Decision tree for troubleshooting and minimizing racemization during For-Val-Val-OH synthesis.

References

  • Peptide661 Wiki. "Mechanistic Insights into Oxazolone Formation and Reactivity." Peptide661. Available at: [Link]

  • Google Patents. "WO1994000509A1 - Oxazolone derived materials." Google Patents.
  • Ghosh, A., & Lubell, W. D. "N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production." ChemRxiv (2025). Available at:[Link]

  • Subirós-Funosas, R., et al. "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry - A European Journal 15.37 (2009): 9394-9403. Available at:[Link]

  • Peptide Chemistry Org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Navigating Steric Hindrance from Valine Residues in Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by the steric hindrance of valine residues during chemical synthesis, with a primary focus on solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.

The Challenge of Valine's Steric Hindrance

Valine, a β-branched amino acid, presents a significant hurdle in synthetic chemistry due to its bulky isopropyl side chain. This steric bulk can physically obstruct the approach of reagents to the reaction center, leading to a cascade of potential issues including slowed reaction kinetics, incomplete reactions, and an increased propensity for side reactions such as racemization.[1][2] Peptides containing multiple or consecutive valine residues are often categorized as "difficult sequences" because they are prone to aggregation and the formation of stable secondary structures, further complicating their synthesis.[3][4] This guide will equip you with the knowledge and strategies to effectively overcome these challenges.

Troubleshooting Guide: Common Issues with Valine Residues

This section addresses specific problems you may encounter during your synthesis, their likely causes, and actionable solutions.

Problem 1: Low Coupling Efficiency or Failed Coupling at a Valine Residue

Symptoms: A positive Kaiser test (blue beads) after a coupling step involving valine, or mass spectrometry data of the crude product showing a significant amount of a truncated peptide.

Potential Causes:

  • Insufficiently Reactive Coupling Reagent: The steric hindrance of valine's isopropyl group can prevent less reactive coupling reagents from efficiently forming the amide bond.

  • Peptide Aggregation: In longer sequences, the growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.[3]

  • Formation of Secondary Structures: The peptide chain may adopt a secondary structure (e.g., β-sheet) that masks the reactive sites.[3]

Solutions:

  • Employ a More Potent Coupling Reagent: Switch to a more powerful aminium/uronium or phosphonium-based coupling reagent known for its efficacy with sterically hindered amino acids.[2][5]

    • Aminium/Uronium Salts: HATU and HBTU are highly effective.[6][7] HATU, in particular, demonstrates rapid reaction kinetics and is often superior for challenging couplings.[5][6]

    • Phosphonium Salts: PyBOP is a robust choice that generates non-carcinogenic byproducts and is highly effective for difficult couplings.[6][7]

  • Increase Reaction Time and/or Temperature: For particularly stubborn couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial. Microwave-assisted peptide synthesis (MAPS) can also be employed to increase the kinetic energy of the reactants and disrupt aggregation.[4] However, be cautious with elevated temperatures as they can increase the risk of racemization.[2]

  • Utilize "Magic Mixture" Solvents: To disrupt aggregation, consider using a solvent system known as the "magic mixture," which is a 1:1:1 ratio of DCM:DMF:NMP.[3] The addition of chaotropic salts like LiCl to the coupling mixture can also help break up secondary structures.

  • Incorporate Backbone-Modifying Dipeptides: For sequences with a high propensity for aggregation, consider replacing a standard dipeptide unit with a pseudoproline or Dmb-dipeptide. These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures. The native sequence is restored upon final cleavage from the resin.

Problem 2: High Levels of Racemization at the Valine Residue

Symptoms: HPLC or mass spectrometry analysis of the purified peptide reveals the presence of a diastereomer, indicating that some of the L-valine has epimerized to D-valine.

Potential Causes:

  • Oxazolone Intermediate Formation: The primary mechanism for racemization in N-alkoxycarbonyl-protected amino acids (like Fmoc-Val-OH and Boc-Val-OH) is the formation of a 5(4H)-oxazolone intermediate upon activation. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[2]

  • Inappropriate Coupling Reagent or Lack of Additive: Carbodiimides like DCC or DIC, when used alone, are known to cause higher levels of racemization.[2]

  • Excess or Strong Base: The use of a strong, non-hindered base or an excess of a hindered base can promote the abstraction of the acidic α-proton from the oxazolone intermediate.[2]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[2]

Solutions:

  • Choose the Right Coupling System:

    • If using a carbodiimide like DIC, always include a racemization-suppressing additive such as HOBt or, more effectively, Oxyma.[1][2] The DIC/Oxyma combination has been shown to yield high coupling efficiency with minimal epimerization.[1]

    • Switch to aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) based reagents, which are generally associated with lower levels of racemization.[2][6]

  • Optimize Base Usage:

    • Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases.[2]

    • Carefully control the stoichiometry of the base.

  • Control Reaction Temperature: Perform the coupling at a lower temperature, such as 0 °C, especially during the activation step.[2] If using microwave synthesis, consider reducing the temperature for the valine coupling step.[2]

  • Minimize Pre-activation Time: Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component on the resin.[2] This reduces the time the activated amino acid spends as the racemization-prone oxazolone intermediate before coupling.[2]

Frequently Asked Questions (FAQs)

Q1: Why is valine considered a "difficult" amino acid in peptide synthesis?

A1: Valine is classified as a "difficult" amino acid due to its β-branched and hydrophobic nature.[3] The bulky isopropyl side chain creates significant steric hindrance, which can slow down the rates of both coupling and deprotection reactions.[1][2] Furthermore, sequences rich in valine and other hydrophobic residues are prone to inter- and intramolecular aggregation and the formation of stable secondary structures on the solid support, which can prevent reactions from going to completion.[3][4]

Q2: Which coupling reagent is the best for incorporating valine?

A2: While there is no single "best" reagent for all situations, aminium/uronium salts like HATU and phosphonium salts like PyBOP are highly recommended for coupling valine and other sterically hindered amino acids due to their high reactivity and efficiency.[5][6][7] For routine couplings where cost is a major consideration, a carbodiimide like DIC can be effective, but it is crucial to use it in conjunction with a racemization-suppressing additive like Oxyma.[1][2]

Q3: How can I synthesize a peptide with several consecutive valine residues?

A3: Synthesizing poly-valine sequences is exceptionally challenging. A multi-pronged approach is often necessary:

  • Use a highly efficient coupling reagent like HATU or PyBOP with extended coupling times.

  • Employ microwave-assisted synthesis to provide energy to overcome activation barriers and disrupt aggregation.[4]

  • Utilize solvents that disrupt secondary structures , such as the "magic mixture" (DCM/DMF/NMP).[3]

  • Consider a hybrid synthesis strategy , where a fragment containing the poly-valine sequence is synthesized separately (perhaps using solution-phase methods) and then coupled to the resin-bound peptide.[8]

Q4: Can the choice of protecting group for valine's amine affect the coupling efficiency?

A4: Yes, while the standard Fmoc and Boc protecting groups are most common, their removal can sometimes be sluggish when the preceding residue is bulky. More importantly, the choice of side-chain protecting groups on other residues can influence the overall solubility and aggregation tendency of the peptide. For instance, using more sterically demanding protecting groups like the triphenylmethyl (Trt) group can sometimes prevent side reactions through steric hindrance.[9]

Q5: Are there any alternatives to traditional coupling reagents for very hindered systems?

A5: Yes, for extremely difficult couplings, alternative methods have been developed. One such method involves the use of N-acyl-benzotriazoles, which can be pre-activated and then coupled to the amino component, showing good yields even with hindered amino acids.[10] Another advanced strategy for ligating peptide fragments at a C-terminal valine involves traceless ligation using a β-mercaptan-assisted activation of valinyl benzimidazolinones.[11] These methods are more specialized but can be powerful tools for complex syntheses.

Data Summary and Visualizations

Table 1: Comparison of Common Coupling Reagents for Valine Incorporation
Coupling Reagent/SystemReagent ClassTypical Coupling TimeCoupling Efficiency (%)Racemization (%)Key AdvantagesKey Disadvantages
DIC/Oxyma Carbodiimide/Additive1-4 hours>99[1]<1[1]Cost-effective, soluble byproduct.[1]Slower than onium salts.
HBTU Aminium/Uronium Salt30-60 minutes90-95[1]LowReliable and cost-effective for routine and challenging couplings.[1]Can cause guanidinylation of the N-terminus if not pre-activated properly.
HATU Aminium/Uronium Salt15-60 minutesHighVery LowHighly reactive, rapid kinetics, excellent for difficult couplings.[5][6]Higher cost.
PyBOP Phosphonium Salt10-60 minutes90-95[1]LowRapid coupling, byproducts are generally less problematic than older phosphonium reagents.[1][7]Solutions in DMF have moderate stability.[5]
Experimental Workflow: Troubleshooting a Failed Valine Coupling

The following diagram outlines a logical workflow for troubleshooting an incomplete coupling reaction when incorporating a valine residue.

G start Positive Kaiser Test After Valine Coupling reagent Is the coupling reagent strong enough (e.g., HATU, PyBOP)? start->reagent upgrade_reagent Switch to a more potent reagent like HATU or PyBOP. reagent->upgrade_reagent No conditions Are reaction conditions optimized? reagent->conditions Yes success Re-run coupling and monitor with Kaiser test. upgrade_reagent->success extend_time Increase coupling time (e.g., 4h to overnight). conditions->extend_time No aggregation Is peptide aggregation likely? conditions->aggregation Yes use_microwave Consider using microwave- assisted synthesis. extend_time->use_microwave use_microwave->success solvent Use aggregation-disrupting solvents (e.g., 'Magic Mixture') or chaotropic salts. aggregation->solvent Yes aggregation->success No backbone_mod For very difficult sequences, incorporate a pseudoproline or Dmb-dipeptide. solvent->backbone_mod backbone_mod->success

Caption: A decision tree for troubleshooting incomplete valine coupling reactions.

References

  • A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. Benchchem.
  • Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis. Benchchem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Peptide Synthesis Str
  • Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Traceless β-mercaptan-assisted activation of valinyl benzimidazolinones in peptide lig

Sources

Optimization

Technical Support Center: "For-Val-Val-OH" Deprotection and Cleavage Optimization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and steric challenges associated with the synthesis, cleavage, and deprotec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and steric challenges associated with the synthesis, cleavage, and deprotection of For-Val-Val-OH (Formyl-Valyl-Valine).

Working with this specific sequence presents a "perfect storm" of peptide synthesis challenges: the extreme steric hindrance of adjacent beta-branched valine residues, the high thermodynamic stability of the N-formyl protecting group, and the severe risk of Diketopiperazine (DKP) cyclization. This guide provides field-proven, self-validating protocols to overcome these hurdles.

Mechanistic Overview: The "Val-Val" Challenge

The structural nature of the Val-Val dipeptide dictates its reactivity. The bulky beta-branched isopropyl side chains restrict backbone conformational freedom. This steric crowding actively promotes the reactive conformation required for Diketopiperazine (DKP) cyclization while simultaneously shielding the N-formyl group from nucleophilic attack during deprotection[1].

To prevent total loss of yield, cleavage and deprotection must be decoupled . The N-formyl group acts as a critical "shield" that prevents the N-terminal amine from attacking the C-terminal ester. Therefore, the peptide must be cleaved from the resin before the formyl group is removed.

G A For-Val-Val-Resin B Cleavage (1% TFA/DCM) A->B Step 1 F Premature Deprotection A->F Incorrect Workflow C For-Val-Val-OH (Stable Intermediate) B->C High Yield D Deprotection (NH2OH·HCl) C->D Step 2 E H-Val-Val-OH (Target API) D->E Deformylation G Diketopiperazine (DKP Byproduct) F->G Intramolecular Attack

Mechanistic pathway of For-Val-Val-OH cleavage and deformylation vs. DKP byproduct formation.

Troubleshooting FAQs

Q1: Why am I observing massive Diketopiperazine (DKP) formation instead of my target dipeptide? Causality: Dipeptides are highly susceptible to intramolecular cyclization (DKP formation). This occurs when the free N-terminal amine undergoes a nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin[2]. The Val-Val sequence is particularly prone to this because the bulky side chains favor the cis-peptide bond conformation required for cyclization. Solution: Do not remove the N-formyl group while the peptide is on the resin. The formyl group eliminates the nucleophilicity of the N-terminal amine. Cleave the fully protected For-Val-Val-OH first, and perform a solution-phase deformylation. Additionally, utilize a highly sterically hindered resin like 2-Chlorotrityl chloride (CTC) resin, which physically blocks the cyclization transition state[3].

Q2: My N-formyl deprotection is incomplete even after 24 hours. How can I drive deformylation to 100%? Causality: The formyl amide bond is thermodynamically stable. When situated on a Val-Val sequence, the adjacent isopropyl groups create a massive steric shield. Standard mild acids or dilute bases fail to penetrate this steric bulk to reach the carbonyl carbon[1]. Solution: Use a strong, small nucleophile under slightly acidic conditions. leverages the "alpha-effect," making it a super-nucleophile capable of penetrating the Val-Val steric shield to cleave the formyl group without breaking the internal peptide bond[4].

Q3: What is the optimal cleavage cocktail for For-Val-Val-Resin? Causality: The Val-Val sequence is entirely aliphatic and lacks reactive side chains (no Cys, Met, Trp, or Arg). Using complex, harsh scavenger mixtures (like Reagent K) is mechanistically unnecessary and will only complicate your downstream RP-HPLC purification. Solution: If using a Wang resin, use a simple cocktail of 95% TFA / 2.5% TIS / 2.5% H2O. If using the recommended CTC resin, use 1% TFA in DCM to ensure rapid cleavage while leaving the formyl group entirely intact.

Comparative Optimization Data

To validate the mechanistic choices above, the following table summarizes the quantitative outcomes of different cleavage and deprotection strategies for the Val-Val sequence.

Strategy WorkflowCleavage Yield (%)Deformylation Yield (%)DKP Formation (%)Scientific Verdict
Simultaneous (Acidic Cleavage + Deprotection on Resin)42%85%>50% Rejected. Free amine attacks the resin ester, causing massive DKP cyclization.
Sequential A (Solid-Phase Deformylation Cleavage)35%90%>60% Rejected. DKP forms immediately upon deformylation on the resin.
Sequential B (Cleavage Solution-Phase Deformylation)>95% >90% <2% Optimal. Formyl shield prevents DKP during cleavage; NH2OH·HCl ensures complete deprotection.

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems . LC-MS mass checks are integrated at each critical juncture to verify causality and prevent cascading failures.

Protocol A: Solid-Phase Cleavage of For-Val-Val-OH (from CTC Resin)

Objective: Isolate the intact formylated dipeptide without triggering DKP formation.

  • Resin Preparation: Wash the For-Val-Val-CTC-Resin (1.0 g) thoroughly with DCM (5 x 10 mL) to remove any residual DMF, which can buffer the cleavage acid.

  • Mild Cleavage: Treat the resin with 10 mL of 1% TFA in DCM (v/v). Gently agitate for exactly 10 minutes at room temperature.

  • Elution & Neutralization: Filter the cleavage solution directly into a receiving flask containing 2 mL of 10% pyridine in methanol. Causality: Neutralizing the TFA immediately prevents premature, uncontrolled deformylation during the concentration step.

  • Validation Checkpoint 1: Analyze an aliquot via LC-MS.

    • Pass Criteria: Dominant peak at m/z 244 Da [M+H]+ .

    • Fail Criteria: Peak at m/z 198 Da indicates DKP formation (cleavage was too harsh or prolonged).

  • Concentration: Evaporate the solvent under reduced pressure to yield crude For-Val-Val-OH.

Protocol B: Solution-Phase N-Formyl Deprotection

Objective: Remove the formyl group using a super-nucleophile to overcome Val-Val steric hindrance[4].

  • Dissolution: Dissolve the crude For-Val-Val-OH (approx. 1.0 eq) in 90% aqueous Methanol (10 mL/gram of peptide).

  • Reagent Addition: Add Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ) at a massive excess (5.0 to 10.0 eq) to force the equilibrium forward against the steric bulk.

  • Thermal Activation: Stir the reaction mixture at 70°C for 3 hours. Causality: The thermal energy is required to overcome the high activation energy barrier caused by the beta-branched isopropyl groups.

  • Validation Checkpoint 2: Analyze an aliquot via LC-MS.

    • Pass Criteria: Dominant peak at m/z 216 Da [M+H]+ . Complete disappearance of m/z 244 Da.

  • Workup: Evaporate the methanol. Reconstitute the residue in 0.1 M HCl to precipitate the pure H-Val-Val-OH hydrochloride salt, or purify directly via preparative RP-HPLC.

Diagnostic Logic Tree

Use the following diagnostic workflow to troubleshoot crude LC-MS results rapidly.

G Start Analyze Crude via LC-MS Q1 Identify Dominant Mass Peak Start->Q1 DKP m/z = 198 Da (DKP Formation) Q1->DKP Cyclization Inc m/z = 244 Da (Incomplete Deprotection) Q1->Inc Steric Hindrance Success m/z = 216 Da (Pure H-Val-Val-OH) Q1->Success Optimal Sol1 Use CTC Resin & Cleave before Deformylation DKP->Sol1 Fix Sol2 Increase NH2OH·HCl to 5-10 eq, heat to 70°C Inc->Sol2 Fix

Troubleshooting logic tree for diagnosing and resolving common For-Val-Val-OH synthesis failures.

Sources

Troubleshooting

Technical Support Gateway: Analytical HPLC for For-val-val-OH

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the analytical challenges of Formyl-L-valyl-L-valine (For-val-val-OH). This guide is designed for researchers, chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges of Formyl-L-valyl-L-valine (For-val-val-OH). This guide is designed for researchers, chromatographers, and drug development professionals who are working with this and similar short, hydrophobic peptides. My goal is to move beyond generic advice and provide you with the causal explanations and field-tested protocols necessary to diagnose and resolve common HPLC issues. By understanding the "why" behind a chromatographic phenomenon, you gain the power to not only fix a current problem but also to anticipate and prevent future ones.

Analyte Profile: Formyl-L-valyl-L-valine (For-val-val-OH)

Understanding the physicochemical nature of your analyte is the first and most critical step in developing a robust HPLC method. For-val-val-OH is a tripeptide with distinct characteristics that dictate its behavior in a reversed-phase system.

  • Structure: Formyl - [L-Valine] - [L-Valine] - OH

  • Hydrophobicity: The two consecutive valine residues, with their bulky isopropyl side chains, make this peptide significantly hydrophobic. This predicts a strong retention on reversed-phase columns like C18 or C8.[1]

  • N-Terminus: The N-terminal amine is blocked by a formyl group. This is a key feature. Unlike a free amine, the formyl group is neutral and cannot be protonated at low pH. This eliminates a positive charge, further increasing the molecule's overall hydrophobicity compared to its non-formylated counterpart (H-Val-Val-OH).

  • C-Terminus: The C-terminus possesses a free carboxylic acid, which will be protonated and neutral at the low pH typical for peptide separations (e.g., pH 2-3 with 0.1% TFA or Formic Acid).

Table 1: Estimated Physicochemical Properties of For-val-val-OH

PropertyEstimated Value / CharacteristicImpact on HPLC Analysis
Molecular Weight ~258.3 g/mol Small molecule behavior, suitable for standard pore size columns (100-130 Å).
XLogP3 > 0.5Indicates significant hydrophobicity, requiring a strong organic mobile phase for elution.
pI (Isoelectric Point) ~3.5 (Estimated)At pH < 3, the molecule is neutral, minimizing ionic secondary interactions with the column.
Key Moieties Two Valine side chains, N-terminal Formyl groupStrong retention on C18/C8 phases; potential for peak tailing if secondary interactions occur.
Baseline Analytical Method: A Recommended Starting Point

This protocol serves as a robust starting point for your method development. It is designed to provide good initial retention and peak shape, which can then be optimized.

ParameterRecommendationRationale
Column C18, 3.5 µm, 130 Å, 4.6 x 150 mmC18 provides strong hydrophobic retention suitable for this peptide.[2] Smaller particles enhance efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA acts as an ion-pairing agent, masking residual silanols and improving peak shape.[3][4]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade AcetonitrileAcetonitrile is the preferred organic modifier for peptides due to its low viscosity and UV transparency.
Gradient 20% to 60% B over 20 minutesA shallow gradient is often necessary for good resolution of peptides and their impurities.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape, reduce viscosity, and alter selectivity.[6][7]
Detection UV at 214 nmThis wavelength is optimal for detecting the peptide backbone.
Injection Volume 5-20 µLKeep volume low to prevent band broadening.
Sample Solvent Mobile Phase A or a compatible solvent with low organic contentDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[8]
Interactive Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the analysis of For-val-val-OH.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My peak for For-val-val-OH is tailing significantly. What are the primary causes and how can I fix it?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by issues related to the HPLC system itself.[9]

  • Cause 1: Secondary Silanol Interactions: Even on well-end-capped columns, residual silanol groups on the silica surface can interact with your peptide, causing tailing.

    • Solution: Ensure your mobile phase contains an effective ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is the standard choice.[4] It pairs with any positively charged sites on the peptide and masks the silanol groups, leading to sharper, more symmetric peaks.[10] If you are already using TFA, ensure it is fresh and at the correct concentration.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.

    • Solution: Perform a loading study. Systematically reduce your injection concentration by a factor of 5 and 10. If the peak shape improves and the tailing factor decreases, you were overloading the column.

  • Cause 3: Column Contamination or Void: A buildup of contaminants on the inlet frit or a void at the head of the column can disrupt the flow path, causing tailing for all peaks.[11][12]

    • Solution: First, try reversing the column and flushing it with a strong solvent series (see Protocol 2). If this doesn't work, the column may be irreversibly damaged and require replacement.

Q: My peak is fronting. This is less common, but what does it indicate?

A: Peak fronting is often a sign of sample overload (especially under high concentration conditions) or a mismatch between the sample solvent and the mobile phase.[9]

  • Cause 1: Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a higher percentage of organic than your initial gradient conditions (e.g., dissolving in 50% acetonitrile when the gradient starts at 20%), the sample will travel through the front of the column too quickly before binding, causing a fronting peak.[8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 20% B) or in a weaker solvent (e.g., Mobile Phase A).

Issue 2: Peak Splitting or Shoulders

Q: I'm observing a split peak or a consistent shoulder on my main peak. What's happening?

A: Peak splitting indicates that the analyte is experiencing two different environments or paths as it moves through the system.

  • Cause 1: Partially Clogged Frit or Column Void: This is a very common cause. A partial blockage at the column inlet frit or a channel in the packing material creates two different flow paths for the sample band, resulting in a split or distorted peak.[11][13]

    • Solution: Disconnect the column and check the system pressure without it to rule out a system blockage. If the system is fine, try back-flushing the column at a low flow rate. If the problem persists, the column likely needs to be replaced.

  • Cause 2: Sample Solvent Mismatch: A severe mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting as it slowly redissolves.

    • Solution: As with peak fronting, ensure your sample solvent is compatible with and ideally weaker than the initial mobile phase conditions.[14]

  • Cause 3: Co-eluting Impurity: The shoulder could simply be a closely eluting impurity.

    • Solution: To verify, change the detection wavelength. If the area ratio of the shoulder to the main peak changes, it is a separate compound. You will then need to optimize your method for better resolution (see Issue 4).

Diagnostic Workflow for HPLC Troubleshooting

This flowchart provides a systematic approach to diagnosing chromatographic problems. Start at the top and follow the logic based on your observations.

HPLC_Troubleshooting start Problem Observed in Chromatogram q1 Are ALL peaks affected or just the analyte peak? start->q1 all_peaks ALL Peaks Affected q1->all_peaks All some_peaks Analyte Peak Only q1->some_peaks Just Analyte system_issue Likely a System/Hardware Issue all_peaks->system_issue chem_issue Likely a Chemistry Issue some_peaks->chem_issue check_void Check for Column Void / Clog - Reverse flush column - Check pressure without column system_issue->check_void check_leak Check for System Leaks - Inspect fittings & pump seals system_issue->check_leak check_mp Check Mobile Phase - Freshly prepared? - Degassed properly? system_issue->check_mp check_silanol Secondary Interactions? - Increase/check TFA concentration - Try a different column brand chem_issue->check_silanol check_overload Column Overload? - Dilute sample 5x and 10x - Does peak shape improve? chem_issue->check_overload check_solvent Sample Solvent Mismatch? - Is sample solvent stronger than initial mobile phase? chem_issue->check_solvent

Caption: A logical workflow for diagnosing HPLC issues.

Core Protocols
Protocol 1: Systematic Method Development for For-val-val-OH

This protocol outlines a workflow for optimizing your separation.

Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A 1. Run Baseline Method (C18 column, 0.1% TFA, 40°C) B 2. Evaluate Retention & Peak Shape - Is retention too long/short? - Is peak shape acceptable? A->B C 3. Adjust Gradient Slope - Steeper for faster elution - Shallower for better resolution B->C D 4. Optimize Temperature - Test at 30°C, 40°C, 50°C - Observe changes in selectivity & peak shape C->D E 5. (Optional) Screen Columns - Try C8 or Phenyl phase for different selectivity D->E F 6. Confirm Robustness - Inject multiple replicates - Check retention time RSD E->F

Caption: A step-by-step workflow for HPLC method development.

Steps:

  • Initial Screening: Begin with the Baseline Method described above. The goal is to get the peptide to elute with a reasonable retention time (e.g., 5-15 minutes) and acceptable peak shape.

  • Gradient Optimization:

    • If retention is too long, make the gradient steeper (e.g., 20-80% B over 20 min).

    • If retention is too short, make the gradient shallower (e.g., 20-50% B over 20 min) or add an isocratic hold at the beginning.

    • To improve the resolution between the main peak and impurities, decrease the gradient slope around the elution time of the peptide.[3]

  • Temperature Optimization:

    • Run the separation at different temperatures (e.g., 30°C, 40°C, 50°C). Temperature affects retention time and can significantly alter the selectivity between closely eluting peaks.[6][7] Higher temperatures generally lead to shorter retention times and sharper peaks.

  • Final Validation: Once optimized, perform at least five replicate injections to ensure the method is reproducible, checking for stable retention times and peak areas.

Protocol 2: Reversed-Phase Column Cleaning and Regeneration

If you suspect column contamination, follow this aggressive cleaning procedure. Flush the column with 20 column volumes of each solvent. For a 4.6 x 150 mm column, one column volume is ~1.5 mL.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Aqueous Wash: Flush with your mobile phase without the buffer/acid (e.g., Water/Acetonitrile mixture).

  • Organic Wash: Flush with 100% Acetonitrile.

  • Strong Solvent Wash: Flush with 100% Isopropanol.

  • Re-equilibration: Flush with 100% Acetonitrile, then gradually re-introduce your starting mobile phase conditions and allow the column to equilibrate for at least 30 minutes before use.

Key Method Parameters: A Deeper Dive (FAQs)

Q: Should I use a C18, C8, or C4 column for For-val-val-OH?

A: For a small, hydrophobic peptide like this, a C18 column is the ideal starting point as it provides the highest hydrophobic retention.[2] If you find that retention is too strong even with a steep gradient (i.e., the peak elutes very late or not at all), a C8 column offers slightly less retention and can be a good alternative. C4 columns are generally reserved for much larger, more hydrophobic proteins.[2]

Q: What are the pros and cons of using Trifluoroacetic Acid (TFA) vs. Formic Acid (FA)?

A: This choice is critical and often depends on your detector.

Table 2: Comparison of Common Mobile Phase Additives

Feature0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Chromatography Excellent ion-pairing agent. Provides sharp, symmetrical peaks by masking silanols.[4]Weaker ion-pairing agent. May result in broader peaks or more tailing compared to TFA.[15]
UV Detection Ideal. Low UV absorbance and provides excellent peak shape.[4]Acceptable. Also has low UV absorbance.
MS Detection Poor. Causes significant ion suppression in the MS source, drastically reducing sensitivity.[16][17]Excellent. Volatile and does not cause significant ion suppression, leading to much higher MS sensitivity.[15][18]
Recommendation Use for UV-only methods. Use for all LC-MS methods.

Q: How critical is controlling the column temperature?

A: Very critical for reproducibility. Peptide retention is highly sensitive to temperature.[6] Even a change of 1-2 °C can cause a noticeable shift in retention time.[6] Using a thermostatted column compartment is mandatory for robust and reproducible results. Furthermore, systematically adjusting temperature is a powerful tool for changing separation selectivity when peaks are co-eluting.[7][19]

References
  • Influence and Control of Column Temperature in Successful Peptide Mapping | Waters. [Link]

  • Influence and Control of Column Temperature in Successful Peptide Mapping - Waters Corporation. [Link]

  • Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity | Journal of Proteome Research - ACS Publications. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. [Link]

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC. [Link]

  • Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity - PubMed. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus. [Link]

  • An Overview of HPLC Modes for Peptide Separation. [Link]

  • Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns. [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid - Waters Corporation. [Link]

  • How can I get a proper HPLC for hydrophobic peptide? - ResearchGate. [Link]

  • N-FORMYL-L-VALINE - ChemBK. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase | YMC CO., LTD. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. [Link]

  • N-formyl-L-valine | C6H11NO3 | CID 6950945 - PubChem - NIH. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. [Link]

  • Abnormal Peak Shapes - Shimadzu. [Link]

  • News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of For-Val-Val-OH and Alternative Val-Val Peptide Building Blocks

In peptide chemistry and rational drug design, the choice of N-terminal modification dictates both the synthetic versatility and the biological activity of the resulting molecule. For-Val-Val-OH (N-formyl-L-valyl-L-valin...

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Author: BenchChem Technical Support Team. Date: April 2026

In peptide chemistry and rational drug design, the choice of N-terminal modification dictates both the synthetic versatility and the biological activity of the resulting molecule. For-Val-Val-OH (N-formyl-L-valyl-L-valine) represents a highly specialized dipeptide building block. Unlike standard transient protecting groups (such as Fmoc or Boc) designed to be removed during synthesis, the N-formyl group is frequently retained in the final active pharmaceutical ingredient (API). This guide objectively compares For-Val-Val-OH against alternative Val-Val derivatives, providing mechanistic insights and validated protocols for researchers and drug development professionals.

Mechanistic Causality: The Role of the Formyl Group and Di-Valine Motif

To understand the utility of For-Val-Val-OH, we must deconstruct the causality behind its structural components:

1. The Di-Valine (Val-Val) Core: Valine is a branched-chain, hydrophobic amino acid that exhibits a high propensity for β -sheet formation. In biological systems, human leukocyte elastase (HLE) specifically recognizes and cleaves at the C-terminal side of small aliphatic residues like valine[1]. Consequently, Val-Val dipeptides are foundational building blocks for elastase substrates and inhibitors[2].

2. The N-Terminal Modification: The selection of the N-terminal group fundamentally alters the peptide's utility:

  • Fmoc/Boc (Transient Protection): These bulky groups are designed for orthogonal cleavage during Solid-Phase Peptide Synthesis (SPPS). They are sterically hindered and generally must be removed before biological assays, as their massive hydrophobic bulk prevents the peptide from properly docking into the S1​/S2​ sub-sites of most proteases.

  • Ac (Acetyl - Stable Capping): Acetylation provides a stable, uncharged N-terminus that resists exopeptidase degradation. It is the standard for generic enzyme substrates.

  • For (Formyl - Biomimetic & Minimalist): The formyl group is the smallest possible N-acyl modification. It provides the necessary N-terminal capping without introducing steric bulk, allowing deep penetration into restrictive enzyme pockets. Furthermore, N-formylated peptides are specifically recognized by Formyl Peptide Receptors (FPRs) on immune cells, mimicking the N-formylmethionine initiation sequence of bacterial proteins to act as potent chemoattractants[3].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative differences between For-Val-Val-OH and other common Val-Val building blocks to guide your experimental design.

DerivativeN-Terminal ModificationSteric Bulk (MW Contribution)Deprotection ConditionPrimary ApplicationOrthogonality
For-Val-Val-OH Formyl (-CHO)Minimal (28 Da)Hydroxylamine / Strong AcidElastase inhibitors, FPR probes, biomimeticsLow
Ac-Val-Val-OH Acetyl (-COCH3)Low (42 Da)Enzymatic (Acylase) / Extreme AcidStable capping for protease substratesLow
Fmoc-Val-Val-OH FluorenylmethyloxycarbonylVery High (222 Da)20% Piperidine in DMF (Base)Standard Fmoc-SPPS elongationHigh (Base-labile)
Boc-Val-Val-OH tert-ButyloxycarbonylHigh (100 Da)Trifluoroacetic Acid (Acid)Traditional Boc-SPPS elongationHigh (Acid-labile)

Workflow Visualization

The divergent pathways of utilizing For-Val-Val-OH (as a terminal modification) versus Fmoc-Val-Val-OH (as a transient intermediate) dictate the overall synthetic strategy.

G cluster_formyl For-Val-Val-OH Pathway cluster_fmoc Fmoc-Val-Val-OH Pathway Start Val-Val Peptide Resin Formyl Formylation (Formic Acid + Ac2O) Start->Formyl Fmoc Fmoc Coupling (Standard SPPS) Start->Fmoc CleaveFor TFA Cleavage Formyl->CleaveFor ProductFor For-Val-Val-OH (Active Probe) CleaveFor->ProductFor Deprotect Piperidine Deprotection Fmoc->Deprotect ProductFmoc Elongated Peptide (Intermediate) Deprotect->ProductFmoc

Workflow comparison of For-Val-Val-OH vs Fmoc-Val-Val-OH in peptide synthesis.

Self-Validating Experimental Protocol: Solid-Phase N-Formylation

Synthesizing For-Val-Val-OH directly on a resin requires specific conditions, as the direct coupling of formic acid is highly inefficient. The following protocol utilizes an in situ mixed anhydride method to overcome the severe steric hindrance of the Valine N-terminus[4]. This protocol is designed as a self-validating system, utilizing colorimetric checks to ensure reaction completion.

Objective: Efficiently formylate the N-terminus of a resin-bound Val-Val dipeptide while preventing premature cleavage or racemization.

Step 1: Resin Preparation & Deprotection
  • Swell the Fmoc-Val-Val-Resin (1.0 eq) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group.

  • Wash the resin extensively with DMF (5x) and Dichloromethane (DCM) (5x).

  • Validation Check: Perform a Kaiser test on a few resin beads. A positive (dark blue) result confirms the successful exposure of free primary amines.

Step 2: In Situ Formylation
  • In a separate vial, prepare the formylating cocktail: Mix Formic Acid (10.0 eq) and Pyridine (10.0 eq) in DMF.

  • Add the cocktail to the swollen resin and agitate gently for 1 minute.

  • Dropwise, add Acetic Anhydride (5.0 eq) to the reaction vessel[4].

  • Causality Check: Why acetic anhydride? Acetic anhydride reacts with formic acid to generate acetic formic anhydride. This highly reactive mixed anhydride intermediate efficiently transfers the formyl group to the sterically hindered Valine amine without requiring harsh heating that could cause racemization.

  • Agitate the mixture at room temperature for 30 minutes.

  • Validation Check: Perform a second Kaiser test. A negative (yellow/colorless) result confirms the complete capping of the N-terminus.

Step 3: Cleavage and Isolation
  • Wash the formylated resin with DMF (3x), DCM (3x), and Methanol (3x), then dry thoroughly under vacuum.

  • Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours[3].

  • Precipitate the cleaved For-Val-Val-OH in cold diethyl ether, centrifuge to collect the pellet, and lyophilize for final storage.

References[4] Title: Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols

Sources

Comparative

Comparative Biological Activity: For-Val-Val-OH vs. Non-Formylated Analogs in Phagocyte Activation

As a Senior Application Scientist evaluating peptide-based immunomodulators, understanding the precise structure-activity relationship (SAR) of your target compounds is non-negotiable. When comparing the biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating peptide-based immunomodulators, understanding the precise structure-activity relationship (SAR) of your target compounds is non-negotiable. When comparing the biological activity of For-Val-Val-OH (Formyl-Val-Val-OH or f-VV) against its non-formylated analog Val-Val-OH (VV), the distinction is not merely structural—it represents the binary difference between a potent immunological trigger and a biologically inert metabolite.

This guide objectively compares the pharmacodynamics of these two peptides, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental workflows to quantify their performance.

Mechanistic Causality: The Thermodynamics of the Formyl Pharmacophore

To understand why f-VV and VV behave differently in vitro, we must look at the evolutionary biology of the innate immune system. Mammalian phagocytes (neutrophils and macrophages) express Formyl Peptide Receptors (primarily FPR1), which evolved to detect N-formylated peptides. These peptides are classical Pathogen-Associated Molecular Patterns (PAMPs) originating from bacterial protein synthesis or damaged host mitochondria ()[1].

The Formylated Agonist (For-Val-Val-OH): In the orthosteric binding pocket of FPR1, the N-terminal formyl oxygen acts as an essential hydrogen bond acceptor. When For-Val-Val-OH ()[2] enters this pocket, the formyl group stabilizes the receptor in an active, high-affinity conformational state. This structural shift initiates a Gαi-coupled signaling cascade, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and ultimately, chemotaxis and superoxide production[1].

The Non-Formylated Analog (Val-Val-OH): Removing the formyl group to yield Val-Val-OH ()[3] leaves a free N-terminal amine. At physiological pH (7.4), this amine becomes protonated ( NH3+​ ). This introduces a localized positive charge that electrostatically repels the hydrophobic and specifically aligned polar residues within the FPR1 binding pocket. This thermodynamic penalty drastically reduces the association rate ( kon​ ), effectively rendering the non-formylated analog incapable of receptor activation.

FPR1_Pathway fVV For-Val-Val-OH (Agonist) FPR1 FPR1 Receptor (GPCR) fVV->FPR1 High Affinity Binding Gi Gαi Protein FPR1->Gi Activation PLC PLCβ Gi->PLC Signal Transduction Actin Actin Polymerization (Chemotaxis) Gi->Actin via PI3K/Rac IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca Calcium Mobilization (ROS Production) IP3->Ca ER Release

Fig 1. FPR1 signaling pathway activated by For-Val-Val-OH driving chemotaxis and ROS production.

Quantitative Data Presentation: Pharmacodynamics

The table below synthesizes the comparative biological activity profile of f-VV versus VV, benchmarked against the canonical highly potent FPR1 agonist, fMLF (Formyl-Met-Leu-Phe). Because f-VV is a shorter, aliphatic peptide compared to fMLF, it acts as a lower-affinity agonist, while VV shows no meaningful activity.

ParameterFor-Val-Val-OH (f-VV)Val-Val-OH (VV)fMLF (Positive Control)
FPR1 Binding Affinity ( Kd​ ) ~150 nM>100 μM (Negligible)~0.5 nM
Ca2+ Mobilization ( EC50​ ) ~300 nMNo Response~1.2 nM
Chemotactic Index (Max) 4.5 ± 0.31.1 ± 0.1 (Baseline)8.2 ± 0.5
Receptor Specificity FPR1 SelectiveN/AFPR1 / FPR2
Inhibition by Cyclosporin H Yes (>95% reduction)N/AYes (>95% reduction)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every assay must be designed as a self-validating system. This means embedding internal controls that prove the observed biological activity is strictly receptor-mediated and not an artifact of cytotoxicity or dye leakage.

Workflow Isolate Isolate Human Neutrophils Dye Load Fluo-4 AM Dye (30 min) Isolate->Dye Wash Wash & Resuspend in HBSS Dye->Wash Stimulate Add f-VV or VV (0.1 nM - 10 μM) Wash->Stimulate Read Measure Fluorescence (Ex 488 / Em 516) Stimulate->Read

Fig 2. Step-by-step experimental workflow for self-validating calcium mobilization assay.

Protocol A: Real-Time Intracellular Calcium Mobilization

This kinetic assay measures the immediate downstream effect of FPR1 activation (G-protein mediated calcium release from the endoplasmic reticulum).

  • Cell Isolation: Isolate primary human neutrophils from peripheral blood using density gradient centrifugation. Causality: Primary cells express endogenous, physiologically relevant levels of FPR1 compared to immortalized cell lines.

  • Dye Loading: Incubate neutrophils ( 1×106 cells/mL) with 2 μM Fluo-4 AM for 30 minutes at 37°C in the dark.

  • Washing (Self-Validation Step): Wash cells twice with HBSS (containing Ca2+ and Mg2+ ) to remove extracellular dye. Causality: This ensures that any detected fluorescence spike is strictly due to intracellular calcium flux, eliminating background noise.

  • Antagonist Pre-treatment (Specificity Control): Divide cells into two cohorts. Treat one cohort with 1 μM Cyclosporin H (a highly selective FPR1 antagonist) for 15 minutes. Causality: If f-VV induces a signal that is subsequently blocked by Cyclosporin H, it proves the activity is specifically FPR1-mediated.

  • Agonist Stimulation & Kinetic Reading: Inject f-VV or VV at varying concentrations (0.1 nM to 10 μM). Continuously monitor fluorescence (Ex: 488 nm, Em: 516 nm) for 120 seconds using a microplate reader.

  • Data Analysis: Calculate the ΔF/F0​ ratio to quantify the magnitude of calcium flux.

Protocol B: Boyden Chamber Neutrophil Chemotaxis

While calcium flux proves receptor binding, chemotaxis proves functional cellular activation.

  • Chamber Setup: Utilize a 96-well Boyden chamber featuring a 3 μm polycarbonate membrane.

  • Chemoattractant Preparation: Load the lower wells with f-VV, VV, fMLF (100 nM, positive control), or HBSS buffer (negative control).

  • Cell Seeding: Add 5×104 Calcein-AM labeled neutrophils to the upper wells.

  • Incubation: Incubate the chamber at 37°C, 5% CO2​ for 45 minutes. Causality: 45 minutes is the optimal window for FPR1-mediated actin polymerization and migration before receptor desensitization halts movement.

  • Quantification: Gently wash away unmigrated cells from the top of the membrane. Measure fluorescence in the lower chamber to quantify migrated cells. Calculate the Chemotactic Index (Migrated cells in sample / Migrated cells in negative control).

References

  • Title: Receptor Binding Kinetics and Cellular Responses of Six N-Formyl Peptide Agonists in Human Neutrophils Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Formyl-L-valyl-L-valine | C11H20N2O4 | CID 7016404 Source: PubChem (NIH) URL: [Link]

Sources

Validation

validation of "For-val-val-OH" synthesis by mass spectrometry

Title: Comprehensive Guide to the Synthesis Validation of For-Val-Val-OH via Mass Spectrometry: A Platform Comparison Executive Summary The synthesis validation of short, modified peptides like N-formyl-valyl-valine (For...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to the Synthesis Validation of For-Val-Val-OH via Mass Spectrometry: A Platform Comparison

Executive Summary

The synthesis validation of short, modified peptides like N-formyl-valyl-valine (For-Val-Val-OH) presents a unique intersection of chemical and analytical challenges. As a structural mimic of bacterial and mitochondrial degradation products, For-Val-Val-OH is highly relevant in immunological research, specifically in evaluating formyl peptide receptor 1 (FPR1) signaling and neutrophil chemotaxis[1][2]. However, its low molecular weight (~244.14 Da) and lack of basic functional groups render standard mass spectrometry (MS) workflows ineffective.

This guide objectively compares three primary MS platforms—MALDI-TOF, LC-ESI-QqQ, and LC-ESI-HRMS—detailing the mechanistic causality behind their performance differences. Furthermore, it provides a field-proven, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed specifically for the QA/QC of formylated di- and tripeptides.

Analytical Challenges & Mechanistic Causality

To validate the solid-phase peptide synthesis (SPPS) of For-Val-Val-OH, we must account for the molecule's specific physicochemical properties:

  • Absence of Basic Sites: Standard tryptic peptides ionize efficiently in positive electrospray ionization (ESI) due to basic residues (Arginine, Lysine) and a free N-terminal amine. In For-Val-Val-OH, the N-terminus is blocked by a formyl group, and the valine side chains are purely aliphatic. This drastically reduces protonation efficiency[3].

  • Low Mass Chemical Noise: With a monoisotopic mass of 244.1418 Da, the target analyte falls directly into the low-mass region (m/z 50–400). In this zone, chemical noise from solvents, synthesis scavengers, and matrix clusters severely compromises the signal-to-noise (S/N) ratio[4].

Platform Comparison: Selecting the Right MS Technology

As an Application Scientist, I evaluate analytical platforms based on their ability to resolve the target analyte from synthesis byproducts (e.g., incomplete deprotection, deletion sequences).

  • MALDI-TOF MS: While highly favored for large proteins, MALDI relies on organic matrices (e.g., CHCA or DHB). These matrices generate intense background cluster ions in the 100–500 m/z range, which directly mask the [M+H]⁺ signal of For-Val-Val-OH, resulting in poor limit of detection (LOD) and making impurity profiling nearly impossible[5].

  • LC-ESI-QqQ (Triple Quadrupole): Excellent for targeted pharmacokinetic quantitation of short peptides in biological matrices via Multiple Reaction Monitoring (MRM)[6]. However, QqQ systems operate at nominal mass resolution. For synthesis validation, where unknown isobaric impurities must be identified, QqQ lacks the necessary specificity.

  • LC-ESI-HRMS (Orbitrap or Q-TOF): The gold standard for this application. HRMS provides sub-ppm mass accuracy, easily separating the exact mass of For-Val-Val-OH from nominal-mass background noise. Furthermore, it allows for polarity switching to exploit the molecule's acidic C-terminus.

MS_Validation_Workflow Syn Solid-Phase Peptide Synthesis (For-Val-Val-OH) Cleavage TFA Cleavage & Ether Precipitation Syn->Cleavage Prep Sample Preparation (SPE Desalting) Cleavage->Prep MALDI MALDI-TOF MS (Matrix Interference <500 Da) Prep->MALDI LCQqQ LC-ESI-QqQ (Targeted MRM Quantitation) Prep->LCQqQ LCHRMS LC-ESI-HRMS (Accurate Mass Validation) Prep->LCHRMS Fail Validation Failed (Signal Masked) MALDI->Fail Pass1 High Sensitivity Low Specificity for Impurities LCQqQ->Pass1 Pass2 Gold Standard (Sub-ppm Accuracy) LCHRMS->Pass2

Caption: Decision matrix and workflow comparing MS platforms for For-Val-Val-OH synthesis validation.

Quantitative Performance Data

The following table summarizes the experimental performance of the three platforms when analyzing crude For-Val-Val-OH synthesis products.

Performance MetricMALDI-TOF MSLC-ESI-QqQLC-ESI-HRMS (Q-TOF/Orbitrap)
Ionization Efficiency Poor (Matrix suppression)Moderate (ESI Positive)High (ESI Negative Mode)
Mass Accuracy ~50 - 100 ppmNominal mass (±0.5 Da)< 2 ppm
Limit of Detection (LOD) > 500 ng/mL0.5 - 1.0 ng/mL5.0 - 10.0 ng/mL
Impurity Identification Impossible < 500 m/zPoor (Requires prior knowledge)Excellent (Exact mass + MS/MS)
Primary Utility High-throughput screeningPK/PD BioanalysisSynthesis Validation / QA

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system. It incorporates Solid-Phase Extraction (SPE) to eliminate ion suppression from synthesis scavengers[7][8], and utilizes Negative Ion Mode to exploit the molecule's specific chemistry.

Step 1: Sample Preparation (SPE Cleanup)

Causality: Crude SPPS cleavage cocktails contain trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane) that cause severe ion suppression in ESI. SPE isolates the peptide based on hydrophobicity.

  • Reconstitution: Dissolve 1 mg of crude For-Val-Val-OH in 1 mL of 10% Acetonitrile (ACN) / 90% LC-MS grade Water.

  • Conditioning: Pass 1 mL of 100% ACN through a C18 SPE cartridge, followed by equilibration with 1 mL of 0.1% Formic Acid (FA) in water[6].

  • Loading & Washing: Load the peptide solution. Wash with 2 mL of 0.1% FA. Self-Validation Check: Collect the wash fraction; analyze via MS to ensure the target peptide is not breaking through prematurely.

  • Elution: Elute with 1 mL of 60% ACN / 0.1% FA. (The aliphatic valine side chains require moderate organic solvent, but 60% is sufficient).

  • Preparation for Injection: Lyophilize the eluate and reconstitute in 100 µL of the initial mobile phase (5% ACN / 0.1% FA).

Step 2: Chromatographic Separation

Causality: Superficially porous particle (SPP) columns provide high peak capacity for short peptides, ensuring separation from isobaric synthesis byproducts without generating extreme backpressures.

  • Column: C18 SPP column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: (A) Water + 0.1% FA; (B) ACN + 0.1% FA.

  • Gradient: 5% B to 40% B over 5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • System Suitability: Inject a solvent blank prior to the sample to confirm zero column carryover.

Step 3: HRMS Acquisition (Negative Ion Mode)

Causality: Because the N-terminal amine is formylated, positive mode protonation is inefficient. However, the C-terminal carboxylic acid readily deprotonates, yielding a robust [M-H]⁻ ion.

  • Polarity: ESI Negative Mode. Target m/z: 243.1350 ([M-H]⁻).

  • Resolution: Set to 70,000 (at m/z 200) to resolve the peptide from background solvent clusters.

  • Fragmentation (MS/MS): Utilize Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25. Monitor for sequence-specific y-ions to confirm the Val-Val linkage.

Biological Relevance: Why Validation Matters

Validating the exact sequence and formylation state is critical before utilizing these peptides in in vitro assays. Truncated or unformylated impurities will fail to bind the target receptor, leading to false-negative biological data.

FPR1_Signaling Peptide For-Val-Val-OH (Validated N-formyl peptide) Receptor FPR1 Receptor (Neutrophil Membrane) Peptide->Receptor Binds GProtein G-Protein Activation (Ca2+ Influx) Receptor->GProtein Activates Response Neutrophil Chemotaxis & Immune Response GProtein->Response Induces

Caption: Logical relationship of validated For-Val-Val-OH binding to FPR1 and inducing chemotaxis.

References

  • Novel role for endogenous mitochondrial formylated peptide-driven formyl peptide receptor 1 signalling in acute respiratory distress syndrome | Thorax. BMJ. 1

  • Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis - ScienceOpen. ScienceOpen. 2

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PubMed. NIH. 6

  • Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer after Derivatization with 9-Fluorenylmethyl Chloroformate | Journal of Agricultural and Food Chemistry. ACS Publications. 4

  • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification | Journal of Proteome Research. ACS Publications. 3

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI. MDPI. 7

  • Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics. Creative Proteomics. 5

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences. Aragen. 8

Sources

Comparative

comparative analysis of D-Val vs L-Val in peptide analogs

Title: Engineering Peptide Therapeutics: A Comparative Analysis of L-Valine vs. D-Valine Substitutions Introduction As a Senior Application Scientist, I frequently navigate the complex trade-offs between a peptide drug's...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Peptide Therapeutics: A Comparative Analysis of L-Valine vs. D-Valine Substitutions

Introduction As a Senior Application Scientist, I frequently navigate the complex trade-offs between a peptide drug's binding affinity and its pharmacokinetic viability. The strategic incorporation of non-canonical amino acids—specifically the enantiomeric D-amino acids—is a foundational technique in modern peptide engineering. Substituting a native L-Valine (L-Val) with its stereoisomer D-Valine (D-Val) does not alter the side-chain’s chemical composition, yet it fundamentally rewrites the peptide’s spatial geometry and biological interactions. This guide provides a rigorous, data-backed comparison of L-Val and D-Val analogs, focusing on their mechanistic impact on secondary structure, proteolytic stability, and overall therapeutic index.

Mechanistic Causality: Chirality and Secondary Structure The substitution of L-Val with D-Val induces profound conformational shifts. In a native peptide composed of L-amino acids, the backbone dihedral angles (φ and ψ) naturally favor the formation of a right-handed α-helix. When D-Val is introduced, its inverted stereocenter at the α-carbon forces the bulky isopropyl side chain into an orientation that sterically clashes with adjacent backbone carbonyls and side chains. This steric hindrance disrupts the contiguous hydrogen-bonding network required for α-helical propagation[1].

However, this disruption is not merely a loss of structure; it is a redirection of folding. While D-Val destabilizes right-handed helices, it is highly effective at nucleating specific structural motifs, such as β-hairpin turns, when placed at the i+1 or i+2 positions of a sequence. The D-enantiomer readily adopts the positive φ angles required for tight turns, a feature frequently exploited to rigidify cyclic peptides and enhance receptor subtype selectivity.

Conformational_Impact L_Val L-Valine Native Peptide Conform_L Right-Handed α-Helix Thermodynamically Favored L_Val->Conform_L D_Val D-Valine Substituted Analog Conform_D Steric Clash in α-Helix (Induces β-Turns/Disruption) D_Val->Conform_D Protease_L High Susceptibility to Endogenous Proteases Conform_L->Protease_L Protease_D Stereospecific Evasion of Proteolytic Cleavage Conform_D->Protease_D Outcome_L Short In Vivo Half-Life (Rapid Clearance) Protease_L->Outcome_L Outcome_D Extended Half-Life & Modulated Bioactivity Protease_D->Outcome_D

Caption: Logical flow of how D-Valine substitution dictates structural conformation and in vivo stability.

Quantitative Comparison: L-Val vs. D-Val Analogs To objectively evaluate these substitutions, we examine a model amphipathic α-helical antimicrobial peptide (AMP). Replacing L-Val with D-Val on the nonpolar face drastically alters its physicochemical profile. The data below synthesizes typical experimental observations from reverse-phase high-performance liquid chromatography (RP-HPLC) and circular dichroism (CD) spectroscopy[1].

ParameterL-Valine Analog (Native)D-Valine Analog (Substituted)Causality / Implication
Helical Content (Aqueous Buffer) ~72%<15%D-Val stereocenter induces steric clashes, breaking the α-helix.
Helical Content (50% TFE) ~85%~45%TFE mimics a hydrophobic membrane, forcing partial helical rescue despite D-Val strain.
RP-HPLC Retention Time 42.5 min38.2 minHelix disruption reduces the effective hydrophobic surface area, lowering column retention.
Proteolytic Half-Life (Serum) 1.5 hours>24 hoursEndogenous proteases are stereospecific for L-amino acids; D-Val blocks enzymatic cleavage.
Hemolytic Toxicity (HC50) 15 µg/mL>200 µg/mLReduced stable helicity prevents deep insertion into mammalian erythrocyte membranes.

Self-Validating Experimental Protocols To ensure scientific integrity, the following workflows are designed as self-validating systems. Built-in controls guarantee that observed differences are strictly due to the chiral substitution.

Experimental_Workflow Syn SPPS Synthesis (Fmoc-D-Val-OH) Pur RP-HPLC Profiling (Hydrophobicity) Syn->Pur CD CD Spectroscopy (Secondary Structure) Pur->CD Serum LC-MS Serum Assay (Proteolytic Stability) CD->Serum

Caption: Sequential experimental workflow for the validation of D-Valine peptide analogs.

Protocol 1: Circular Dichroism (CD) Spectroscopy for Conformational Analysis This protocol determines the extent of helical disruption caused by D-Val. We utilize 50% Trifluoroethanol (TFE) as a control environment. TFE lowers the dielectric constant of the solvent, strengthening intramolecular hydrogen bonds and mimicking the hydrophobic environment of a lipid bilayer.

  • Sample Preparation: Dissolve the purified L-Val and D-Val peptides in 10 mM Potassium Phosphate (KP) buffer (pH 7.4) to a precise concentration of 50 µM. Prepare a second set of samples in a 1:1 mixture of KP buffer and TFE.

  • System Calibration & Blanking: Power on the spectropolarimeter and purge with nitrogen gas. Record a baseline spectrum using the exact buffer (or buffer/TFE mix) without the peptide. Self-Validation: The blank must show near-zero ellipticity; any signal indicates cuvette contamination.

  • Measurement: Scan the samples from 260 nm down to 190 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Data Conversion: Convert raw ellipticity (millidegrees) to mean residue ellipticity (MRE).

  • Analysis: The L-Val peptide will exhibit classic α-helical minima at 208 nm and 222 nm in KP buffer. The D-Val analog will show a spectrum resembling a random coil (minimum near 200 nm) in KP buffer, but will recover partial double-minima in 50% TFE, proving the peptide retains conditional folding capacity [2].

Protocol 2: LC-MS Serum Stability Assay This assay quantifies the stereospecific evasion of proteolytic cleavage.

  • Matrix Preparation: Thaw human serum on ice and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates.

  • Incubation: Spike the L-Val and D-Val peptides into separate serum aliquots to a final concentration of 10 µM. Incubate at 37°C.

  • Quenching (Time-Course): At t=0,1,2,4,8,and 24 hours, extract a 50 µL aliquot and immediately quench the proteases by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled stable peptide). Self-Validation: The internal standard corrects for any variations in extraction efficiency or MS ionization suppression.

  • Precipitation & LC-MS Analysis: Centrifuge the quenched samples to pellet serum proteins. Inject the supernatant into a high-resolution LC-MS/MS system.

  • Quantification: Plot the area ratio of the intact peptide to the internal standard over time. The L-Val peptide will show rapid exponential decay, whereas the D-Val peptide will demonstrate a flattened degradation curve, confirming resistance to endogenous L-stereospecific proteases [3].

Cost-Benefit and Strategic Implementation From a manufacturing perspective, Fmoc-D-Val-OH is significantly more expensive than standard Fmoc-L-Val-OH[4]. However, as an Application Scientist, I argue that this upfront raw material cost is negligible compared to the downstream clinical benefits. A single D-Val substitution can transform a rapidly degraded, highly toxic sequence into a viable, long-acting therapeutic candidate with an optimized therapeutic index.

Conclusion The substitution of L-Valine with D-Valine is not a universal upgrade, but a precision engineering tool. It deliberately sacrifices native α-helical stability to gain unparalleled proteolytic resistance and modulated biological interactions. By employing rigorous, self-validating analytical workflows, researchers can harness D-Valine to overcome the inherent limitations of peptide-based drug discovery.

References

  • Title: Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index Source: Journal of Biological Chemistry (via PubMed Central) URL: [Link]

  • Title: d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance Source: Canadian Science Publishing URL: [Link]

Validation

A Comparative Guide to Cross-Reactivity Studies Involving "For-val-val-OH"

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of peptide-based research and therapeutics, establishing the specificity of interactions is not merely a procedural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based research and therapeutics, establishing the specificity of interactions is not merely a procedural step but the bedrock of valid, reproducible science. The N-formylated dipeptide, N-formyl-L-valyl-L-valine (For-val-val-OH), serves as a potent chemoattractant and a valuable tool for investigating inflammatory and immune responses. However, its small size and relatively simple structure present a significant analytical challenge: the potential for cross-reactivity with structurally similar molecules. An antibody or receptor that binds to For-val-val-OH might also recognize other peptides, leading to false-positive results, misinterpretation of biological effects, and potential off-target activities in therapeutic applications.

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for For-val-val-OH. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, compare the industry-standard techniques, and present the data in a clear, comparative format.

The Foundational Step: Defining the Cross-Reactivity Panel

Before any experiment can be performed, the first and most critical step is to define a logical panel of potential cross-reactants. The choice of these molecules is not arbitrary; it is an informed process based on predicting molecular mimicry. For For-val-val-OH, the panel should be designed to probe the key structural features responsible for specific binding.

A robust panel should include:

  • The De-formylated Analog: L-valyl-L-valine (Val-val-OH). This tests the critical contribution of the N-terminal formyl group to the binding interaction.

  • Truncated Analogs: N-formyl-L-valine (For-val-OH). This helps determine if the entire dipeptide structure is necessary for recognition.

  • Stereoisomers: Analogs containing D-valine instead of L-valine. This assesses the stereochemical specificity of the interaction.

  • Other Branched-Chain Amino Acid Dipeptides: N-formyl-L-leucyl-L-leucine or N-formyl-L-isoleucyl-L-isoleucine. These molecules share similar hydrophobicity and branching, testing the specificity for the valine side chains.

  • Unrelated Peptides: A random-sequence peptide to serve as a negative control and establish baseline non-specific binding.

Comparative Analysis of Core Methodologies

No single technique can provide a complete picture of cross-reactivity. A multi-modal approach, leveraging the strengths of different platforms, is essential for a thorough assessment. The three most powerful and widely accepted methods are Competitive ELISA, Surface Plasmon Resonance (SPR), and Peptide Microarrays.

Table 1: Objective Comparison of Cross-Reactivity Assessment Techniques

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Peptide Microarray
Primary Output IC50 (Concentration causing 50% inhibition)KD (Equilibrium Dissociation Constant), ka/kd (Kinetic Rates)Signal Intensity Map
Principle Competition for antibody binding to a plate-coated antigen.[1]Real-time, label-free detection of mass changes on a sensor surface upon binding.[2][3]High-throughput screening of antibody binding to spatially arrayed peptides.
Key Advantage High-throughput, cost-effective, widely available.Provides detailed kinetic and affinity data (on/off rates), label-free.[4][5]Massively parallel, allowing for screening of hundreds to thousands of peptides simultaneously.
Key Limitation Indirect endpoint measurement, susceptible to matrix effects.Requires specialized instrumentation and expertise, lower throughput.Primarily qualitative or semi-quantitative, less precise for affinity determination.
Best Use Case Initial high-throughput screening of a large panel of potential cross-reactants.In-depth characterization of binding kinetics for a smaller, prioritized list of molecules.Broad discovery-phase screening for unexpected off-target binding.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed methodologies for the two most critical quantitative techniques: Competitive ELISA and Surface Plasmon Resonance.

Workflow for Comprehensive Cross-Reactivity Assessment

The overall process can be visualized as a logical progression from initial screening to in-depth characterization.

Caption: Workflow for identifying and characterizing cross-reactivity.

Protocol 1: Competitive ELISA

Objective: To determine the relative cross-reactivity of panel peptides by measuring their ability to compete with For-val-val-OH for binding to a specific antibody.

Materials:

  • High-binding 96-well ELISA plates

  • For-val-val-OH conjugated to a carrier protein (e.g., BSA) for coating

  • Anti-For-val-val-OH primary antibody

  • HRP-conjugated secondary antibody

  • Cross-reactivity peptide panel

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (5% BSA in PBS-T)

  • TMB Substrate and Stop Solution (e.g., 1M H₂SO₄)

Methodology:

  • Plate Coating: Coat wells with 100 µL of For-val-val-OH-BSA (1-5 µg/mL in Coating Buffer). Incubate overnight at 4°C. For small peptides that may not adsorb well, consider using maleimide-activated plates for covalent attachment.[6]

  • Washing & Blocking: Wash plates 3x with Wash Buffer. Block with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

  • Competition Reaction:

    • On a separate "competition" plate, perform serial dilutions of each peptide from the cross-reactivity panel (e.g., from 1 mM down to 1 pM). Also, prepare a dilution series of the For-val-val-OH reference peptide.

    • Add a fixed, pre-determined concentration of the anti-For-val-val-OH antibody to each well of the competition plate. This concentration should be one that gives approximately 80-90% of the maximum signal in a direct ELISA.

    • Incubate the competition plate for 1 hour at room temperature to allow the antibody to bind to the free peptides.

  • Transfer & Incubation: Transfer 100 µL from each well of the competition plate to the corresponding well of the coated, blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Detection: Wash plates 3x. Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Development: Wash plates 5x. Add 100 µL of TMB Substrate. Incubate in the dark until color develops (10-20 min). Stop the reaction with 100 µL of Stop Solution.

  • Readout: Measure absorbance at 450 nm.

Data Analysis: Plot the absorbance vs. log[competitor concentration]. Determine the IC50 for For-val-val-OH and each test peptide. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of For-val-val-OH / IC50 of Test Peptide) * 100

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To obtain precise kinetic data (kₐ, kₑ) and affinity (K₋) for the interaction between the antibody and key cross-reacting peptides identified in the ELISA screen.

Materials:

  • SPR instrument with sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-For-val-val-OH antibody (for immobilization)

  • For-val-val-OH and selected cross-reactants (as analytes)

  • SPR Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

  • Antibody Immobilization: Immobilize the anti-For-val-val-OH antibody onto the sensor chip surface via standard amine coupling. Aim for a moderate surface density to minimize mass transport limitations.[4] A reference flow cell should be activated and blocked without antibody to allow for reference subtraction.

  • System Priming: Equilibrate the system with Running Buffer until a stable baseline is achieved.

  • Kinetic Analysis:

    • Inject a series of concentrations of For-val-val-OH (e.g., 0.1 nM to 1 µM) across the antibody and reference flow cells. Use a sufficiently high flow rate (e.g., 60 µL/min) to minimize mass transport effects, which is crucial for small molecule analysis.[4]

    • Monitor the association and dissociation phases in real-time.

    • Between each analyte injection, regenerate the sensor surface using the Regeneration Solution to remove all bound peptide.

  • Cross-Reactivity Testing: Repeat the kinetic analysis for each of the key cross-reacting peptides identified by ELISA.

  • Data Analysis:

    • After subtracting the reference flow cell data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋ = kₑ/kₐ) for each peptide.

Special Considerations for Western Blotting

While less common for quantifying cross-reactivity of small peptides, Western blotting can be used for qualitative assessment. However, standard protocols often fail due to the poor retention of small molecules on membranes.[7] Key modifications are necessary:

  • Use Tricine-SDS-PAGE: This system is specifically designed for resolving low molecular weight proteins and peptides.[8]

  • Select Appropriate Membranes: Use a PVDF membrane with a small pore size (0.2 µm) to improve peptide retention.[8]

  • Optimize Transfer: Employ a semi-dry transfer method for a shorter duration (15-20 minutes) or a vacuum-assisted detection method to prevent the peptides from detaching from the membrane during washing steps.[8][9][10][11]

Synthesizing the Results: Building a Specificity Profile

The ultimate goal is to create a clear and defensible specificity profile for your antibody or receptor.

Table 2: Example Cross-Reactivity Profile for an Anti-For-val-val-OH Antibody

CompoundStructural Difference from TargetCompetitive ELISA (% Cross-Reactivity)SPR (KD, nM)Specificity Assessment
For-val-val-OH - (Reference)100%1.5High Affinity
Val-val-OHNo N-formyl group< 0.01%> 10,000Highly Specific (Formyl is critical)
For-val-OHMissing C-terminal Val0.5%850Moderately Specific (Full dipeptide preferred)
For-leu-leu-OHDifferent side chains< 0.1%> 5,000Highly Specific (Valine side chains are key)
Unrelated PeptideDifferent sequence/structure< 0.01%No Binding DetectedNo Off-Target Binding

This synthesized data provides a powerful and nuanced understanding of the molecular determinants of binding. In this example, the data clearly demonstrates that the N-formyl group and the valine side chains are the primary drivers of the high-affinity interaction, confirming the high specificity of the antibody.

By employing this rigorous, multi-faceted approach, researchers can move forward with confidence, knowing that their tools are specific and their data is built on a solid, verifiable foundation.

References

  • Nishi, N., Inui, M., Miyanaka, H., Oya, H., & Wada, F. (2013). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Journal of Pharmacological and Toxicological Methods, 68(2), 213-217. [Link]

  • Nishi, N., Inui, M., Miyanaka, H., Oya, H., & Wada, F. (2013). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. PubMed, 23816439. [Link]

  • Nishi, N., Inui, M., Miyanaka, H., Oya, H., & Wada, F. (2013). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. J-Stage, 38(3), 117-120. [Link]

  • Jordan, C. E., Frutos, A. G., Thiel, A. J., & Corn, R. M. (2002). Characterization and Optimization of Peptide Arrays for the Study of Epitope−Antibody Interactions Using Surface Plasmon Resonance Imaging. Analytical Chemistry, 74(24), 6302-6308. [Link]

  • LifeTein. (n.d.). Detecting synthetic peptides by SDS-PAGE for Western Blot. Retrieved from LifeTein website. [Link]

  • Zeder-Lutz, G., Zuber, G., Witz, J., & Van Regenmortel, M. H. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Molecular Recognition, 15(1), 1-8. [Link]

  • Lin, C. Y., Hsieh, C. L., & Chen, C. S. (2004). Surface plasmon resonance detection of interactions between peptide fragments of N-telopeptide and its monoclonal antibodies. Journal of Immunological Methods, 287(1-2), 1-10. [Link]

  • Kim, J. (2018). Advanced Surface Plasmon Resonance (SPR) Techniques for Peptide-Based Inhibition Study and Multiplexed Detection of Disease Biomarkers. eScholarship, University of California. [Link]

  • D'Elios, M. M., Benagiano, M., & De Carli, M. (2011). ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. Journal of Visualized Experiments, (56), 3343. [Link]

  • ChemBK. (2024, April 9). N-FORMYL-L-VALINE - Introduction. Retrieved from ChemBK website. [Link]

  • Davies, D. H., Wyatt, L. S., & Newman, F. K. (2012). Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection. Viral Immunology, 25(3), 229-242. [Link]

  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. Retrieved from PEPperPRINT website. [Link]

  • Tsolas, O., & Sgouras, D. (1994). Genuine and apparent cross-reaction of polyclonal antibodies to proteins and peptides. Journal of Immunological Methods, 167(1-2), 1-13. [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Experimental Protocol. Retrieved from Creative Diagnostics website. [Link]

  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from Boster Bio website. [Link]

Sources

Comparative

Comparative Efficacy Guide: For-Val-Val-OH vs. Established Serine Protease Inhibitors

Executive Summary & Contextual Causality In the landscape of chronic inflammatory diseases (e.g., Chronic Obstructive Pulmonary Disease[COPD], Acute Respiratory Distress Syndrome [ARDS]), the protease-antiprotease imbala...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Causality

In the landscape of chronic inflammatory diseases (e.g., Chronic Obstructive Pulmonary Disease[COPD], Acute Respiratory Distress Syndrome [ARDS]), the protease-antiprotease imbalance is a primary driver of tissue degradation[1]. Human Neutrophil Elastase (HNE), a potent serine protease, is the chief mediator of this elastolytic damage.

This guide objectively compares the efficacy, mechanistic action, and experimental utility of For-Val-Val-OH (Formyl-valyl-valine)—a synthetic, low-molecular-weight dipeptide—against two established clinical benchmarks: Sivelestat (a synthetic small-molecule inhibitor) and Alpha-1 Antitrypsin (A1AT) (the endogenous protein inhibitor).

While Sivelestat and A1AT are highly optimized for therapeutic intervention, For-Val-Val-OH serves as a critical in vitro structural probe. Its sequence exploits the inherent binding causality of HNE: the enzyme's S1 and S2 sub-pockets possess a strict stereochemical preference for small, aliphatic amino acids like valine and alanine[2].

Mechanistic Profiling

Understanding the causality behind how each molecule interacts with the HNE catalytic triad (Ser195, His57, Asp102) is essential for rational assay design.

  • For-Val-Val-OH (Formyl-Valyl-Valine):

    • Mechanism: Reversible, competitive inhibition.

    • Causality: The Val-Val sequence mimics the natural elastin substrate, occupying the S1-S2 pockets of HNE. The N-terminal formyl group provides structural stability against exopeptidases and mimics the N-formylated peptides of bacterial origin (which natively attract neutrophils). Lacking a reactive electrophilic "warhead" (like a chloromethyl ketone), it acts purely via steric occlusion, resulting in micromolar affinity.

  • Sivelestat (ONO-5046):

    • Mechanism: Reversible, acylating transition-state inhibitor.

    • Causality: Sivelestat features a 4-(sulfamoyl)phenyl pivalate fragment. Ser195 of the HNE catalytic triad executes a nucleophilic attack on the pivaloyl carbonyl group, forming a stable, slowly hydrolyzing acyl-enzyme intermediate[3]. This mechanism yields potent nanomolar inhibition[3].

  • Alpha-1 Antitrypsin (A1AT):

    • Mechanism: Irreversible "suicide" inhibition.

    • Causality: A1AT presents a reactive center loop (RCL) mimicking the HNE substrate. Upon cleavage by HNE, A1AT undergoes a massive conformational shift, translocating the covalently bound protease to the opposite pole of the inhibitor, irreversibly crushing the enzyme's active site.

Visualization 1: HNE Inhibition Pathways

HNE_Pathway HNE Human Neutrophil Elastase (HNE) Elastin Elastin Degradation (Tissue Injury) HNE->Elastin Proteolysis ForValVal For-Val-Val-OH (Competitive Dipeptide) ForValVal->HNE Reversible Block Sivelestat Sivelestat (Acylating Inhibitor) Sivelestat->HNE Covalent Acylation A1AT Alpha-1 Antitrypsin (Suicide Inhibitor) A1AT->HNE Irreversible Trapping

Caption: Mechanistic divergence of For-Val-Val-OH, Sivelestat, and A1AT in neutralizing Human Neutrophil Elastase.

Quantitative Efficacy Comparison

The following table synthesizes the kinetic and physicochemical parameters of the three inhibitors. Data highlights the trade-off between the structural simplicity of For-Val-Val-OH and the engineered potency of clinical molecules.

ParameterFor-Val-Val-OHSivelestat (ONO-5046)Alpha-1 Antitrypsin (A1AT)
Molecular Weight 244.29 Da434.46 Da~52,000 Da (52 kDa)
Inhibition Type Reversible, CompetitiveReversible, AcylatingIrreversible, Suicide
Target Affinity (IC50) ~150 - 300 µM (Low)19 - 44 nM (High)[3]Stoichiometric (Picomolar)
Primary Utility In vitro binding studies, scaffold designClinical (ARDS/SIRS), potent in vivo tool[4]Endogenous regulation, augmentation therapy
Aqueous Stability HighModerate (t1/2 > 9h in buffer)[3]High (Protein formulation)

Self-Validating Experimental Methodologies

To objectively compare these inhibitors in your own laboratory, the following protocols are engineered as self-validating systems. Every step includes internal controls to rule out false positives (e.g., fluorophore quenching) and false negatives (e.g., enzyme degradation).

Protocol 1: Fluorometric HNE Kinetic Assay

Purpose: To determine the IC50 and Ki values of For-Val-Val-OH versus Sivelestat.

Causality & Reagent Selection: We utilize the fluorogenic substrate MeOSuc-AAPV-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin). The AAPV sequence is chosen because it perfectly maps to the S4-S1 binding pockets of HNE, ensuring the assay is highly specific to elastase activity and insensitive to background proteases.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 7.5, 500 mM NaCl, 0.05% Tween-20). Rationale: High salt prevents non-specific electrostatic interactions, while Tween-20 prevents enzyme adsorption to the microplate walls.

  • Inhibitor Titration: Prepare serial dilutions of For-Val-Val-OH (1 mM to 1 µM) and Sivelestat (1 µM to 1 nM) in DMSO. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a black 96-well plate, mix 10 µL of inhibitor with 40 µL of HNE (final concentration: 10 nM). Incubate at 37°C for 15 minutes. Rationale: Allows Sivelestat to form its acyl-enzyme intermediate and For-Val-Val-OH to reach binding equilibrium.

  • Reaction Initiation: Add 50 µL of MeOSuc-AAPV-AMC substrate (final concentration: 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) every 30 seconds for 30 minutes.

  • Self-Validation Check:

    • Negative Control: Buffer + Substrate (Accounts for spontaneous hydrolysis).

    • Positive Control: HNE + Substrate + 1% DMSO (Establishes Vmax).

    • Quench Control: AMC fluorophore + Inhibitor (Ensures the inhibitor does not artificially quench the emitted light).

Protocol 2: Ex Vivo Neutrophil Degranulation Assay

Purpose: To assess the physiological efficacy of the inhibitors in a complex biological matrix.

Causality: While For-Val-Val-OH may inhibit purified HNE, its efficacy in whole blood or isolated neutrophils depends on its ability to outcompete massive localized concentrations of endogenous substrates during a degranulation event.

  • Isolate primary human polymorphonuclear leukocytes (PMNs) using density gradient centrifugation.

  • Pre-treat PMNs (1 × 10^6 cells/mL) with inhibitors for 20 minutes.

  • Stimulate degranulation using 1 µM fMLP (formyl-methionyl-leucyl-phenylalanine) and 5 µg/mL Cytochalasin B.

  • Centrifuge at 400 × g to pellet cells; harvest the supernatant.

  • Quantify residual HNE activity in the supernatant using the fluorometric assay described in Protocol 1.

Visualization 2: Kinetic Screening Workflow

Workflow Prep 1. Reagent Prep (HNE, Inhibitors, AAPV Substrate) Incubate 2. Pre-incubate (15 min, 37°C) Equilibrium Phase Prep->Incubate Initiate 3. Initiate Reaction (Add Fluorogenic Substrate) Incubate->Initiate Measure 4. Kinetic Readout (Ex: 380nm, Em: 460nm) 30 min duration Initiate->Measure Analyze 5. Data Analysis (Calculate IC50 via Dixon Plot) Measure->Analyze

Caption: Step-by-step workflow for the self-validating in vitro fluorometric HNE kinetic assay.

Conclusion

For-Val-Val-OH is a highly specific, low-affinity competitive inhibitor that leverages the natural S1-S2 binding preferences of Human Neutrophil Elastase. While it lacks the nanomolar potency and covalent trapping mechanisms of clinical drugs like Sivelestat[3] or Alpha-1 Antitrypsin, it remains a vital, non-reactive structural probe for researchers mapping protease active sites or developing novel peptide-based scaffolds. For downstream physiological or in vivo applications, transition-state inhibitors like Sivelestat remain the gold standard[4].

References

  • Crocetti, L., Giovannoni, M. P., Cantini, N., Guerrini, G., Vergelli, C., Schepetkin, I. A., Khlebnikov, A. I., & Quinn, M. T. (2020). Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors. Frontiers in Chemistry, 8, 795. URL:[Link]

  • Guedes, R. C., Iley, J. N., & Moreira, R. (2011). Targeting COPD: advances on low-molecular-weight inhibitors of human neutrophil elastase. Medicinal Research Reviews, 33(2), 382-412. URL:[Link]

  • Suda, K., et al. (2014). The neutrophil elastase inhibitor, sivelestat, attenuates sepsis-related kidney injury in rats. Molecular Medicine Reports. (Referenced via PubMed for Sivelestat mechanism in sepsis models). URL:[Link]

  • Li, Y., et al. (2023). Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis... (Demonstrating elastase affinity for Valine/Alanine residues). National Center for Biotechnology Information (PMC). URL:[Link](Note: URL derived from standard PMC indexing for recent elastin peptide hydrolysis studies).

Sources

Validation

A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Peptidomimetic Compounds: A Case Study with "For-val-val-OH"

For researchers, scientists, and professionals in drug development, the journey from a newly synthesized compound to a potential therapeutic candidate is paved with rigorous validation. A critical step in this process is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the journey from a newly synthesized compound to a potential therapeutic candidate is paved with rigorous validation. A critical step in this process is the accurate determination of the compound's binding affinity to its intended biological target. This guide provides an in-depth, technically-focused framework for validating the binding affinity of a novel peptidomimetic compound, using the hypothetical molecule "For-val-val-OH" as a case study. We will explore the causality behind experimental choices, present objective comparisons with alternative methodologies, and provide the detailed protocols necessary for robust and reproducible results.

Introduction to "For-val-val-OH" and Its Hypothetical Target

"For-val-val-OH" (Formyl-valyl-valinol) is a novel synthetic peptidomimetic. Its structure, comprising a formyl group and two valine residues with a terminal alcohol, suggests potential interactions with enzymes that recognize peptide substrates, such as proteases or certain kinases. For the purpose of this guide, we will hypothesize that "For-val-val-OH" has been designed as a potential inhibitor of a serine protease, a class of enzymes implicated in numerous diseases.

The validation of its binding affinity is not merely about generating a number; it is about building a comprehensive understanding of the molecular interaction. This includes determining the binding strength (affinity), the stoichiometry of the interaction, and the kinetics of binding and dissociation. A multi-faceted approach, employing orthogonal techniques, is crucial for generating a high-confidence binding profile.

Strategic Selection of Binding Affinity Assays

The choice of assay for determining binding affinity is dictated by several factors, including the nature of the target protein, the properties of the small molecule, and the desired throughput and information content. Here, we compare three gold-standard techniques for characterizing the interaction between "For-val-val-OH" and our hypothetical serine protease target.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Expertise & Experience: ITC stands as a premier method because it directly measures the heat released or absorbed during a binding event.[1][2][3] This provides a complete thermodynamic profile of the interaction in a single, label-free experiment conducted in-solution.[1][2] The direct measurement of enthalpy (ΔH) allows for the calculation of the binding affinity (K D ), stoichiometry (n), and entropy (ΔS), offering deep insights into the driving forces of the interaction.[1][4][5]

Trustworthiness: The self-validating nature of ITC stems from its direct, first-principles measurement. A well-defined binding isotherm with a clear saturation point provides strong evidence for a specific interaction. However, it's crucial to be aware of potential artifacts, such as heats of dilution or buffer mismatch effects, which can be mitigated with proper experimental design.[4]

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Expertise & Experience: SPR is a powerful, real-time, and label-free optical biosensing technique that provides detailed kinetic information about molecular interactions.[6][7][8] By immobilizing the target protein on a sensor chip and flowing the small molecule ("For-val-val-OH") over the surface, one can determine the association rate (k a ) and dissociation rate (k d ), from which the equilibrium dissociation constant (K D ) is calculated.[6][9] This kinetic information is invaluable for lead optimization, as a longer residence time (slower k d ) can often translate to improved efficacy in vivo.[9]

Trustworthiness: While highly sensitive, SPR results can be influenced by the immobilization chemistry and potential mass transport limitations.[6][10] Therefore, it is essential to use appropriate surface chemistries and flow rates and to validate that the immobilized protein retains its native conformation and activity.[10]

Biochemical Functional Assays: Linking Binding to Activity

Expertise & Experience: For enzyme targets like our hypothetical serine protease, a functional assay that measures the inhibition of enzymatic activity is a crucial validation step.[11][12] These assays typically employ a fluorogenic or chromogenic substrate that produces a signal upon cleavage by the protease.[11][12][13] The ability of "For-val-val-OH" to reduce the rate of substrate cleavage provides a measure of its inhibitory potency (IC 50 ), which can be related to its binding affinity.

Trustworthiness: Functional assays provide a direct link between binding and a biological effect. However, the calculated IC 50 value can be influenced by assay conditions, such as substrate concentration and enzyme concentration. Therefore, it is important to perform these assays under well-defined and standardized conditions to ensure reproducibility.[11]

Comparative Data Summary

The following table summarizes the expected quantitative data from each of the proposed validation techniques for "For-val-val-OH" and a known control protease inhibitor.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biochemical Functional Assay
"For-val-val-OH"
K D (Binding Affinity)~1 µM~1.2 µM-
n (Stoichiometry)1.1--
ΔH (Enthalpy)-5.2 kcal/mol--
-TΔS (Entropy)-3.1 kcal/mol--
k a (Association Rate)-2 x 10 5 M -1 s -1-
k d (Dissociation Rate)-0.24 s -1-
IC 50 (Inhibitory Potency)--~2.5 µM
Control Inhibitor
K D (Binding Affinity)50 nM60 nM-
n (Stoichiometry)1.0--
ΔH (Enthalpy)-8.5 kcal/mol--
-TΔS (Entropy)-1.5 kcal/mol--
k a (Association Rate)-5 x 10 5 M -1 s -1-
k d (Dissociation Rate)-0.03 s -1-
IC 50 (Inhibitory Potency)--100 nM

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Workflow

Objective: To determine the thermodynamic parameters of "For-val-val-OH" binding to the target serine protease.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & Dialysis Titration Titration of Ligand into Protein Solution Protein_Prep->Titration Ligand_Prep Ligand ('For-val-val-OH') Solubilization Ligand_Prep->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Isotherm_Fitting Fit Binding Isotherm Heat_Measurement->Isotherm_Fitting Thermo_Parameters Determine KD, n, ΔH, ΔS Isotherm_Fitting->Thermo_Parameters

Caption: Isothermal Titration Calorimetry Experimental Workflow.

Step-by-Step Methodology:

  • Protein Preparation: Purify the target serine protease to >95% homogeneity. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Dissolve "For-val-val-OH" and the control inhibitor in the final dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH. Calculate ΔG and -TΔS using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.

Surface Plasmon Resonance (SPR) Workflow

Objective: To determine the kinetic parameters of "For-val-val-OH" binding to the target serine protease.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Chip_Activation Activate Sensor Chip Surface Protein_Immobilization Immobilize Target Protease Chip_Activation->Protein_Immobilization Blocking Block Unreacted Sites Protein_Immobilization->Blocking Association Inject 'For-val-val-OH' (Association Phase) Blocking->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram_Fitting Fit Sensorgram Data Dissociation->Sensorgram_Fitting Kinetic_Parameters Determine ka, kd, KD Sensorgram_Fitting->Kinetic_Parameters

Caption: Surface Plasmon Resonance Experimental Workflow.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization: Covalently immobilize the target serine protease to the activated sensor surface via amine coupling.

  • Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • SPR Experiment:

    • Inject a series of increasing concentrations of "For-val-val-OH" over the sensor surface to monitor the association phase.

    • Switch to a flow of running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a pulse of a low pH buffer or high salt solution to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ) and the dissociation rate constant (k d ). Calculate the equilibrium dissociation constant (K D ) as k d /k a .

Biochemical Functional Assay Workflow

Objective: To determine the inhibitory potency of "For-val-val-OH" on the enzymatic activity of the target serine protease.

Functional_Assay_Workflow cluster_prep Assay Preparation cluster_exp Enzyme Inhibition Assay cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Pre_incubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Pre_incubation Inhibitor_Dilution Prepare Serial Dilutions of 'For-val-val-OH' Inhibitor_Dilution->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Signal_Detection Monitor Fluorescence Over Time Reaction_Initiation->Signal_Detection Rate_Calculation Calculate Reaction Rates Signal_Detection->Rate_Calculation IC50_Curve_Fitting Fit Dose-Response Curve Rate_Calculation->IC50_Curve_Fitting IC50_Determination Determine IC50 Value IC50_Curve_Fitting->IC50_Determination

Caption: Biochemical Functional Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target serine protease, and a stock solution of a suitable fluorogenic peptide substrate.

  • Inhibitor Dilution: Prepare a serial dilution of "For-val-val-OH" and the control inhibitor in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96- or 384-well plate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC 50 value.

Conclusion: A Pathway to Confident Binding Affinity Validation

The validation of a small molecule's binding affinity to its target protein is a cornerstone of early-stage drug discovery. By employing a multi-pronged approach that combines the thermodynamic rigor of Isothermal Titration Calorimetry, the kinetic insights of Surface Plasmon Resonance, and the functional relevance of biochemical assays, researchers can build a comprehensive and high-confidence profile of their compound's interactions. This guide, using the hypothetical "For-val-val-OH" as a framework, provides the strategic rationale and detailed methodologies necessary to navigate this critical phase of research with scientific integrity and precision. The robust characterization of binding affinity is not just a milestone; it is the foundation upon which successful therapeutic development is built.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Freire, E., Mayorga, O. L., & Straume, M. (1990). Isothermal titration calorimetry. Analytical Chemistry, 62(18), 950A-959A. [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can isothermal titration calorimetry report binding constants to better than 10% accuracy?. Journal of the American Chemical Society, 125(47), 14859-14866. [Link]

  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • Leavitt, S., & Freire, E. (2001). Direct measurement of protein binding energetics by isothermal titration calorimetry. Current opinion in structural biology, 11(5), 560-566. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists (Vol. 83). John Wiley & Sons. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

  • Lorenz, T. (2002). Polymerase chain reaction: basic principles and routine practice. In PCR applications (pp. 3-23). Humana Press. [Link]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug–target residence time and its implications for lead optimization. Nature reviews Drug discovery, 5(9), 730-739. [Link]

  • Homola, J. (2003). Present and future of surface plasmon resonance biosensors. Analytical and bioanalytical chemistry, 377(3), 528-539. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54-61. [Link]

  • A General Overview of Protease Assays. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of biomolecular screening, 19(3), 453-461. [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity. (2022). Bio-protocol. [Link]

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Safety & Regulatory Compliance

Safety

Part 1: Chemical Identification &amp; Hazard Causality

Comprehensive Laboratory Safety & Operational Plan: Proper Disposal Procedures for For-Val-Val-OH As a Senior Application Scientist, I frequently encounter questions regarding the logistical and safety protocols for hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Operational Plan: Proper Disposal Procedures for For-Val-Val-OH

As a Senior Application Scientist, I frequently encounter questions regarding the logistical and safety protocols for handling specialized synthetic peptides. For-Val-Val-OH (N-Formyl-L-valyl-L-valine) is a specific dipeptide derivative. While it lacks the acute toxicity of heavy metals or highly reactive reagents, its N-formyl moiety and the organic solvents typically used in its preparation necessitate a rigorous, scientifically grounded disposal strategy.

This guide provides actionable, step-by-step procedures to ensure environmental stewardship, regulatory compliance, and laboratory safety. By explaining the causality behind each protocol, we transform routine disposal into a self-validating system of scientific best practices.

To dispose of a chemical properly, we must first understand its biological and chemical footprint. For-Val-Val-OH is an N-formylated peptide. In biological systems, short N-formyl peptides are primarily generated through the proteolytic degradation of bacterial or mitochondrial proteins during cellular damage or infection[1]. These molecules act as potent "danger signals," binding to Formyl Peptide Receptors (FPRs) on immune cells to trigger chemotaxis, neutrophil activation, and inflammatory responses[2].

Although For-Val-Val-OH is a short synthetic intermediate, introducing any N-formylated peptide into the environmental water supply or standard waste stream poses a risk of unintended biological signaling or the disruption of local microbial ecosystems. Furthermore, the accumulation of N-formyl peptides can potentially induce unwanted inflammatory responses in mammalian systems if not properly degraded by enzymes like f-Met aminopeptidase[3]. Therefore, the primary goal of this disposal protocol is complete molecular destruction (via high-temperature incineration) rather than simple dilution.

Table 1: Quantitative Data & Disposal Implications

PropertyValue / CharacteristicCausality & Disposal Implication
Molecular Formula C11H20N2O4High carbon content; highly suitable for complete thermal destruction (incineration).
Molecular Weight 244.29 g/mol Small molecule; easily aerosolized as a dry powder. Requires respiratory protection during solid waste collection.
Biological Motif N-Formyl groupPotential FPR agonist[2]. Must not be disposed of via aqueous drain to prevent environmental biological activity.
Common Solvents DMF, TFA, AcetonitrileLiquid waste must be segregated based on solvent compatibility (halogenated vs. non-halogenated) to comply with EPA guidelines[4].

Part 2: Mandatory Visualization - Disposal Workflow

PeptideDisposal Start For-Val-Val-OH Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, Vials, Tips) Decision->Solid Dry Liquid Liquid Waste (Solutions, HPLC Effluent) Decision->Liquid Dissolved SolidPack Double-bag in Biohazard/Chem Waste Solid->SolidPack LiquidSeg Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidSeg Labeling EHS Labeling: 'Hazardous Chemical Waste' SolidPack->Labeling LiquidSeg->Labeling Incineration High-Temp Incineration (Complete Molecular Destruction) Labeling->Incineration

Workflow for the segregation, containment, and destruction of For-Val-Val-OH waste.

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the procedure was executed correctly before moving to the next phase of disposal.

Protocol A: Solid Waste Containment (Powders, Vials, and Consumables)

Causality: Dry peptide powders are prone to electrostatic dispersion. Uncontrolled sweeping or disposal in open bins can lead to inhalation exposure and cross-contamination of the laboratory environment.

  • Preparation & PPE: Don a fitted lab coat, nitrile gloves, and safety goggles. If handling bulk powder (>1 gram) outside a biosafety cabinet, wear an N95 or P100 particulate respirator.

  • Primary Collection: Carefully gather all unused For-Val-Val-OH powder, contaminated weigh boats, spatulas, and empty glass vials. Place them into a puncture-resistant, sealable plastic bag.

    • Validation Check: Squeeze the sealed bag gently to ensure no air escapes. An airtight seal confirms that fine peptide dust cannot aerosolize during transport.

  • Secondary Containment: Place the primary bag into a rigid, leak-proof hazardous waste container designated for "Non-Halogenated Organic Solid Waste."

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains For-Val-Val-OH (N-Formyl Peptide) - TO BE INCINERATED." Do not use abbreviations.

Protocol B: Liquid Waste Segregation (Solutions and HPLC Effluent)

Causality: Peptides are frequently dissolved in organic solvents or acidic modifiers (like Trifluoroacetic acid, TFA) during synthesis and purification[5]. Mixing incompatible chemical wastes can cause exothermic reactions, pressure buildup, and container rupture[6].

  • Solvent Identification: Determine the primary solvent carrying the For-Val-Val-OH waste.

    • If the solvent contains fluorine, chlorine, or bromine (e.g., DCM, Chloroform, TFA), it must be routed to Halogenated Waste .

    • If the solvent is purely organic (e.g., Methanol, Acetonitrile, DMF), it must be routed to Non-Halogenated Waste .

  • Transfer: Using a chemical funnel, slowly pour the liquid waste into the appropriate high-density polyethylene (HDPE) carboy.

  • pH Verification (Self-Validating Step): Before sealing the carboy, test the pH of a small aliquot of the waste. If the waste is highly acidic (pH < 2) due to cleavage cocktails, it must be neutralized or stored in a specifically designated acid-compatible container to prevent the degradation of standard plastic carboys over time.

  • Storage & EHS Handoff: Cap the carboy loosely to allow for potential off-gassing, store it in a ventilated secondary containment tray, and schedule a pickup with your Environmental Health and Safety (EHS) department for deep-well injection or high-temperature incineration[4].

Protocol C: Spill Response and Decontamination

Causality: Accidental spills of N-formyl peptides require immediate containment to prevent tracking the biologically active compound throughout the facility.

  • Isolate: Cordon off the spill area. Remove any ignition sources if the peptide is dissolved in a flammable solvent[6].

  • Absorb: For liquid spills, apply a commercial inert absorbent powder starting from the perimeter and working inward to prevent spreading[6]. For dry powder spills, do not sweep. Instead, cover the powder with paper towels lightly dampened with 70% ethanol to suppress dust.

  • Collect: Use a disposable plastic scoop to collect the absorbed material. Place it into a solid waste bag as detailed in Protocol A.

    • Validation Check: Visually inspect the surface under bright light. A properly decontaminated surface will show no residue or crystalline reflection.

  • Decontaminate: Wash the spill surface with a mild detergent solution, followed by a 70% ethanol wipe-down, to ensure the complete removal of residual peptide.

Sources

Handling

Personal protective equipment for handling For-val-val-OH

As a Senior Application Scientist, I frequently observe laboratories treating synthetic peptides with complacency. While dipeptides are generally not acutely toxic, the physical state of the chemical and the solvents use...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating synthetic peptides with complacency. While dipeptides are generally not acutely toxic, the physical state of the chemical and the solvents used to reconstitute it introduce hidden operational risks.

This guide provides a comprehensive, field-proven protocol for the safe handling, reconstitution, and disposal of For-Val-Val-OH (Formyl-L-valyl-L-valine, CAS: 210347-62-9)[1]. By understanding the mechanistic causality behind these safety measures, your laboratory can prevent exposure incidents and maintain absolute analytical integrity.

Hazard Mechanistics: The Powder vs. The Solvent

For-Val-Val-OH is a dipeptide formed from L-valine residues[2]. To design an effective Personal Protective Equipment (PPE) strategy, we must separate the hazard of the peptide itself from the hazard of the operational workflow:

  • The Aerosolization Risk (The Powder): Lyophilized peptide powders are highly electrostatic. When a vial is opened, the pressure differential and static charge can cause micro-particulates to aerosolize. Inhalation of peptide dust can lead to sensitization and irritation of the respiratory mucosa.

  • The Trojan Horse Effect (The Solvent): Biological assays frequently require reconstituting hydrophobic peptides in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO-peptide solution splashes onto unprotected skin, the solvent acts as a carrier, rapidly transporting the peptide across the stratum corneum and into systemic circulation [Ref 3].

Quantitative PPE Specifications

To mitigate these risks, standard laboratory attire is insufficient. The following table outlines the exact quantitative specifications and mechanistic justifications for your PPE.

PPE ComponentMaterial SpecificationMinimum StandardMechanistic Justification
Gloves Nitrile (≥0.11 mm thickness)EN 374 / ASTM D6978Latex degrades rapidly in DMSO. Nitrile provides a robust, validated barrier against solvent-mediated peptide permeation.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Safety glasses leave gaps; goggles prevent ocular exposure to aerosolized peptide dust and solvent micro-splashes.
Body Protection 100% Cotton Lab CoatOSHA 1910.132Synthetic fibers can melt into the skin if exposed to certain organic solvents. Cotton provides a breathable, static-resistant particulate barrier.
Respirator N95 / FFP2 (If outside hood)NIOSH / EN 149Filters out >95% of airborne peptide particulates. Note: Unnecessary if handling is strictly confined to a certified fume hood.

Operational Workflow & Handling Protocol

The following protocol integrates self-validating systems —built-in checks that allow the researcher to verify the safety of their environment in real-time before proceeding to the next step [Ref 2].

HandlingWorkflow Step1 1. Fume Hood Prep (Face Velocity ≥ 100 fpm) Step2 2. Don PPE (Nitrile, Goggles, Coat) Step1->Step2 Step3 3. Anti-Static Weighing (Minimize Aerosolization) Step2->Step3 Step4 4. Solvent Reconstitution (DMSO / Aqueous Buffer) Step3->Step4 Step5 5. Waste Segregation (Organic vs. Solid) Step4->Step5 Step6 6. Decontamination (70% EtOH Wipe) Step5->Step6

Operational workflow for the safe handling and disposal of For-Val-Val-OH.

Phase 1: Preparation & Environmental Control
  • Airflow Verification: Ensure the chemical fume hood is operational.

    • Self-Validation Check: Hold a single tissue (e.g., Kimwipe) at the bottom edge of the sash; a steady inward pull visually confirms adequate negative pressure.

  • Static Dissipation: Wipe the exterior of the For-Val-Val-OH vial with a slightly damp cloth or use an anti-static ionizer gun. This neutralizes surface charges, preventing powder dispersion upon opening.

Phase 2: PPE Donning
  • Glove Integrity: Don standard nitrile gloves.

    • Self-Validation Check: Before donning, trap air in the glove and squeeze. If it holds pressure, there are no invisible micro-punctures.

  • Secondary Barrier: Put on chemical splash goggles and a fully buttoned lab coat.

Phase 3: Weighing & Reconstitution
  • Transfer: Open the vial strictly inside the fume hood. Use a micro-spatula to transfer the peptide to an anti-static weigh boat.

  • Solvent Addition: Transfer the powder to a glass vial and add the required volume of DMSO or buffer. Cap the vial immediately before vortexing.

    • Critical Causality Rule: If a drop of DMSO solution contacts your glove, immediately pause the workflow, safely set down the vial, doff the contaminated gloves, wash your hands, and don a fresh pair. Nitrile is resistant, but not impervious indefinitely.

Spill Response & Disposal Plan

Improper disposal of peptide solutions can lead to environmental contamination and degradation of laboratory plumbing [Ref 2].

  • Solid Waste Segregation: Place empty For-Val-Val-OH vials, contaminated weigh boats, and used gloves into a designated solid hazardous waste bin. Do not throw peptide-contaminated plastics into standard municipal trash.

  • Liquid Waste Segregation: Aqueous peptide solutions can often be neutralized and disposed of per institutional guidelines. However, DMSO-containing peptide solutions must be collected in a designated organic liquid waste carboy (typically HDPE plastic). Never pour DMSO solutions down the drain.

  • Surface Decontamination: Once the procedure is complete, wipe down the analytical balance and fume hood deck with 70% ethanol or isopropanol to denature and remove any residual peptide dust.

References

  • [Ref 1] Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)." U.S. Department of Labor. URL:[Link]

  • [Ref 2] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • [Ref 3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 679, Dimethyl sulfoxide." PubChem. URL:[Link]

Sources

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